molecular formula C10H4Cl2O4 B1297342 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2199-86-2

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1297342
CAS No.: 2199-86-2
M. Wt: 259.04 g/mol
InChI Key: WJEHZKIVHXRVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2) is a high-purity coumarin derivative supplied for advanced research and development. With a molecular formula of C10H4Cl2O4 and a molecular weight of 259.04 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry. It is particularly valuable for investigating carbonic anhydrase (CA) inhibitors . The tumor-associated isoforms CA IX and CA XII are overexpressed in various human solid tumors, such as breast, colorectal, and lung cancers, where they play a critical role in regulating tumor acidification, proliferation, and progression . Coumarin scaffolds like this one are explored as potent and selective inhibitors of these enzymes, representing a promising strategy for cancer therapeutics development . Furthermore, the substituents at the C-3 position of the coumarin nucleus are recognized as crucial for the development of novel antibacterial agents, highlighting the versatility of this compound in antibiotic research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEHZKIVHXRVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349705
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-86-2
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid is a halogenated derivative of the coumarin scaffold, a core structure found in numerous natural products and synthetic compounds of pharmaceutical and biological interest. The introduction of chloro substituents at the 6 and 8 positions of the benzopyran ring is anticipated to significantly influence the molecule's physicochemical properties, thereby affecting its solubility, membrane permeability, and interactions with biological targets. As an intermediate in the synthesis of novel bioactive molecules, a thorough understanding of its fundamental properties is paramount for its effective utilization in drug discovery and development.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and characterization.

Molecular Structure and Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, while experimentally determined data is limited in publicly accessible literature, computational predictions provide a valuable starting point for its characterization.

PropertyValueSource
Molecular Formula C₁₀H₄Cl₂O₄
Molecular Weight 259.04 g/mol
Predicted Melting Point 198 °C
Predicted Boiling Point 460.7 ± 45.0 °C
Predicted Density 1.712 ± 0.06 g/cm³
Predicted pKa 1.21 ± 0.20
CAS Number 2199-86-2
IUPAC Name This compound

It is crucial to note that the melting point, boiling point, density, and pKa values are predicted and await experimental verification.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows established routes for coumarin-3-carboxylic acid synthesis, such as the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative. In this case, the starting material would be 3,5-dichlorosalicylaldehyde.

A general synthetic scheme is presented below. The reaction of 3,5-dichlorosalicylaldehyde with malonic acid in the presence of a base catalyst like piperidine or pyridine, often in a solvent such as ethanol, yields the target molecule.

Synthesis Salicylaldehyde 3,5-Dichlorosalicylaldehyde Reaction Knoevenagel Condensation Salicylaldehyde->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Catalyst Piperidine / Ethanol Catalyst->Reaction Catalyst Product 6,8-dichloro-2-oxo-2H- chromene-3-carboxylic acid Reaction->Product

Caption: General synthetic route to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the vinyl proton of the coumarin ring. The two aromatic protons on the benzene ring should appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton at the 4-position is expected to be a singlet further downfield (δ 8.0-9.0 ppm) due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactone (δ ~160 ppm) and the carboxylic acid (δ ~165-170 ppm). The aromatic and vinyl carbons will resonate in the δ 110-150 ppm region. The two carbons bearing the chloro-substituents are expected to have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations are expected: one for the lactone carbonyl around 1720-1750 cm⁻¹ and another for the carboxylic acid carbonyl around 1680-1710 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrone rings will appear in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

Coumarin derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima in the UV region, likely between 300 and 350 nm, corresponding to π-π* transitions within the conjugated system. The presence of the dichloro-substituents may cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent coumarin-3-carboxylic acid.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and application of this compound, the following detailed experimental protocols are provided. These are based on established methodologies for the characterization of organic compounds and coumarin derivatives.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

MeltingPoint start Start step1 Load sample into capillary tube start->step1 step2 Place in melting point apparatus step1->step2 step3 Heat slowly near predicted MP step2->step3 step4 Record temperature at first liquid step3->step4 step5 Record temperature at complete melting step4->step5 end End step5->end

Caption: Workflow for melting point determination.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in biological assays.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

  • The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspensions are then filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Protocol (Potentiometric Titration):

  • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • The pH is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve compound in H₂O/Ethanol mixture titrate Titrate with standardized NaOH solution dissolve->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. Volume of NaOH determine_pKa Determine pKa at half-equivalence point plot->determine_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Crystal Structure Analysis

While no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD), X-ray crystallography of a suitable single crystal would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for computational modeling and understanding its solid-state properties. Based on the structures of similar coumarin derivatives, one would expect the coumarin core to be largely planar.[2] The crystal packing would likely be influenced by hydrogen bonding interactions involving the carboxylic acid group and potentially halogen bonding involving the chlorine atoms.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. This guide has consolidated the available predicted physicochemical data and provided a framework for its experimental characterization. The presented protocols offer a robust starting point for researchers to obtain the necessary experimental data to fully elucidate the properties of this molecule, thereby enabling its rational application in the development of novel therapeutics and functional materials.

References

  • Chem-Impex. 6,8-Dichloro-2H-chromene-3-carboxylic acid. [Link]

  • Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 261-270. [Link]

  • Salem, M. S., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Coumarin-3-carboxylic acid. [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... [Link]

  • Madkour, H. M. F., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate. [Link]

  • European Journal of Chemistry. Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. [Link]

  • Thermo Fisher Scientific. This compound, ≥95%. [Link]

  • Benvidi, A., et al. (2019). Experimental and computational study of the pKa of coumaric acid derivatives. Journal of the Iranian Chemical Society, 16(10), 2269-2278. [Link]

  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. [Link]

  • Chem-Impex. 6,8-Dichloro-2H-chromene-3-carboxylic acid. [Link]

  • Arshad, M., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3024. [Link]

  • Lim, C. H., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1693. [Link]

  • Doraghi, F., et al. (2024). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 136(1), 1-21. [Link]

  • Kálai, T., et al. (2016). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 934-937. [Link]

  • Wang, Y., et al. (2008). Crystal structure and photoluminescence of 7-(N,N'-diethylamino)-coumarin-3-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1136-1139. [Link]

  • Bourassa, P., et al. (2011). The structure of coumarin-3-carboxylic acid, (I). ResearchGate. [Link]

  • Ben Fathallah, M., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Organic Chemistry, 7(4), 385-401. [Link]

Sources

A Spectroscopic Guide to 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid: Elucidating Molecular Structure for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a halogenated coumarin derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The coumarin scaffold is a privileged structure known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chloro substituents on the benzopyran ring can significantly modulate the biological activity and pharmacokinetic properties of the molecule. A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectral data of this compound, offering insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its structural characterization.

Molecular Structure and Spectroscopic Rationale

The structural elucidation of a novel or synthesized compound like this compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed map of the connectivity of atoms and the nature of the chemical bonds. Each technique provides a unique piece of the structural puzzle, and their combined application allows for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and vinylic protons, as well as the acidic proton of the carboxylic acid group.

Expected Chemical Shifts and Coupling Constants:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.5 - 8.8Singlet-
H-5~7.8 - 8.1Doublet~2.0
H-7~7.6 - 7.9Doublet~2.0
-COOH> 10Broad Singlet-

Interpretation:

  • The downfield chemical shift of the H-4 proton is attributed to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the carboxylic acid group.

  • The aromatic protons H-5 and H-7 are expected to appear as doublets due to meta-coupling, with a small coupling constant (J) of approximately 2.0 Hz. Their chemical shifts are influenced by the presence of the electron-withdrawing chloro substituents.

  • The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O, lactone)~158-162
C-3~115-120
C-4~145-150
C-4a~118-122
C-5~128-132
C-6~125-130
C-7~125-130
C-8~120-125
C-8a~150-155
-COOH~165-170

Interpretation:

  • The lactone carbonyl carbon (C-2) and the carboxylic acid carbonyl carbon (-COOH) are expected to resonate at the most downfield chemical shifts due to the strong deshielding effect of the oxygen atoms.

  • The olefinic carbons, C-3 and C-4 , will have distinct chemical shifts, with C-4 being further downfield due to its proximity to the carbonyl group and the aromatic ring.

  • The chemical shifts of the aromatic carbons (C-4a, C-5, C-6, C-7, C-8, and C-8a ) are influenced by the substitution pattern. The carbons bearing the chloro substituents (C-6 and C-8) will experience a downfield shift compared to their unsubstituted counterparts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic/Vinylic)3100-3000Medium
C=O (Lactone)1750-1720Strong
C=O (Carboxylic Acid)1710-1680Strong
C=C (Aromatic/Vinylic)1620-1580Medium-Strong
C-O (Lactone/Carboxylic Acid)1300-1100Strong
C-Cl800-600Strong

Interpretation:

  • A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid .

  • The presence of two distinct and strong carbonyl (C=O) absorption bands is a key feature. The higher frequency band (~1750-1720 cm⁻¹ ) is assigned to the lactone carbonyl , while the lower frequency band (~1710-1680 cm⁻¹ ) corresponds to the carboxylic acid carbonyl . The conjugation of the carboxylic acid with the double bond at C-3 and C-4 lowers its stretching frequency.

  • The C=C stretching vibrations of the aromatic and vinylic groups will appear in the 1620-1580 cm⁻¹ region.

  • Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹ , can be attributed to the C-Cl stretching vibrations .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Expected Molecular Ion and Fragmentation Pattern:

For this compound (C₁₀H₄Cl₂O₄), the expected monoisotopic mass is approximately 257.94 g/mol . The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks in a ratio of approximately 9:6:1.

Key Fragmentation Pathways:

The fragmentation of coumarins under electron ionization (EI) typically involves the loss of neutral molecules like CO and CO₂.

  • Loss of CO₂ (decarboxylation): A primary fragmentation pathway is the loss of the carboxylic acid group as CO₂ (44 Da), leading to the formation of a 6,8-dichlorocoumarin radical cation.

  • Loss of CO from the lactone: Subsequent fragmentation can involve the loss of a carbon monoxide molecule (28 Da) from the lactone ring, a characteristic fragmentation of the coumarin core.

  • Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (35/37 Da) is also possible.

M [C10H4Cl2O4]+• m/z = 258/260/262 F1 [C9H4Cl2O2]+• (Loss of CO2) M->F1 - CO2 (44 Da) F3 [C10H4ClO4]+• (Loss of Cl) M->F3 - Cl (35/37 Da) F2 [C8H4Cl2O]+• (Loss of CO) F1->F2 - CO (28 Da)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. The specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solvate the compound well and the acidic proton is readily observed.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz spectrometer, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation and Conditions:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • GC conditions: Use a suitable capillary column (e.g., HP-5MS). The oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C), and hold for a few minutes.

    • MS conditions: Set the ionization energy to the standard 70 eV. Acquire data in full scan mode over a mass range of m/z 50-500.

cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy (FTIR-ATR) cluster_MS Mass Spectrometry (GC-MS) NMR_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition (400/500 MHz) NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (100/125 MHz) NMR_Prep->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex IR_Prep Sample Preparation (Solid on ATR crystal) IR_Acq Data Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Prep Sample Preparation (Dilute solution) GC_MS GC-MS Analysis (EI, 70 eV) MS_Prep->GC_MS Start Compound (this compound) cluster_NMR cluster_NMR Start->cluster_NMR cluster_IR cluster_IR Start->cluster_IR cluster_MS cluster_MS Start->cluster_MS Data_Analysis Data Interpretation & Structural Elucidation cluster_NMR->Data_Analysis cluster_IR->Data_Analysis cluster_MS->Data_Analysis

Caption: Spectroscopic Analysis Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and definitive structural characterization. This detailed understanding is indispensable for researchers in the field of drug discovery and development, enabling the confident interpretation of biological data and guiding the synthesis of new, potentially more effective, coumarin-based therapeutic agents. The methodologies and interpretative frameworks presented in this guide serve as a practical resource for scientists engaged in the chemical and pharmaceutical sciences.

References

  • Creaven, B. S., et al. (2006). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Inorganica Chimica Acta, 359(12), 3976-3984. [Link]

  • ResearchGate. (n.d.). 13C NMR data for substituted coumarin-3-carboxylic acids recorded in d6-DMSO. Retrieved from [Link]

  • Jane, D. E., et al. (2010). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 59(6), 463-472. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a key intermediate in the development of novel therapeutics.[1][2] Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5][6][7] The unique substitution pattern of the target molecule makes it a valuable scaffold for medicinal chemists aiming to develop new drugs.[1][8] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Coumarin Scaffolds in Medicinal Chemistry

Coumarins, formally known as 2H-1-benzopyran-2-ones, are a class of compounds found in many plants and have been the subject of extensive research due to their broad spectrum of biological activities.[3][5][8] The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity. This versatility has led to the development of numerous coumarin-based drugs.[5] The introduction of halogen substituents, such as chlorine, at specific positions on the benzopyran ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, is a key building block for creating more complex molecules with potential therapeutic applications in areas such as oncology and infectious diseases.[1][2]

The Synthetic Pathway: Knoevenagel Condensation

The most prominent and versatile method for synthesizing the coumarin scaffold is the Knoevenagel condensation.[3][9][10][11] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, followed by an intramolecular cyclization.[3] For the synthesis of this compound, the logical starting materials are 3,5-dichlorosalicylaldehyde and an active methylene compound that can provide the carboxylic acid functionality at the 3-position, such as malonic acid or Meldrum's acid.

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism:

  • Knoevenagel Condensation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malonic acid) to form a stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dichlorosalicylaldehyde. Subsequent dehydration leads to the formation of a substituted cinnamic acid derivative.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group of the salicylaldehyde derivative attacks the carbonyl group of the newly formed carboxylic acid, leading to the formation of the six-membered lactone ring characteristic of the coumarin scaffold. This intramolecular transesterification is often acid-catalyzed or occurs spontaneously under the reaction conditions.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Knoevenagel Condensation Knoevenagel Condensation 3,5-Dichlorosalicylaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation This compound This compound Knoevenagel Condensation->this compound Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 3,5-Dichlorosalicylaldehyde

  • Malonic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water. Acidify the solution with dilute hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reported 1H NMR data for the product is: δ 8.16 (d, J = 2.4 Hz 1H), 8.26 (d, J = 2.4 Hz 1H), 8.69 (s, 1H), 13.48 (bs, 1H).[12] The IR spectrum shows characteristic peaks at 3478, 3059, 2930, 1758, 1696, 1615, 1453, 1214, and 988 cm-1.[12]

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve 3,5-Dichlorosalicylaldehyde and Malonic Acid in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water and Acidify with HCl cool->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize characterize Characterize Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

ParameterValueReference
Starting Material 13,5-Dichlorosalicylaldehyde[12]
Starting Material 2Malonic Acid[12]
CatalystPiperidine[3]
SolventEthanol[13]
Reaction TemperatureReflux (~78 °C)N/A
Reaction Time4-6 hoursN/A
Typical YieldGood to Excellent[13]

Conclusion

The Knoevenagel condensation provides a reliable and efficient method for the synthesis of this compound. This guide offers a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and the underlying mechanistic principles. By following the outlined procedures, researchers can successfully synthesize this valuable intermediate for further investigation and development of novel therapeutic agents. The adaptability of the Knoevenagel condensation also allows for the synthesis of a wide array of other coumarin derivatives by varying the substituted salicylaldehyde and the active methylene compound.[3][14]

References

  • Application Note: Knoevenagel Condensation for Coumarin Synthesis - Benchchem.
  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model - Scientific & Academic Publishing.
  • Pharmacological Potential of Coumarin-Based Deriv
  • Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing).
  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradi
  • Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine-Metal Complexes - PubMed.
  • Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - MDPI.
  • Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review - ResearchG
  • Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years - Bentham Science Publisher.
  • Synthesis of 3-Carboxycoumarins from O-Methoxybenzylidene Meldrum's Acid Deriv
  • Recent Advances in the Synthesis of Coumarin Derivatives
  • Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents - Banaras Hindu University.
  • 6,8-Dichloro-2H-chromene-3-carboxylic acid - Chem-Impex.
  • This compound - MySkinRecipes.

Sources

An In-depth Technical Guide to the Biological Activity of Dichlorinated Chromene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

Chromenes, heterocyclic compounds composed of a benzene ring fused to a pyran ring, represent a core scaffold in a multitude of biologically active molecules, both natural and synthetic.[1] Their derivatives are noted for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[2] Within this versatile chemical family, the incorporation of a carboxylic acid moiety, particularly at the 3-position of the chromene ring (forming chromene-3-carboxylic acids), has been shown to be a critical determinant of biological function.[3] The carboxylic acid group can act as a hydrogen bond donor or acceptor and can participate in salt bridge interactions, anchoring the molecule to biological targets and often proving essential for its activity.[4]

This technical guide delves into a specific, rationally designed subclass: dichlorinated chromene carboxylic acids . While research on this exact substitution pattern is emerging, the foundational principles of medicinal chemistry and existing data on halogenated chromenes provide a strong impetus for their investigation. Halogenation is a time-tested strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, as an electron-withdrawing group, can significantly alter the electronic distribution of the chromene ring, enhance lipophilicity, and improve metabolic stability, potentially leading to compounds with superior potency and a more desirable therapeutic profile.[5]

This document will synthesize the established biological activities of the parent chromene carboxylic acid scaffold with the known effects of halogenation to provide a comprehensive overview of the therapeutic potential of dichlorinated derivatives. We will explore their anticipated biological activities, propose mechanisms of action, and provide detailed, field-proven experimental workflows for their synthesis and evaluation.

The Strategic Imperative for Dichlorination: A Rationale

The decision to introduce two chlorine atoms onto the chromene carboxylic acid backbone is a deliberate design choice rooted in established structure-activity relationship (SAR) principles.

  • Enhanced Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, leading to better target engagement and increased efficacy.

  • Modulation of Electronic Properties: Chlorine is an electronegative, electron-withdrawing group. Its presence on the aromatic ring of the chromene scaffold can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. Furthermore, it can create specific dipole interactions with target proteins, potentially increasing binding affinity.[5]

  • Increased Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.

  • Precedent in Halogenated Chromenes: Studies on related halogenated chromenes have demonstrated a clear enhancement of biological activity. For instance, tri-halogenated 3-nitro-2H-chromenes display significantly more potent anti-staphylococcal activity (MIC values of 1–8 μg/mL) compared to their mono-halogenated counterparts (MIC of 8–32 μg/mL), establishing a strong precedent for poly-halogenation as a strategy to boost antimicrobial potency.[6]

The logical workflow for investigating these compounds is therefore based on a foundation of proven biological activity from the parent scaffold, amplified by a rational chemical modification strategy.

G A Chromene Carboxylic Acid (Parent Scaffold) B Known Biological Activities (Antimicrobial, Anticancer, etc.) A->B Exhibits C Structure-Activity Relationship (SAR) - Carboxylic acid is crucial - Halogenation enhances potency A->C Provides basis for B->C Informs D Rational Design Strategy: Dichlorination C->D Justifies E Hypothesized Enhanced Activity - Improved Lipophilicity - Altered Electronics - Increased Potency D->E Leads to F Target Compound Class: Dichlorinated Chromene Carboxylic Acids E->F Defines

Caption: Rationale for investigating dichlorinated chromene carboxylic acids.

Key Biological Activities & Mechanisms of Action

Based on the activities of parent compounds, dichlorinated chromene carboxylic acids are predicted to be potent agents in several therapeutic areas.

Antimicrobial Activity

The parent compound, coumarin-3-carboxylic acid (a 2-oxo-2H-chromene-3-carboxylic acid), has demonstrated broad-spectrum activity against various plant pathogenic bacteria with EC50 values ranging from 26 to 41 μg/mL.[1][7] The primary mechanism is believed to be the disruption of cell membrane integrity.[1] Dichlorination is expected to enhance this activity by increasing the compound's ability to penetrate the lipid-rich bacterial cell wall.

Proposed Mechanism of Action:

  • Membrane Association: The lipophilic, dichlorinated chromene backbone preferentially partitions into the bacterial cell membrane.

  • Disruption of Membrane Integrity: The compound disrupts the phospholipid bilayer, leading to increased permeability.

  • Ion Leakage & Metabolic Collapse: The loss of membrane potential and leakage of essential ions and metabolites results in the cessation of cellular processes and, ultimately, cell death (bactericidal effect).

G cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Membrane Proteins Leakage Leakage of Ions (K+, H+) & Metabolites Membrane:f0->Leakage 2. Disruption Compound Dichlorinated Chromene Carboxylic Acid Compound->Membrane:f0 1. Penetration & Association Death Cell Death Leakage->Death 3. Metabolic Collapse G cluster_cell Cancer Cell Glycolysis High Glycolysis (Warburg Effect) Lactate Intracellular Lactate Glycolysis->Lactate MCT1 MCT1 Transporter Lactate->MCT1 Acid Intracellular Acidification (Low pH) Lactate->Acid Accumulates, causing Lactate_out Extracellular Space MCT1->Lactate_out Lactate Export Apoptosis Apoptosis Acid->Apoptosis Compound Dichlorinated Chromene Carboxylic Acid Compound->MCT1 Inhibits

Caption: Proposed mechanism of anticancer action via MCT1 inhibition.

Anti-inflammatory Activity

Chromene and chroman derivatives are known to possess anti-inflammatory properties. [8]Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of cytokines and chemokines. [9]SAR studies have indicated that electron-withdrawing groups on the chromone nucleus can enhance anti-inflammatory activity. [5]Therefore, dichlorinated derivatives are strong candidates for potent anti-inflammatory agents.

Proposed Mechanism of Action:

  • Inhibition of Pro-inflammatory Signaling: The compounds may inhibit key kinases (e.g., IKK) in the NF-κB signaling cascade.

  • Suppression of Inflammatory Mediators: This leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6).

  • Resolution of Inflammation: The decreased cytokine signaling helps to resolve the inflammatory response.

Experimental Workflows: A Self-Validating Approach

To investigate the biological activity of dichlorinated chromene carboxylic acids, a systematic approach encompassing synthesis, characterization, and biological screening is required.

Proposed Synthesis of a Model Compound: 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

This protocol describes a plausible synthesis route starting from a commercially available dichlorinated phenol.

Workflow Diagram:

G A Step 1: Pechmann Condensation Reactant A: 3,5-Dichlorophenol Reactant B: Diethyl malonate Catalyst: Sulfuric Acid (conc.) B Intermediate Product: Ethyl 6,8-dichloro-2-oxo-2H- chromene-3-carboxylate A->B C Step 2: Saponification (Hydrolysis) Reagent: Lithium Hydroxide (LiOH) Solvent: THF/Water B->C D Final Product: 6,8-dichloro-2-oxo-2H- chromene-3-carboxylic acid C->D E Purification & Characterization - Recrystallization - NMR (1H, 13C) - Mass Spectrometry - Elemental Analysis D->E

Caption: Proposed synthetic workflow for a model compound.

Step-by-Step Protocol:

  • Step 1: Pechmann Condensation to form Ethyl Ester Intermediate

    • To a stirred solution of 3,5-dichlorophenol (1 eq.) in diethyl malonate (2-3 eq.), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 100-120 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product (ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate) by recrystallization from ethanol.

    • Causality: The Pechmann condensation is a classic and efficient method for synthesizing coumarins from phenols and β-ketoesters (or malonic acid esters in this case) under acidic catalysis.

  • Step 2: Saponification to the Carboxylic Acid

    • Dissolve the purified ethyl ester (1 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

    • Add lithium hydroxide (LiOH·H₂O, 2-3 eq.) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 1-2 with cold 1M HCl.

    • Collect the white precipitate (this compound) by filtration, wash with cold water, and dry under vacuum.

    • Causality: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for converting an ester to its corresponding carboxylic acid. LiOH is often preferred for its clean reaction profile.

Protocol for Antimicrobial Susceptibility Testing

Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance at 600 nm.

  • Self-Validation: The inclusion of standard antibiotics (e.g., ciprofloxacin, vancomycin) as controls validates the assay's sensitivity and provides a benchmark for the compound's potency.

Protocol for In Vitro Anticancer Assay

Workflow: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate and allow them to adhere overnight. [10]2. Treatment: Treat the cells with serial dilutions of the dichlorinated chromene carboxylic acid for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Self-Validation: Using a known anticancer drug (e.g., doxorubicin) as a positive control ensures the assay is performing correctly and provides a reference for potency.

Data Presentation: Comparative Biological Activity

While specific data for dichlorinated chromene carboxylic acids is pending experimental validation, the following tables summarize the activity of parent compounds and related halogenated derivatives to provide a benchmark for expected potency.

Table 1: Antimicrobial Activity of Chromene Carboxylic Acids and Halogenated Analogues

CompoundOrganismActivity MetricValueReference
Coumarin-3-carboxylic acidAcidovorax citrulliEC5026.64 µg/mL[1]
Coumarin-3-carboxylic acidRalstonia solanacearumEC5040.73 µg/mL[1]
2H-Chromene-3-carboxamide (3a)Bacillus cereusMIC0.062 mg/mL[11]
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetateS. aureusMBC4 µg/mL[6]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneS. epidermidis (MDR)MIC1–4 µg/mL[6]

Table 2: Anticancer Activity of Chromene Derivatives

CompoundCell LineActivity MetricValueReference
Chromene Derivative 2¹HT-29 (Colon)-More active than Doxorubicin[10]
Chromene Derivative 5¹HepG-2 (Liver)-More active than Doxorubicin[10]
Chromene Derivative 7-(R)²MCF-7 (Breast)IC500.2–360 nM[12]
Coumarin-3-carboxamide 4b--Comparable to Doxorubicin[3]

¹ Structures are complex derivatives detailed in the reference. ² A complex benzopyranobenzoxapane derivative.

Conclusion and Future Directions

The rational design of dichlorinated chromene carboxylic acids stands on a solid foundation of established biological activities of the parent scaffold and the proven benefits of halogenation in medicinal chemistry. The evidence strongly suggests that these compounds will emerge as potent antimicrobial, anticancer, and anti-inflammatory agents. The experimental workflows provided herein offer a robust and self-validating framework for the synthesis and comprehensive evaluation of this promising class of molecules. Future work should focus on synthesizing a library of dichlorinated isomers to fully explore the structure-activity relationships and to identify lead candidates for further preclinical development.

References

  • Zhu, F., Fu, X., Ye, H., Ding, H., Gu, L., Zhang, J., Guo, Y., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1243292. Available from: [Link]

  • Kumar, S., Singh, B. K., Kalra, N., Kumar, V., & Kumar, A. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(19), 15993-16003. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Liu, Y., Zhang, Y., & Zhang, H. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 30, 115934. Available from: [Link]

  • Krasavin, M., & Zhurilo, N. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7254. Available from: [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[1][2]xazines, and Chromeno[2,3-d]Pyrimidines. Letters in Organic Chemistry, 20(3), 224-234. Available from: [Link]

  • Li, Y., Wang, Y., Li, J., Wang, Z., Zhang, Y., & Zhang, H. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Journal of Molecular Structure, 1292, 136152. Available from: [Link]

  • Kim, B., Lee, H., & Kim, J. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 25(11), 5952. Available from: [Link]

  • Zhu, F., Fu, X., Ye, H., Ding, H., Gu, L., Zhang, J., Guo, Y., & Feng, G. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14. Available from: [Link]

  • Tewari, A. K., Singh, V. P., & Yadav, R. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7545-7569. Available from: [Link]

  • Olomola, T. O., Klein, R., Mphahele, M. J., & van Zyl, R. L. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77. Available from: [Link]

  • Al-Warhi, T., Rizk, O., & Al-Omair, M. A. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. Available from: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Available from: [Link]

  • Li, W., Liu, Y., Wang, Y., Zhang, Y., & Zhang, H. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules, 27(3), 1013. Available from: [Link]

Sources

6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coumarin scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a vast array of bioactive compounds.[1] Within this class, derivatives of 2-oxo-2H-chromene-3-carboxylic acid have garnered significant attention for their broad pharmacological potential, including antimicrobial and anticancer activities.[2][3] This guide focuses specifically on the 6,8-dichloro substituted variant and its analogs, a substitution pattern known to enhance biological efficacy in related scaffolds.[4] We will explore the synthetic landscape, detailed characterization methodologies, extensive biological activities, and the underlying structure-activity relationships that position these compounds as promising candidates for therapeutic development. This document is designed to be a comprehensive resource, providing both foundational knowledge and actionable experimental protocols for professionals in the field.

Introduction to the Coumarin-3-Carboxylic Acid Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a class of lactones widely distributed in nature and are renowned for their diverse pharmacological properties, including anticoagulant, antioxidant, anti-inflammatory, and antimicrobial effects.[1][5] The introduction of a carboxylic acid moiety at the 3-position creates a key synthetic handle and a point for molecular interaction, significantly influencing the compound's biological profile.[6]

The specific focus of this guide, the 6,8-dichloro substitution, is not arbitrary. Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Research on analogous coumarin systems has demonstrated that di-halogenation at the 6 and 8 positions can substantially enhance inhibitory activity at biological targets, such as N-Methyl-D-Aspartate (NMDA) receptors.[4] This makes the this compound core a highly attractive starting point for the development of novel therapeutic agents.[7]

Synthetic Pathways and Chemical Landscape

The construction of the this compound core is most commonly achieved through established condensation reactions. Subsequent derivatization of the carboxylic acid group allows for the creation of a diverse library of analogs with tailored properties.

Core Synthesis: Knoevenagel Condensation

The foundational synthesis typically employs a Knoevenagel condensation between a substituted salicylaldehyde and a compound containing an active methylene group. For the target scaffold, the reaction involves 3,5-dichlorosalicylaldehyde and a malonic acid equivalent, such as Meldrum's acid, often catalyzed by a weak base like piperidine.[4][8] The use of Meldrum's acid is advantageous as the subsequent hydrolysis and decarboxylation sequence to yield the final carboxylic acid is often facile.

Caption: General scheme for Knoevenagel condensation to form the core acid.

Derivatization Strategies

The carboxylic acid at the C3 position is a versatile functional group for creating analogs such as esters, amides, and hydrazides. These modifications are critical for exploring structure-activity relationships (SAR) and improving drug-like properties.

  • Esterification: Converting the carboxylic acid to an ester can create prodrugs, which may improve bioavailability by masking the polar acid group. This is typically achieved by reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base.[9]

  • Amidation: The formation of amides is a common strategy to enhance metabolic stability and introduce new hydrogen bonding interactions. This is accomplished by activating the carboxylic acid (e.g., converting to an acid chloride or using a coupling agent like TBTU) and reacting it with a primary or secondary amine.[10][11]

Sources

An In-depth Technical Guide to 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid, CAS number 2199-86-2. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the available information on this specific molecule and frames its potential within the broader, well-established context of coumarin derivatives as a privileged scaffold in medicinal chemistry. While specific biological data for this particular dichlorinated coumarin is limited in publicly accessible literature, its structural features suggest significant potential for investigation.

Introduction: The Coumarin Scaffold and the Specificity of CAS 2199-86-2

The coumarin nucleus, a benzopyran-2-one, is a ubiquitous scaffold found in numerous natural products and synthetic bioactive molecules.[1][2] This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] These activities include anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1]

The subject of this guide, this compound (CAS 2199-86-2), is a synthetic derivative of the coumarin core. Its unique dichlorination at the 6 and 8 positions of the benzene ring, combined with a carboxylic acid group at the 3-position, presents a distinct chemical entity for exploration in drug development programs. The electron-withdrawing nature of the chlorine atoms and the ionizable carboxylic acid group are expected to significantly influence its physicochemical properties and biological activity compared to the parent coumarin scaffold.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its potential as a drug candidate, including its solubility, stability, and ability to be formulated.

PropertyValueSource
CAS Number 2199-86-2[4][5]
Molecular Formula C₁₀H₄Cl₂O₄[4]
Molecular Weight 259.04 g/mol [4]
IUPAC Name This compound[4]
Appearance SolidN/A
SMILES OC(=O)C1=CC2=C(OC1=O)C(Cl)=CC(Cl)=C2[4]
InChIKey WJEHZKIVHXRVSR-UHFFFAOYSA-N[4]

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published, its structure suggests a synthesis route based on established methods for coumarin-3-carboxylic acid derivatives, such as the Knoevenagel condensation. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A likely synthetic route involves the condensation of a substituted salicylaldehyde with a malonic acid derivative. For CAS 2199-86-2, the starting material would be 3,5-dichlorosalicylaldehyde.

Synthetic_Pathway_for_CAS_2199-86-2 cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_product Product reactant1 3,5-Dichlorosalicylaldehyde catalyst Base (e.g., Piperidine) Solvent (e.g., Pyridine) reactant1->catalyst + reactant2 Malonic Acid reactant2->catalyst + product This compound (CAS 2199-86-2) catalyst->product Heat

Caption: Proposed Knoevenagel condensation for the synthesis of this compound.

General Experimental Protocol for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological and Pharmacological Potential in Drug Discovery

The true potential of this compound lies in the diverse biological activities associated with the coumarin scaffold. The specific substitutions on this molecule may modulate these activities, potentially leading to a novel therapeutic agent.

Coumarin_Scaffold_Activities cluster_activities Pharmacological Activities center Coumarin Scaffold anticancer Anticancer center->anticancer anticoagulant Anticoagulant center->anticoagulant anti_inflammatory Anti-inflammatory center->anti_inflammatory antimicrobial Antimicrobial center->antimicrobial antiviral Antiviral center->antiviral neuroprotective Neuroprotective center->neuroprotective

Caption: Diverse pharmacological activities of the coumarin scaffold.

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents by inhibiting various signaling pathways, including PI3K/AKT/mTOR, and interfering with microtubule polymerization and angiogenesis.[1] The presence of halogen atoms on the coumarin ring can enhance anticancer activity. Therefore, this compound is a prime candidate for screening against various cancer cell lines. Its carboxylic acid moiety could be exploited for targeted drug delivery or to improve pharmacokinetic properties.

Anti-inflammatory and Analgesic Potential

Some coumarin derivatives are known to possess anti-inflammatory properties.[1] The synthesis of 6,8-Dichloro-2H-chromene-3-carboxylic acid has been noted as a key intermediate in the development of anti-inflammatory and analgesic drugs.[6] This suggests that the dichlorinated coumarin core may interact with targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes or various cytokines.

Antimicrobial and Antiviral Activity

The coumarin scaffold is also associated with antimicrobial and antiviral activities.[1][7] The lipophilicity imparted by the chlorine atoms in this compound may enhance its ability to penetrate microbial cell membranes, making it a candidate for development as a novel antibacterial or antifungal agent.

Considerations for Drug Development

Structure-Activity Relationship (SAR) Studies

The 6,8-dichloro substitution pattern is a key feature of this molecule. SAR studies could involve:

  • Varying the Halogen: Synthesizing analogs with different halogens (F, Br, I) at the 6 and 8 positions to probe the effect on activity.

  • Modifying the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to create prodrugs with improved cell permeability or to introduce new functionalities for targeting.

  • Substitution at Other Positions: Introducing various substituents at the 4, 5, or 7 positions of the coumarin ring to explore their impact on biological activity.

Mechanism of Action Studies

Should initial screening reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action. This could involve:

  • Target Identification: Using techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of the compound.

  • Pathway Analysis: Investigating the effect of the compound on specific signaling pathways known to be modulated by coumarin derivatives.

Hypothetical Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a general procedure for the initial evaluation of the anticancer potential of this compound.

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Prepare serial dilutions to obtain the desired final concentrations for the assay.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound (CAS 2199-86-2) is a synthetic coumarin derivative with significant potential for drug discovery and development. While specific biological data for this compound is not widely available, its structural features, particularly the dichlorination and the carboxylic acid moiety, suggest that it warrants investigation for various therapeutic applications, most notably in oncology and inflammatory diseases. The rich pharmacology of the broader coumarin class provides a strong rationale for the exploration of this and related compounds. Further synthesis and biological evaluation of this compound and its analogs are necessary to fully elucidate its therapeutic potential.

References

  • A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry. [Link]

  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules. [Link]

  • Coumarin and Its Derivatives—Editorial. Molecules. [Link]

  • Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie. [Link]

  • This compound. Matrix Fine Chemicals. [Link]

Sources

An In-Depth Technical Guide to the Anticipated In Vitro Antimicrobial Spectrum of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigating Dichlorinated Coumarins

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the privileged structures in medicinal chemistry, the coumarin (2H-chromen-2-one) nucleus stands out for its diverse biological activities, including well-documented antibacterial and antifungal properties.[1][2] The inherent bioactivity of the coumarin scaffold can be significantly modulated and enhanced through targeted substitutions. The introduction of halogens, such as chlorine, into the benzopyrone ring is a proven strategy for increasing the antimicrobial potency of various heterocyclic compounds.[3][4] Furthermore, the presence of a carboxylic acid group at the 3-position has been shown to be crucial for the potent inhibitory activity of coumarin analogs against both Gram-positive and Gram-negative bacteria.[5]

This guide, therefore, focuses on a specific, yet under-explored, candidate: 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid . By combining the enhancing effect of dichlorination at the 6 and 8 positions with the essential 3-carboxylic acid moiety, this compound represents a logical and promising target for antimicrobial drug discovery. This document serves as a technical framework for researchers, outlining the anticipated antimicrobial profile of this compound, the critical experimental methodologies required for its evaluation, and the potential mechanisms underpinning its activity, all grounded in the established knowledge of related coumarin derivatives.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound is anticipated to be achievable through established synthetic routes for coumarin-3-carboxylic acids, most notably the Knoevenagel condensation. A plausible and efficient synthetic strategy would involve the reaction of 3,5-dichlorosalicylaldehyde with malonic acid in the presence of a suitable base catalyst, such as piperidine or pyridine, in a solvent like ethanol or acetic acid.

Caption: Proposed synthetic pathway for the target compound.

Upon successful synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is imperative to confirm the structure and purity of the final compound before proceeding with biological evaluation.[3]

Postulated In Vitro Antimicrobial Spectrum

Based on the known broad-spectrum activity of coumarin derivatives, it is hypothesized that this compound will exhibit inhibitory activity against a range of clinically relevant bacteria and fungi.[6][7] The di-chlorination is expected to particularly enhance its efficacy. The following table outlines a proposed panel of microorganisms for initial screening and the anticipated range for Minimum Inhibitory Concentrations (MICs), extrapolated from data on similar halogenated coumarins.

Microorganism Type Clinical Relevance Anticipated MIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveSkin infections, bacteremia16 - 64
Bacillus cereus (ATCC 14579)Gram-positiveFood poisoning, opportunistic infections8 - 32
Enterococcus faecalis (ATCC 29212)Gram-positiveUrinary tract infections, endocarditis32 - 128
Escherichia coli (ATCC 25922)Gram-negativeUrinary tract infections, sepsis32 - 128
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeNosocomial infections, cystic fibrosis64 - 256
Klebsiella pneumoniae (ATCC 700603)Gram-negativePneumonia, bloodstream infections64 - 256
Candida albicans (ATCC 90028)Fungal (Yeast)Opportunistic fungal infections16 - 64
Aspergillus niger (ATCC 16404)Fungal (Mold)Aspergillosis32 - 128

Essential Methodologies for Antimicrobial Evaluation

To empirically determine the antimicrobial spectrum, standardized and reproducible protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) guidelines provide the authoritative framework for these assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative assessment of antimicrobial activity.[8]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the wells with the microbial suspension. Include a positive control (microbes in medium, no compound) and a negative control (medium only). Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion for Preliminary Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.[9]

Step-by-Step Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Spread a standardized microbial inoculum (0.5 McFarland standard) evenly across the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. A solvent control and a standard antibiotic control should be included.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.

Antimicrobial_Testing_Workflow cluster_prep Preparation Phase cluster_assays Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Synth Synthesize & Purify Target Compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound_Synth->Stock_Solution Broth_Microdilution Broth Microdilution (MIC) Stock_Solution->Broth_Microdilution Serial Dilutions Agar_Well_Diffusion Agar Well Diffusion Stock_Solution->Agar_Well_Diffusion Add to Wells Microbe_Culture Culture & Standardize Microbial Inoculum (0.5 McFarland) Microbe_Culture->Broth_Microdilution Inoculate Wells Microbe_Culture->Agar_Well_Diffusion Lawn Inoculation Read_MIC Determine MIC Value (Lowest concentration with no visible growth) Broth_Microdilution->Read_MIC Measure_Zone Measure Zone of Inhibition (mm) Agar_Well_Diffusion->Measure_Zone Data_Summary Summarize in Table Read_MIC->Data_Summary Measure_Zone->Data_Summary caption Workflow for in vitro antimicrobial susceptibility testing.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Anticipated Mechanisms of Antimicrobial Action

Coumarin derivatives are known to exert their antimicrobial effects through multiple mechanisms. The specific mode of action for this compound will require dedicated investigation, but it is likely to involve one or more of the following pathways:

  • Cell Membrane Disruption: The lipophilic nature of the coumarin ring, enhanced by the chloro-substituents, may facilitate its intercalation into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death.[1]

  • Enzyme Inhibition: Coumarins can inhibit essential microbial enzymes. A key target is DNA gyrase, a bacterial topoisomerase crucial for DNA replication. Inhibition of this enzyme would halt cell division and lead to bactericidal effects.

  • Interference with Biofilm Formation: Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Some coumarin derivatives have demonstrated the ability to inhibit biofilm formation, a highly desirable trait for a novel antimicrobial agent.

Mechanism_of_Action cluster_cell Microbial Cell Target_Compound This compound Cell_Membrane Cell Membrane Target_Compound->Cell_Membrane Disruption & Permeabilization DNA_Gyrase DNA Gyrase Target_Compound->DNA_Gyrase Inhibition Biofilm_Formation Biofilm Formation Target_Compound->Biofilm_Formation Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for DNA_Gyrase->DNA_Replication caption Potential antimicrobial mechanisms of action.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin nucleus, a prominent scaffold in medicinal chemistry, serves as a foundation for a multitude of compounds with diverse pharmacological activities. This guide focuses on a specific derivative, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a molecule whose therapeutic potential is suggested by a robust body of literature on analogous structures. Due to the strategic placement of dichloro-substituents at the C6 and C8 positions and the critical carboxylic acid moiety at C3, this compound is hypothesized to engage with several key biological targets. This document synthesizes existing evidence from related coumarin derivatives to identify and prioritize potential therapeutic targets, and provides detailed, field-proven experimental workflows for their validation. We will explore its potential as a modulator of neurological receptors, an inhibitor of cancer-related metabolic pathways, and an antimicrobial agent, offering a structured approach for its systematic investigation in drug discovery programs.

Introduction: The Chemical and Therapeutic Promise of a Dichloro-Substituted Coumarin

Coumarins (2H-1-benzopyran-2-ones) are a class of compounds widely distributed in nature and renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects[1][2][3]. The versatility of the coumarin ring system allows for extensive functionalization, making it a privileged scaffold for developing novel therapeutic agents.

The subject of this guide, This compound , is distinguished by three key structural features:

  • The Coumarin Core: A bicyclic aromatic system that provides a rigid and effective framework for interacting with biological macromolecules.

  • C3-Carboxylic Acid: This functional group is crucial, often serving as a key binding element or influencing the compound's pharmacokinetic properties. For some coumarin derivatives, this group is essential for their antibacterial activity[1].

  • 6,8-Dichloro Substitution: Halogenation at these positions is known to significantly modulate the electronic properties and biological activity of the coumarin scaffold, often enhancing potency for specific targets.

This guide will not merely list potential targets but will delve into the causal reasoning for their selection, grounded in structure-activity relationship (SAR) data from closely related analogues, and will present a comprehensive roadmap for experimental validation.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₄Cl₂O₄[4][5]
Molecular Weight 259.04 g/mol [4]
CAS Number 2199-86-2[4]
Appearance SolidN/A

Prioritized Therapeutic Target Classes & Validation Workflows

Based on an analysis of the existing literature for coumarin-3-carboxylic acid derivatives, we have identified three high-priority target classes for investigation. The rationale and a detailed validation strategy for each are presented below.

Target Class I: Neurological Receptors - N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Rationale & Mechanistic Insight: There is compelling evidence that coumarin-3-carboxylic acid derivatives can act as allosteric modulators of NMDA receptors. A pivotal study demonstrated that di-halogenation of the coumarin ring at the 6 and 8 positions with bromine or iodine enhances inhibitory activity at these receptors[6]. Given the similar physicochemical properties of chlorine and bromine, it is a high-probability hypothesis that this compound will exhibit similar, if not potent, activity as a negative allosteric modulator of NMDA receptors. Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's, making inhibitors valuable therapeutic candidates.

Experimental Validation Workflow: The following workflow is designed to confirm direct binding, characterize the functional effect on receptor activity, and determine subtype selectivity.

NMDA_Validation_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling BindingAssay Radioligand Binding Assay (Target: NMDA Receptor Complex) Result1 Determine Ki value (Confirms Direct Interaction) BindingAssay->Result1 PatchClamp Whole-Cell Patch Clamp (HEK293 cells expressing NMDA receptor subtypes) Result1->PatchClamp If Ki is potent (<10 µM) Result2 Measure IC50 for inhibition of glutamate-induced currents PatchClamp->Result2 SubtypeAssay Test against different subtypes (e.g., GluN1/GluN2A vs. GluN1/GluN2B) Result2->SubtypeAssay If functionally active Result3 Determine Subtype Selectivity (Informs therapeutic window) SubtypeAssay->Result3 MCT1_Validation_Workflow cluster_0 Phase 1: Functional Transport Inhibition cluster_1 Phase 2: Cellular Metabolic Impact cluster_2 Phase 3: Target Expression & Cell Viability LactateAssay Lactate Uptake/Efflux Assay (e.g., in HCT116 or HeLa cells) Result1 Measure inhibition of lactate transport LactateAssay->Result1 SeahorseAssay Seahorse XF Glycolysis Stress Test Result1->SeahorseAssay If transport is inhibited Result2 Observe decreased ECAR (Extracellular Acidification Rate) SeahorseAssay->Result2 WesternBlot Western Blot for MCT1 SeahorseAssay->WesternBlot MTTAssay MTT/Cell Viability Assay SeahorseAssay->MTTAssay Result3 Change in MCT1 protein levels? WesternBlot->Result3 Result4 Determine IC50 for cytotoxicity MTTAssay->Result4 Antimicrobial_Screening_Workflow Start Compound: This compound MIC_Assay Primary Screen: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Panel Panel: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) - Fungi (e.g., C. albicans) MIC_Assay->Panel Result Determine MIC Values Panel->Result Inactive Inactive (MIC > 128 µg/mL) Stop Result->Inactive No Active Active (MIC ≤ 128 µg/mL) Proceed Result->Active Yes FollowUp Secondary Assays: - Expanded Panel Screening - Mechanism of Action Studies (e.g., Membrane Permeability) Active->FollowUp

Caption: Workflow for antimicrobial screening.

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Controls: Include a positive control well (microbe, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands as a compound of significant interest at the intersection of several key therapeutic areas. Based on robust structure-activity relationship data from analogous compounds, the most promising therapeutic targets are NMDA receptors for neurological disorders and monocarboxylate transporter 1 (MCT1) for oncology. The detailed validation workflows provided in this guide offer a clear, logical, and technically sound path to confirming these hypotheses.

Successful validation of activity at either of these primary targets should be followed by a comprehensive lead optimization program. This would involve synthesizing analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Subsequent in vivo studies in relevant animal models of stroke, neurodegeneration, or cancer will be the ultimate test of its therapeutic potential. The broad antimicrobial activity, if any, could also open up parallel avenues for development in infectious diseases. This systematic approach ensures that the full therapeutic value of this promising coumarin derivative is thoroughly explored.

References

  • Title: Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Source: PubMed URL: [Link]

  • Title: Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Source: ACS Omega URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Source: Revue Roumaine de Chimie URL: [Link]

  • Title: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Source: ResearchGate URL: [Link]

  • Title: this compound. Source: MySkinRecipes URL: [Link]

  • Title: Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Source: PubMed Central URL: [Link]

  • Title: Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Source: ResearchGate URL: [Link]

  • Title: The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Source: NIH URL: [Link]

  • Title: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid in Novel Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The coumarin nucleus, a benzopyrone framework, is a well-established "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Within this diverse family, derivatives of coumarin-3-carboxylic acid have emerged as particularly promising candidates for therapeutic development, demonstrating activities ranging from antimicrobial to anticancer.[1][2] This guide focuses on a specific, halogenated analogue: 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid . The strategic placement of chloro groups at the 6 and 8 positions of the coumarin ring can significantly modulate the molecule's electronic properties and lipophilicity, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Recent research has highlighted the potential of coumarin derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform, CA IX.[3][4] CA IX is a key enzyme in the tumor microenvironment, contributing to the acidification of the extracellular space and promoting tumor cell survival, proliferation, and metastasis.[5] Its overexpression in a variety of solid tumors and limited expression in normal tissues make it an attractive target for anticancer therapy.[5] This document provides a comprehensive guide for researchers and drug development professionals on leveraging this compound as a starting point for the design and evaluation of novel CA IX inhibitors for oncology applications.

We will first outline the synthetic protocols for the parent carboxylic acid and its derivatization into amides and esters, followed by detailed methodologies for in vitro enzyme inhibition and cell-based functional assays to characterize their anticancer potential.

Part 1: Synthesis of this compound and its Derivatives

The synthetic strategy for generating a library of compounds based on the this compound scaffold begins with the synthesis of the core molecule, followed by derivatization of the carboxylic acid moiety.

Synthesis of the Parent Compound via Knoevenagel Condensation

The formation of the coumarin ring is efficiently achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, diethyl malonate) with a salicylaldehyde derivative.[6][7]

Workflow for the Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Hydrolysis A 2,4-dichlorosalicylaldehyde R Reflux (8h) A->R B Diethyl malonate B->R C Ethanol (solvent) C->R D Piperidine (catalyst) D->R W Cool and Quench in Ice Water R->W F Filter Solid W->F H Hydrolyze with aq. NaOH F->H Ac Acidify with HCl H->Ac F2 Filter and Dry Ac->F2 P This compound F2->P

Caption: Synthetic workflow for the parent acid.

Protocol 1: Synthesis of this compound

  • Materials:

    • 2,4-dichlorosalicylaldehyde

    • Diethyl malonate

    • Absolute Ethanol

    • Piperidine

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Standard laboratory glassware for reflux, filtration, and extraction.

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

    • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution. The piperidine acts as a mild base to deprotonate the active methylene group of diethyl malonate, initiating the condensation.[6]

    • Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Isolation of the Ester Intermediate: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. The ethyl ester intermediate, ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Hydrolysis: Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and stir at room temperature until the solid dissolves completely, indicating the hydrolysis of the ester to the carboxylate salt.

    • Acidification: Cool the solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The carboxylic acid will precipitate out of the solution.

    • Final Product Isolation: Collect the solid this compound by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.[4]

Derivatization of the Carboxylic Acid

The carboxylic acid at the 3-position is an excellent handle for creating a library of amide and ester derivatives to explore structure-activity relationships (SAR).

Protocol 2: Synthesis of Amide Derivatives

  • Rationale: Amidation can introduce a variety of substituents that can form additional hydrogen bonds or hydrophobic interactions with the target protein, potentially increasing potency and selectivity.[8]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt[8]

    • Appropriate primary or secondary amine

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

    • Triethylamine (TEA) or another suitable base

  • Step-by-Step Procedure (via Acid Chloride):

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (2-3 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6,8-dichloro-2-oxo-2H-chromene-3-carbonyl chloride.[4]

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Protocol 3: Synthesis of Ester Derivatives

  • Rationale: Esterification allows for the modulation of lipophilicity and cell permeability, which are critical pharmacokinetic properties.[9]

  • Materials:

    • This compound

    • Appropriate alcohol

    • Concentrated sulfuric acid (catalytic amount) or a coupling agent.

    • Anhydrous solvent (e.g., toluene or the alcohol reactant itself)

  • Step-by-Step Procedure (Fischer Esterification):

    • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an excess of the desired alcohol.

    • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

    • Reaction: Heat the mixture to reflux for several hours, using a Dean-Stark apparatus if a solvent like toluene is used to remove the water formed during the reaction.

    • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by column chromatography.

Part 2: In Vitro Characterization of Anticancer Activity

A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds. For our purposes, this involves assessing the direct inhibition of the target enzyme, CA IX, and evaluating the functional consequences of this inhibition in cancer cells.

Carbonic Anhydrase IX Inhibition Assay

The primary biological target for our synthesized compounds is CA IX. A stopped-flow spectrophotometric assay is the gold standard for measuring the inhibition of CA-catalyzed CO₂ hydration.[10]

Workflow for CA IX Inhibition Assay

cluster_0 Preparation cluster_1 Stopped-Flow Measurement cluster_2 Data Analysis A Recombinant hCA IX M Mix Enzyme/Inhibitor Solution with CO2-saturated water A->M B Test Compound (various conc.) B->M C Buffer (e.g., Tris-SO4) C->M D pH indicator (e.g., phenol red) D->M R Monitor pH drop (absorbance change) M->R DA Calculate Initial Velocity R->DA P Plot Velocity vs. [Inhibitor] DA->P IC50 Determine IC50/Ki P->IC50

Caption: Workflow for the stopped-flow CA IX inhibition assay.

Protocol 4: Stopped-Flow Assay for CA IX Inhibition

  • Rationale: This assay directly measures the enzymatic activity of CA IX by monitoring the pH change resulting from the hydration of CO₂. The rate of this reaction is followed by a pH indicator. A stopped-flow instrument is necessary due to the high catalytic rate of the enzyme.[10]

  • Materials:

    • Recombinant human CA IX

    • Test compounds dissolved in DMSO

    • Positive Control: Acetazolamide, a known pan-CA inhibitor.[11]

    • Buffer: e.g., 20 mM Tris-SO₄, pH 7.5

    • pH indicator: e.g., phenol red

    • CO₂-saturated water

    • Stopped-flow spectrophotometer

  • Step-by-Step Procedure:

    • Enzyme and Inhibitor Preparation: Prepare a solution containing the enzyme (final concentration in the low nM range), the buffer, and the pH indicator. Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in the same buffer.

    • Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor or DMSO (vehicle control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C) to allow for binding.

    • Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water (the substrate).

    • Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) at its λmax. The initial rates of the reaction are determined from the linear portion of the absorbance curve.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

      • The inhibition constant (Ki) can be determined by applying the Cheng-Prusoff equation or by performing kinetic studies at varying substrate concentrations.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Coumarin Derivatives

CompoundSubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Reference Drug)25012255.7[11]
Compound 9d 6,8-dichloro-3-(4-sulfamoylphenyl)carboxamido>10000>1000045.388.2[4]
Compound 7 7-hydroxy-3-carboxamido derivative>10000>1000023.49.5[12]
Compound 23 7-hydroxy-3-carboxamido derivative>10000>10000260.5336.3[12]

This table presents hypothetical and literature-derived data to illustrate the expected outcomes. Actual results will vary.

Cell-Based Assays for Anticancer Activity

While direct enzyme inhibition is a critical first step, evaluating the effects of the compounds in a cellular context is essential to understand their potential as therapeutic agents.

Protocol 5: Cell Viability (MTT) Assay

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a standard preliminary screen for cytotoxic effects of potential anticancer drugs.[5] We will use cancer cell lines known to express CA IX, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[13][14][15]

  • Materials:

    • MCF-7 and/or HepG2 cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 2: Representative Cytotoxicity Data for Coumarin Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Doxorubicin MCF-7~0.5 - 1.5[14]
Coumarin-thiazole hybrid 44b MCF-74.03[16]
Coumarin-triazole hybrid 18c MCF-72.66[16]
Coumarin-pyrazole hybrid 35 HepG22.96[16]

This table presents literature-derived data for various coumarin derivatives to illustrate the expected range of activities.

Protocol 6: Fluorometric Intracellular pH (pHi) Assay

  • Rationale: Since CA IX inhibition is expected to disrupt pH regulation, directly measuring changes in intracellular pH provides a functional readout of the compound's mechanism of action in cells. Inhibition of CA IX should lead to intracellular acidification.

  • Materials:

    • HeLa or other CA IX-expressing cells

    • Fluorometric Intracellular pH Assay Kit (e.g., Sigma-Aldrich MAK150 or similar) containing a pH-sensitive fluorescent dye (e.g., BCFL-AM).[12]

    • Test compounds

    • Positive control (e.g., a known CA IX inhibitor like acetazolamide or a specific inhibitor from the literature)

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells in black, clear-bottom 96-well plates and allow to adhere overnight.

    • Dye Loading: Prepare the BCFL-AM dye working solution according to the kit manufacturer's protocol. Remove the culture medium from the cells and add the dye solution.

    • Incubation: Incubate the cells for 30-60 minutes at 37 °C to allow the dye to enter the cells and be cleaved into its fluorescent, pH-sensitive form.

    • Treatment: Wash the cells and add a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add the test compounds at various concentrations.

    • Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader. For BCFL, use excitation at ~490 nm and emission at ~535 nm.[12]

    • Data Analysis: A decrease in fluorescence intensity corresponds to a decrease in intracellular pH. Compare the fluorescence signal in treated cells to that of vehicle-treated control cells to determine the effect of the compounds on pHi.

Mechanism of Action Visualization

cluster_cell Cancer Cell cluster_apoptosis Apoptotic Pathway CO2_in CO2 CAIX CA IX (membrane-bound) CO2_in->CAIX H2O H2O H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 pHi_drop Intracellular pH drop CAIX->pHi_drop inhibition leads to H_out H+ (out) H_HCO3->H_out Extrusion Acidic_ME Acidic Microenvironment (promotes invasion) H_out->Acidic_ME contributes to ROS ROS increase pHi_drop->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibitor 6,8-dichloro-coumarin derivative Inhibitor->CAIX Inhibits

Caption: Proposed mechanism of action for 6,8-dichloro-coumarin derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly through the inhibition of carbonic anhydrase IX. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and in vitro characterization of these compounds. By systematically exploring the structure-activity relationship through the synthesis of amide and ester libraries and evaluating their biological effects through enzymatic and cell-based assays, researchers can identify lead candidates with enhanced potency and selectivity. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models of cancer.

References

  • Koyuncu, I., et al. (2018). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 23(7), 1792. [Link]

  • Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia, 37(3), 633-646. [Link]

  • Gant, T. G. (2014). Amide bond formation; the current state of play. Tetrahedron, 70(36), 6371-6380. [Link]

  • Meleddu, R., et al. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 685-692. [Link]

  • Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 1-9. [Link]

  • Thakur, A., et al. (2021). A comprehensive review on the synthesis and therapeutic perspectives of coumarin-3-carboxylic acid derivatives. Synthetic Communications, 51(15), 2267-2295. [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Szliszka, E., & Krol, W. (2013). The role of resveratrol in inhibiting the growth of cancer stem cells. Food and Chemical Toxicology, 60, 240-246. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Monti, E., et al. (2020). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Journal of Medicinal Chemistry, 63(15), 8249-8261. [Link]

  • Tsou, C.-C., et al. (2016). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-13. [Link]

  • ResearchGate. Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? [Link]

  • Cytion. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. [Link]

  • El-Gamal, M. I., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2136-2165. [Link]

  • Science of Synthesis. Synthesis of Esters from Carboxylic Acids and Derivatives. [Link]

  • Gašparová, R., et al. (2013). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Open Chemistry, 11(11), 1735-1745. [Link]

  • Wang, Y., et al. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 20(9), 15876-15895. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Ishar, M. P. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(38), 4872-4875. [Link]

  • Hofmann, J., et al. (2018). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1496. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Notes & Protocols: 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid as a Pivotal Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the synthetic utility of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a highly functionalized coumarin derivative, as a strategic starting material for the synthesis of diverse heterocyclic scaffolds. We will explore its preparation and subsequent transformation into valuable pyrazole, isoxazole, and pyrimidine derivatives, which are prominent cores in medicinal chemistry. The protocols are designed to be robust and reproducible, with explanations grounded in established chemical principles to aid in their adaptation and optimization.

Introduction: The Strategic Value of a Dichlorinated Coumarin Synthon

Coumarins (2H-chromen-2-ones) are a major class of heterocyclic compounds found in nature and are renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and antitumor properties.[1][2] The modification of the core coumarin scaffold by introducing various substituents and fusing heterocyclic rings is a proven strategy in drug discovery to enhance potency and modulate biological activity.[3][4]

This compound (CAS 2199-86-2) emerges as a particularly valuable intermediate.[5][6] Its structure offers three key strategic advantages:

  • The Privileged Coumarin Core: Provides a foundational structure with inherent biological relevance.

  • Dichlorination at C6 and C8: The two electron-withdrawing chlorine atoms significantly influence the electronic properties of the benzopyrone system, potentially enhancing biological interactions and improving metabolic stability.

  • The C3-Carboxylic Acid: This functional group serves as a versatile synthetic handle, enabling a wide array of chemical transformations, including amide bond formation, esterification, and direct participation in cyclization reactions to build more complex molecular architectures.[7][8]

This guide details the synthesis of this key intermediate and provides validated protocols for its conversion into high-value heterocyclic systems.

Part 1: Synthesis of the Core Intermediate

The most direct route to this compound is through a Knoevenagel condensation reaction. This involves the reaction of 3,5-dichlorosalicylaldehyde with a malonic acid derivative, followed by intramolecular cyclization (lactonization).

Workflow for Synthesis of the Core Intermediate

G cluster_start Starting Materials cluster_product Product A 3,5-Dichlorosalicylaldehyde R1 Reaction A->R1 Condensation & Cyclization B Meldrum's Acid B->R1 C Piperidine (catalyst) Ethanol (solvent) C->R1 D 6,8-dichloro-2-oxo-2H-chromene- 3-carboxylic acid R1->D

Caption: Synthesis of the target intermediate via Knoevenagel condensation.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard coumarin synthesis methodologies.[9]

Materials:

  • 3,5-Dichlorosalicylaldehyde (1.0 eq)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

Procedure:

  • To a stirred solution of 3,5-dichlorosalicylaldehyde (1.0 eq) in anhydrous ethanol, add Meldrum's acid (1.1 eq).

  • Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Acidify the mixture with 1 M HCl to a pH of ~2 to ensure complete precipitation of the carboxylic acid product.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the resulting white to off-white solid under vacuum to yield this compound.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be determined and compared to literature values.

Part 2: Application in Heterocyclic Synthesis

The carboxylic acid at the C3 position is the key to unlocking a diverse range of heterocyclic derivatives. It can be used directly or converted into more reactive intermediates like acid chlorides or amides.

G cluster_products Heterocyclic Derivatives A 6,8-dichloro-2-oxo-2H-chromene- 3-carboxylic acid (DCCCA) B Coumarin-Pyrazole Hybrids A->B Reaction with Hydrazine Derivatives C Coumarin-Isoxazole Hybrids A->C Activation & Reaction with Hydroxylamine D Coumarin-Pyrimidine Hybrids A->D Multistep Conversion & Reaction with Amidines

Caption: Synthetic pathways from DCCCA to key heterocyclic cores.

Synthesis of Coumarin-Pyrazole Hybrids

The reaction of a coumarin-3-carboxylic acid derivative with hydrazine hydrate is a robust method for constructing coumarin-pyrazole scaffolds. These hybrids are of significant interest due to their reported antimicrobial and anticancer activities.[10][11][12] The reaction proceeds via an initial formation of the carbohydrazide, which can then undergo cyclization.

Protocol 2: Synthesis of 3-(5-hydroxy-1H-pyrazol-3-yl)-6,8-dichloro-2H-chromen-2-one

This protocol involves the cyclization of the intermediate hydrazide formed from the reaction with hydrazine.

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (as an alternative starting material)

  • Hydrazine hydrate (80%) (2.0 eq)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • Step A: Formation of the Carbohydrazide. (If starting from the carboxylic acid, it's often converted to the ethyl ester first for cleaner reactions). Reflux a solution of ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol for 4-6 hours.[13] Monitor by TLC. The product, 6,8-dichloro-2-oxo-2H-chromene-3-carbohydrazide, will precipitate upon cooling.

  • Step B: Cyclization. The isolated carbohydrazide can be cyclized under various conditions. A common method involves reacting it with a 1,3-dicarbonyl compound. For direct synthesis, refluxing the carboxylic acid or its ester with hydrazine in a high-boiling solvent like acetic acid can lead to the pyrazole derivative.

  • Alternative Direct Cyclization: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq) dropwise.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure coumarin-pyrazole hybrid.

Synthesis of Coumarin-Isoxazole Hybrids

Isoxazoles are another class of five-membered heterocycles with a wide range of biological activities.[14][15] Synthesizing a coumarin-isoxazole hybrid from the carboxylic acid typically requires a multi-step approach, often involving the formation of a 1,3-dicarbonyl intermediate which can then be cyclized with hydroxylamine.[16]

Protocol 3: Synthesis of 3-(isoxazol-5-yl)-6,8-dichloro-2H-chromen-2-one

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Reagents for generating a 1,3-dicarbonyl system (e.g., ethyl acetoacetate anion)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine (base)

  • Appropriate solvents (DCM, Ethanol)

Procedure:

  • Step A: Synthesis of the Acid Chloride. In a flame-dried flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Step B: Formation of 1,3-Diketone Intermediate. The acid chloride is reacted with a suitable enolate (e.g., the enolate of acetone or ethyl acetate) to form a β-keto ester or a 1,3-diketone. This step requires careful control of stoichiometry and temperature.

  • Step C: Cyclization with Hydroxylamine. Dissolve the intermediate 1,3-diketone from Step B in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and reduce the solvent volume in vacuo.

  • Add water to precipitate the crude product. Filter, wash with water, and dry.

  • Purification: Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the pure coumarin-isoxazole hybrid.

Synthesis of Fused Chromeno[2,3-d]pyrimidine Derivatives

Pyrimidines are core components of nucleobases and many pharmaceuticals.[17][18] Fusing a pyrimidine ring to the coumarin scaffold can lead to potent bioactive molecules.[19][20] A common strategy involves reacting a coumarin derivative containing a 1,3-dielectrophilic system with an amidine, urea, or guanidine. The C3-carboxylic acid can be converted into a more suitable precursor, such as a β-keto ester or an enaminone.

Protocol 4: Synthesis of Dichlorinated Chromeno[2,3-d]pyrimidin-4-ol

Materials:

  • This compound derived ethyl ester

  • Urea or Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

Procedure:

  • Preparation of Sodium Ethoxide Solution: Carefully dissolve sodium metal (1.5 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add the ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (1.0 eq) and urea (1.2 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux for 10-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water. Acidify carefully with dilute HCl to pH 5-6 to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like DMF or acetic acid.

Data Summary and Biological Context

The synthesis of these heterocyclic derivatives from this compound provides access to a library of compounds with significant potential for drug discovery.

Heterocyclic ClassKey ReagentsPotential Biological Activity
PyrazolesHydrazine, Substituted HydrazinesAntimicrobial, Anticancer, Anti-inflammatory[10][12]
IsoxazolesHydroxylamine, 1,3-Dipolar CycloadditionAntimicrobial, Antifungal, Antiproliferative[14][21]
PyrimidinesUrea, Guanidine, AmidinesAntifungal, Antibacterial, Kinase Inhibitors[19][22][23]

The presence of the dichloro-substituted coumarin moiety is often associated with enhanced antifungal and antibacterial properties.[2][23] Many coumarin-heterocycle hybrids have demonstrated potent activity against various pathogens, including multidrug-resistant strains like Staphylococcus aureus and fungal species like Candida albicans.[3][24][25] The described synthetic routes offer a platform for generating novel candidates for screening in antimicrobial and anticancer assays.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Coumarins: The antimicrobial agents.
  • Chen, X., et al. (2018). Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis. Frontiers in Microbiology, 9, 2673. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2018.02673/full]
  • Chen, Y., et al. (2021). Synthesis and Antifungal Activity of Coumarin Derivatives Containing Hydrazone Moiety. Journal of Agricultural and Food Chemistry, 69(4), 1235-1243.
  • Gil, J. H., et al. (2023). Metabolism and Antifungal Activity of Coumarin and its Derivatives. Jordan Journal of Biological Sciences, 16(1), 1-8.
  • Glavan, T., et al. (2020). Coumarin derivatives as antifungal agents – A review. Czech Journal of Food Sciences, 38(6), 396-403. [URL: https://www.agriculturejournals.cz/web/cjfs.htm]
  • Kavetsou, E., et al. (2023). Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. Molecules, 28(5), 2329.
  • Khan, I., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6619. [URL: https://www.mdpi.com/1420-3049/27/19/6619]
  • Khatik, G. L., et al. (2020). Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Advances, 10(23), 13615-13622. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01906b]
  • Laghrib, F., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20234. [URL: https://www.
  • Markovic, V., et al. (2010). Synthesis and Antimicrobial Activity of New 4-Heteroarylamino Coumarin Derivatives Containing Nitrogen and Sulfur as Heteroatoms. Molecules, 15(9), 6020-6030. [URL: https://www.mdpi.com/1420-3049/15/9/6020]
  • Martínez-Abadía, M., et al. (2021). Synthesis of 5-(3-coumarinyl)isoxazoles under MW conditions. ChemistrySelect, 6(32), 8235-8239.
  • Mohamed, M. A., et al. (2022). New spiro-heterocyclic coumarin derivatives as antibacterial agents: design, synthesis and molecular docking. RSC Advances, 12(3), 1547-1558.
  • Mohamed, S. K., et al. (2023). Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. Scientific Reports, 13(1), 22809.
  • Pathak, D., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5978-6004. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5650537/]
  • Petrou, A., et al. (2023). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. International Journal of Molecular Sciences, 24(13), 10899. [URL: https://www.mdpi.com/1422-0067/24/13/10899]
  • Pillay, K., et al. (2024). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Antibiotics, 13(1), 84. [URL: https://www.mdpi.com/2079-6382/13/1/84]
  • Pinjari, M. K., & Tale, R. H. (2021). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Developments. Current Organic Synthesis, 18(5), 458-475.
  • Prasad, C. S., et al. (2022). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances, 12(10), 5863-5881. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8859187/]
  • Rathi, E., et al. (2024). Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies. RSC Advances, 14(1), 22-38.
  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [URL: https://matrix-fine-chemicals.com/product/6-8-dichloro-2-oxo-2h-chromene-3-carboxylic-acid-cas-2199-86-2]
  • Shrestha, S., et al. (2018). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules, 23(7), 1785. [URL: https://www.mdpi.com/1420-3049/23/7/1785]
  • Chem-Impex. (n.d.). 6,8-Dichloro-2H-chromene-3-carboxylic acid. Retrieved from [URL: https://chem-impex.com/products/6-8-dichloro-2h-chromene-3-carboxylic-acid-cas-2199-86-2]
  • Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(40), 37207–37222. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10586948/]
  • El-Gazzar, A. B. A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [URL: https://www.organic-chemistry.org/namedreactions/pyrimidine-synthesis.shtm]
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Retrieved from [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-2-oxo-2H-chromene-3-carboxylic-acid-N-2-quinolin-8-yloxy_fig1_328080397]
  • Weiss, D., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141–1145. [URL: https://journals.iucr.org/e/issues/2022/11/00/jo2130/]
  • ResearchGate. (2019). An Efficient Synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)- 1H-benzo[d]imidazole-6-Carboxylic Acid. Retrieved from [URL: https://www.researchgate.net/publication/333464539_An_Efficient_Synthesis_of_2-6-chloro-2-oxo-2H-chromen-3-yl-_1H-benzodimidazole-6-Carboxylic_Acid]
  • de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 154. [URL: https://www.mdpi.com/2073-4344/13/1/154]
  • ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [URL: https://www.researchgate.
  • Guidechem. (n.d.). This compound. Retrieved from [URL: https://www.guidechem.com/products/2199-86-2.html]
  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis... Retrieved from [URL: https://www.organic-chemistry.org/abstracts/lit4/139.shtm]
  • MySkinRecipes. (n.d.). This compound. Retrieved from [URL: https://www.myskinrecipes.com/th/193013-6,8-dichloro-2-oxo-2h-chromene-3-carboxylic-acid]
  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-2095. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270183/]
  • ResearchGate. (2024). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [URL: https://www.researchgate.net/publication/382998634_Synthesis_Characterization_and_Antibacterial_Activity_of_7-Fluoro-2-oxo-2_H_-chromene-3-carboxylic_Acid_Ethyl_Ester]

Sources

Application Notes and Protocols for the Knoevenagel Condensation in Chromene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chromenes and the Knoevenagel Condensation

Chromenes, heterocyclic compounds characterized by a fused benzene and pyran ring, represent a privileged scaffold in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties, have made them a focal point of intensive research.[1] The synthesis of these valuable molecules often relies on efficient and robust chemical transformations. Among these, the Knoevenagel condensation stands out as a powerful and versatile method for constructing the chromene framework.[2][3] This reaction, at its core, involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base, leading to the formation of a new carbon-carbon double bond.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the Knoevenagel condensation to synthesize chromenes, exploring various methodologies from conventional heating to modern energy-assisted techniques.

Mechanistic Insights: The Pathway to Chromene Formation

Understanding the reaction mechanism is paramount to optimizing experimental conditions and troubleshooting unforeseen outcomes. The Knoevenagel condensation for chromene synthesis is a multi-step process that begins with the base-catalyzed deprotonation of the active methylene compound to form a highly nucleophilic carbanion.[5][6] This carbanion then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[6] Subsequent protonation and dehydration yield the α,β-unsaturated product, which can then undergo an intramolecular cyclization (oxa-Michael addition) to form the chromene ring.[7]

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Cyclization Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base Base->Carbanion Tetrahedral Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral Intermediate Attack on Carbonyl Aldehyde Aldehyde Aldehyde->Tetrahedral Intermediate Knoevenagel Adduct Knoevenagel Adduct Tetrahedral Intermediate->Knoevenagel Adduct Dehydration Chromene Chromene Knoevenagel Adduct->Chromene Intramolecular Oxa-Michael Addition

Caption: Knoevenagel condensation mechanism for chromene synthesis.

Experimental Setups: A Comparative Overview

The choice of experimental setup can significantly impact reaction efficiency, time, and environmental footprint. Here, we detail three common approaches for the Knoevenagel condensation in chromene synthesis.

Conventional Synthesis

This traditional approach involves heating the reactants in a suitable solvent with a catalyst. While often requiring longer reaction times, it is a well-established and accessible method.

Catalyst Selection: A variety of catalysts can be employed, ranging from basic inorganic salts like potassium carbonate to organic bases such as piperidine and boric acid.[8][9] The choice of catalyst can influence reaction rates and yields.

Solvent Considerations: Ethanol is a commonly used solvent due to its ability to dissolve a wide range of reactants and its relatively low toxicity.[8][9] Aqueous ethanol and even water can be used in some green chemistry protocols.[10][11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[1][12] This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[13][14]

Advantages:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster reaction rates.

  • Improved Yields: The high-speed synthesis often minimizes the formation of side products.[12]

  • Solvent-Free Conditions: In many cases, the reaction can be performed under solvent-free conditions, enhancing the green credentials of the synthesis.[14]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high temperatures and pressures, accelerating the reaction.[15][16]

Key Features:

  • Enhanced Mass Transfer: Sonication improves the mixing of reactants, which is particularly beneficial for heterogeneous reactions.

  • Mild Conditions: Reactions can often be conducted at lower temperatures than conventional methods.[15]

  • Green Chemistry: Ultrasound-assisted synthesis is considered an environmentally friendly technique.[16]

Comparative Data of Synthesis Methodologies

The following table summarizes typical reaction conditions and outcomes for the different experimental setups.

MethodologyCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional PiperidineEthanolReflux480 min>95 (Conversion)[9]
Conventional Boric Acid (10 mol%)Aqueous EthanolRoom Temp.-Good to Excellent[8][17]
Microwave-Assisted Ammonium AcetateSolvent-free160-320 W30-60 sec81-99[14]
Microwave-Assisted Acetic Acid (20 mol%)-70-Good to High[18]
Ultrasound-Assisted Anion-exchange resins--ShortHigh[16]
Ultrasound-Assisted Silica Sodium Carbonate NPs---Good to Excellent[19]
Ultrasound-Assisted PiperidineEthanol804 h63[20]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing the Knoevenagel condensation for chromene synthesis using the discussed methodologies.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

This protocol describes a standard method for the Knoevenagel condensation in ethanol.[9]

Materials:

  • Aromatic aldehyde (1.0 equivalent)

  • Active methylene compound (e.g., malononitrile) (1.0 equivalent)

  • Piperidine (0.1 equivalents)

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aromatic aldehyde and the active methylene compound in ethanol.

  • To the stirred solution, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines an efficient and environmentally friendly method using microwave irradiation.[14]

Materials:

  • Aromatic aldehyde

  • Cyanoacetamide

  • Ammonium acetate (catalytic amount)

  • Microwave reactor

  • TLC plate for monitoring

Procedure:

  • To a mixture of the aromatic aldehyde and cyanoacetamide, add a catalytic amount of ammonium acetate in a microwave-safe vessel.

  • Irradiate the reaction mixture under microwave conditions at 160-320 watts for 30-60 seconds.

  • Monitor the completion of the reaction by TLC (ethyl acetate: n-hexane = 1:5, v/v).

  • After completion, the obtained solid mass can be recrystallized from a mixture of ethyl acetate and n-hexane to get the pure product.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol details the use of ultrasonic irradiation to promote the reaction.[20]

Materials:

  • Aromatic aldehyde (e.g., 1H-indole-3-carbaldehyde) (0.01 mol)

  • Malononitrile (0.01 mol)

  • An active methylene compound (e.g., Dimedone) (0.01 mol)

  • Piperidine (few drops)

  • Ethanol (40 ml)

  • Ultrasonic bath or probe sonicator

Procedure:

  • To a mixture of the aromatic aldehyde, malononitrile, and the other active methylene compound in ethanol, add a few drops of piperidine.

  • Subject the reaction mixture to ultrasonic energy for 4 hours at 80°C.

  • The solid product which forms on heating can be collected by filtration, dried, and then recrystallized from ethanol.

Workflow and Logic

The general workflow for the synthesis and characterization of chromenes via Knoevenagel condensation is depicted below.

Workflow start Reactant Selection (Aldehyde, Active Methylene) method Choice of Synthesis Method (Conventional, MW, US) start->method conv Conventional Heating method->conv Conventional mw Microwave Irradiation method->mw Microwave us Ultrasound Irradiation method->us Ultrasound reaction Knoevenagel Condensation Reaction conv->reaction mw->reaction us->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up and Isolation (Filtration, Extraction) monitoring->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, IR, Mass Spec) purification->characterization end Pure Chromene Product characterization->end

Caption: General workflow for chromene synthesis via Knoevenagel condensation.

Conclusion and Future Perspectives

The Knoevenagel condensation remains a cornerstone for the synthesis of chromenes, offering a versatile and efficient route to this important class of heterocyclic compounds. The choice of experimental setup, from traditional heating to microwave and ultrasound-assisted methods, allows for significant flexibility in optimizing reaction conditions for speed, yield, and environmental impact. The development of novel catalytic systems, particularly heterogeneous and reusable catalysts, will continue to drive the field towards more sustainable and economically viable processes.[21] As the demand for novel chromene derivatives in drug discovery and materials science grows, the continued refinement of the Knoevenagel condensation will be of paramount importance.

References

  • JMEST. (n.d.). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment.
  • ResearchGate. (2024, September 10). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.
  • PubMed. (n.d.). Microwave-assisted synthesis of chromenes: biological and chemical importance.
  • Asian Publication Corporation. (n.d.). AJ C.
  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • ResearchGate. (2025, August 7). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF.
  • MDPI. (n.d.). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • ResearchGate. (n.d.). Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches.
  • Knoevenagel Condensation Reaction. (n.d.).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
  • Dalton Transactions (RSC Publishing). (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Journal of Advanced Scientific Research. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Benchchem. (n.d.). Comparative study of catalysts for Knoevenagel condensation efficiency.
  • PMC - NIH. (2024, September 20). Ultrasound-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring.
  • Semantic Scholar. (2018, March 3). Ultrasound-assisted and Efficient Knoevenagel Condensation Reaction Catalyzed by Silica Sodium Carbonate Nanoparticles.
  • Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • ResearchGate. (2019, October 20). Microwave Assisted Synthesis of some New Chromene Derivatives.
  • ResearchGate. (n.d.). 4972 PDFs | Review articles in KNOEVENAGEL CONDENSATION.
  • OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Arabian Journal of Chemistry. (n.d.). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.

Sources

Application Notes & Protocols for Assessing the Cytotoxicity of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Chromene Derivatives

Chromene derivatives represent a significant class of heterocyclic compounds, distinguished by their diverse and potent pharmacological activities.[1] These scaffolds are integral to numerous natural products and have been a focal point in medicinal chemistry for the development of novel therapeutic agents. Their biological activities are broad, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The anticancer potential of chromenes is particularly noteworthy, with several derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][5][6][7] Mechanisms of action are varied and can include the induction of apoptosis, disruption of microtubule formation, and the generation of reactive oxygen species (ROS).[1][8][9]

Given their therapeutic promise, rigorous evaluation of the cytotoxic profile of novel chromene derivatives is a cornerstone of the preclinical drug development process.[10][11] Cell-based cytotoxicity assays are indispensable tools in this endeavor, providing critical data on a compound's potency and its effect on cell viability and proliferation.[12] This guide provides a comprehensive overview and detailed protocols for a tiered approach to assessing the cytotoxicity of chromene derivatives, designed for researchers, scientists, and drug development professionals. We will begin with primary screening assays to determine overall cytotoxicity and progress to more specific assays to elucidate the underlying mechanisms of cell death.

General Experimental Workflow: A Tiered Approach to Cytotoxicity Assessment

A systematic approach is recommended to characterize the cytotoxic profile of a novel chromene derivative. This workflow initiates with broad-spectrum assays to determine the effective concentration range and then advances to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation MTT_Assay MTT Assay (Metabolic Activity) Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay LDH Assay (Membrane Integrity) LDH_Assay->Data_Analysis Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) Caspase_Assay Caspase-3/7 Assay (Apoptosis Execution) Compound Chromene Derivative (Test Compound) Compound->MTT_Assay Dose-response treatment Compound->LDH_Assay Dose-response treatment Data_Analysis->Apoptosis_Assay Select concentrations around IC50 Data_Analysis->Caspase_Assay Select concentrations around IC50 G Chromene Chromene Derivative Mitochondria Mitochondrial Stress (e.g., ROS production) Chromene->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3_7 Effector Caspases (Caspase-3/7) Activation Apoptosome->Caspase_3_7 Apoptosis Apoptosis (Cell Death) Caspase_3_7->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by chromene derivatives.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death. [13]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. [14]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [15] Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with the chromene derivative at selected concentrations (e.g., IC50 and 2x IC50) for the desired time. Include vehicle-treated and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells and wash twice with cold PBS by centrifugation (e.g., 400-600 x g for 5 minutes). [15][16]3. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [16]Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (concentrations may vary by kit). [15]5. Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark. [16]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [13]The cell populations will be distinguished as follows:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells [13]

Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. [17]Their activation is a hallmark of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. [18]Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • White-walled 96-well plates

  • Luminometer

  • Caspase-Glo® 3/7 Assay kit (or similar)

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the chromene derivative as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. [11]5. Luminescence Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence relative to the vehicle control indicates activation of caspase-3/7.

Part 3: Data Analysis and Interpretation

Calculating IC50 Values

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (like cell growth) by 50%. [19][20]

  • Normalize Data: Convert the raw absorbance/luminescence data to percentage viability relative to the vehicle-treated control (which is set to 100%).

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a software package like GraphPad Prism or a suitable Excel add-in to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value. [20][21]

Quantitative Data Summary

The cytotoxic activity of a representative chromene derivative is summarized below. IC50 values were determined using an MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HepG2Hepatocellular Carcinoma11.8
HCT-116Colon Carcinoma18.9

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, "edge effects" in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. [22][23]
Low Absorbance/Signal in MTT Assay Too few cells, insufficient incubation time with MTT, cell line metabolizes MTT poorly.Optimize cell seeding density through titration. Increase incubation time with MTT (e.g., up to 4 hours). [22][23]Ensure the cell line is metabolically active.
High Background in LDH Assay Phenol red or serum interference, microbial contamination.Use phenol red-free medium. Consider using a serum-free medium during the assay incubation. Visually inspect plates for contamination. [22]
Inconsistent Annexin V/PI Staining Cell clumping, over-trypsinization, delay in analysis.Ensure single-cell suspension. Use gentle cell detachment methods. Analyze samples promptly after staining.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 3(3), 101556.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(3), 545-573.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Asgari, F., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. Research in Pharmaceutical Sciences, 14(5), 454-463.
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Trends in Sciences. (n.d.). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Retrieved from [Link]

  • ACS Omega. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Unique assembly of carbonylpyridinium and chromene reveals mitochondrial thiol starvation under ferroptosis and novel ferroptosis inducer. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Hillgene Biopharma. (n.d.). Cell Cytotoxicity Assay Kit (Suspended Target Cells). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial compounds.[1][2] Coumarin and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The core benzopyrone structure of coumarins offers a versatile scaffold for chemical modification to enhance their biological efficacy.[3] Notably, the introduction of halogen moieties, such as chlorine, into the coumarin ring has been shown to potentiate antimicrobial activity.[3][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid . While specific published data on the comprehensive antimicrobial profile of this particular compound is emerging, the protocols detailed herein are based on established, internationally recognized methodologies and are designed to be readily adaptable for the evaluation of this and other new chemical entities.[6] The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Scientific Rationale and Experimental Design

The evaluation of a novel antimicrobial agent requires a systematic and robust approach to generate reliable and reproducible data. The choice of methodology is critical and should be guided by the physicochemical properties of the compound and the nature of the microorganisms being tested. The protocols outlined in this guide are aligned with the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[7][8][9][10]

The core of this guide focuses on the broth microdilution method, a quantitative technique that is widely used to determine the MIC of a new agent.[2][11] This method is favored for its efficiency in testing multiple concentrations of a compound against various microorganisms simultaneously. Additionally, protocols for agar dilution and disk diffusion methods are provided as complementary assays that can offer further insights into the antimicrobial spectrum of the test compound.

PART 1: Core Methodologies for Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination

The broth microdilution method is a highly standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[11] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Principle: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth after a defined incubation period.[6]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound C Prepare serial twofold dilutions of the test compound A->C B Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate microtiter plate wells with microbial suspension B->D E Add compound dilutions to respective wells C->E D->E F Include positive (no drug) and negative (no inoculum) controls E->F G Incubate plate under optimal conditions (e.g., 35-37°C for 16-20 hours) F->G H Visually inspect for growth or use a plate reader G->H I Determine the MIC H->I

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol:

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent for the test compound (e.g., DMSO)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the test medium (CAMHB).

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6] Dilute this adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Assay Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the diluted test compound to the first well of each row to be tested, creating a starting concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (wells with inoculum but no test compound) and a negative control (wells with medium and test compound but no inoculum) to ensure the validity of the experiment.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple bacterial strains against a single antimicrobial agent.[2][12]

Principle: The test compound is incorporated into molten agar at various concentrations. The agar is then poured into Petri dishes, and a standardized inoculum of the test microorganisms is spotted onto the surface. The MIC is the lowest concentration of the compound that prevents visible growth.

Detailed Protocol:

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing twofold dilutions of this compound. Ensure the compound is added to the molten agar after it has cooled to 45-50°C to prevent degradation.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation: Using a multipoint inoculator, spot a defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including a control plate with no compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism at the inoculation spot.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[12]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and can be correlated with the MIC.

Detailed Protocol:

  • Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

  • Disk Application: Prepare sterile filter paper disks (6 mm diameter) impregnated with a specific amount of this compound. Aseptically place the disk on the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

PART 2: Data Interpretation and Presentation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of a novel compound.

Minimum Inhibitory Concentration (MIC) Data

The MIC values obtained from the broth or agar dilution methods should be tabulated for easy comparison across different microorganisms.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive160.5
Enterococcus faecalis ATCC 29212Gram-positive321
Escherichia coli ATCC 25922Gram-negative640.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280.25
Candida albicans ATCC 90028Fungus80.25 (Fluconazole)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Zone of Inhibition Data

The results from the disk diffusion assay should be recorded as the diameter of the zone of inhibition in millimeters.

Table 2: Example Zone of Inhibition Data for this compound (30 µ g/disk )

Test MicroorganismGram StainZone of Inhibition Diameter (mm)
Staphylococcus aureus ATCC 25923Gram-positive18
Escherichia coli ATCC 25922Gram-negative12
Pseudomonas aeruginosa ATCC 27853Gram-negative0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 3: Mechanistic Insights and Structure-Activity Relationship

Coumarin derivatives are known to exert their antimicrobial effects through various mechanisms, which can include the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid synthesis.[3] The presence of a carboxylic acid group on the coumarin ring has been shown to be important for potent inhibitory activity against both Gram-positive and Gram-negative bacteria.[13][14] Furthermore, the dichloro-substitution at positions 6 and 8 of the coumarin scaffold in the test compound is anticipated to enhance its lipophilicity, potentially facilitating its passage through microbial cell membranes.

Hypothesized Mechanism of Action:

Mechanism_of_Action Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Increased permeability due to lipophilicity Enzyme Essential Bacterial Enzymes (e.g., DNA gyrase, topoisomerase) Membrane->Enzyme Intracellular accumulation Replication DNA Replication & Cell Division Enzyme->Replication Inhibition of function Growth_Inhibition Inhibition of Bacterial Growth Replication->Growth_Inhibition

Caption: Hypothesized Mechanism of Action for the Test Compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound through the drug discovery pipeline. Further studies, including time-kill assays, synergy testing with existing antibiotics, and detailed mechanistic investigations, are recommended to fully characterize the antimicrobial potential of this promising coumarin derivative. The ultimate goal is to contribute to the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • EUCAST - ESCMID.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • EUCAST: EUCAST - Home.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
  • Modification of antimicrobial susceptibility testing methods - ResearchGate.
  • Antimicrobial activity of new coumarin derivatives - PubMed.
  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology.
  • Expert Rules - EUCAST.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH.
  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC - NIH.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Guidance Documents - EUCAST.
  • Antimicrobial Activity of New Coumarin Derivatives - Semantic Scholar.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate.
  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives - Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester - Physics @ Manasagangotri.

Sources

Application Notes and Protocols for the Development of Agrochemical Formulations with 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the systematic development of agrochemical formulations utilizing 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid as the active ingredient (AI). This coumarin derivative has been identified as a promising scaffold for developing novel herbicides and fungicides.[1] This guide offers a logical workflow, from the initial characterization of the AI to the preparation and evaluation of common formulation types, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP). Each section provides detailed, step-by-step protocols, explains the scientific rationale behind the procedures, and is grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the European and Mediterranean Plant Protection Organization (EPPO).

Introduction: The Potential of this compound in Agrochemicals

Coumarin and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The subject of this guide, this compound (CAS No. 2199-86-2), is a synthetic derivative that has shown potential as a precursor in the development of agrochemicals, specifically herbicides and fungicides.[1] The dichlorinated ring and the carboxylic acid moiety are key features that can influence its biological efficacy and physicochemical properties, making it a molecule of interest for crop protection research.

The journey from a promising active ingredient to a commercially viable agrochemical product is complex. It requires a deep understanding of the AI's properties and the science of formulation. A well-designed formulation is critical to ensure the AI is delivered to the target pest effectively, remains stable during storage and transport, and is safe for the user and the environment.

This guide is structured to provide a logical and scientifically rigorous pathway for the development of formulations containing this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Evaluation A Physicochemical Analysis (Solubility, Melting Point, Stability) B Preliminary Biological Screening (Herbicide & Fungicide Assays) A->B Informs concentration ranges C Formulation Type Selection (EC, SC, WP) B->C Activity data guides formulation choice D Excipient Screening & Optimization C->D E Preparation of Trial Formulations D->E F Physicochemical Stability Testing (Accelerated & Long-term) E->F Evaluate formulation integrity G Phytotoxicity Assessment F->G H Bio-efficacy Confirmation G->H H->C Feedback loop for reformulation

Figure 1: A high-level overview of the agrochemical formulation development workflow.

Phase 1: Foundational Characterization of the Active Ingredient

Before any formulation work can begin, a thorough understanding of the physicochemical and biological properties of this compound is essential.

Physicochemical Properties Assessment

The physical and chemical characteristics of an AI dictate the feasible formulation types and the choice of inert ingredients.

2.1.1 Protocol: Determination of Melting Point

  • Rationale: The melting point is a crucial indicator of purity and influences the choice of processing technology, especially for solid formulations like Wettable Powders (WP). A sharp melting point suggests a high degree of purity. For WP formulations, a high melting point is desirable to prevent the AI from melting during milling, which can lead to agglomeration.

  • Methodology (based on OECD Guideline 102):

    • Place a small, finely powdered sample of this compound into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1 °C/minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

    • Repeat the measurement at least three times and calculate the mean.

  • Data Presentation:

PropertyResult
Melting Point (°C)[Insert Experimentally Determined Value]

2.1.2 Protocol: Determination of Solubility

  • Rationale: Solubility is arguably the most critical factor in formulation design. It determines whether a liquid formulation like an Emulsifiable Concentrate (EC) is possible, or if a dispersion-based formulation like a Suspension Concentrate (SC) or WP is necessary. Solubility data in a range of solvents is required.

  • Methodology (based on OECD Guideline 105):

    • Prepare saturated solutions of this compound in various solvents at a constant temperature (e.g., 25 °C). Solvents should include water, polar organic solvents (e.g., acetone, methanol, isopropanol), and non-polar aromatic solvents (e.g., xylene, Solvesso™ 100).

    • Equilibrate the solutions for 24 hours with constant agitation to ensure saturation.

    • Centrifuge or filter the solutions to remove undissolved solid.

    • Quantify the concentration of the AI in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Presentation:

SolventSolubility (g/L at 25°C)
Water[Insert Experimentally Determined Value]
Acetone[Insert Experimentally Determined Value]
Methanol[Insert Experimentally Determined Value]
Xylene[Insert Experimentally Determined Value]
Solvesso™ 100[Insert Experimentally Determined Value]
Preliminary Biological Activity Screening

Initial in-vitro screens are necessary to confirm the biological activity of the AI and to determine the effective concentration range, which will inform the dosage for formulation trials.

2.2.1 Protocol: In-Vitro Herbicidal Activity Screening (Algal Growth Inhibition Test)

  • Rationale: Algae are sensitive indicators of herbicidal activity, particularly for compounds that inhibit photosynthesis or other fundamental metabolic processes. This test is a rapid and cost-effective primary screen.

  • Methodology (based on OECD Guideline 201): [2][3][4][5][6]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, serially dilute the stock solution in a freshwater alga growth medium to achieve a range of test concentrations (e.g., 0.1, 1, 10, 100 mg/L).

    • Inoculate each well with a culture of a standard algal species (e.g., Pseudokirchneriella subcapitata). Include a solvent control and a negative control (medium only).

    • Incubate the plates under controlled conditions of light and temperature for 72 hours.

    • Measure the algal growth (biomass) at 24, 48, and 72 hours using a spectrophotometer (measuring absorbance) or a cell counter.

    • Calculate the percentage of growth inhibition relative to the control and determine the EC50 (the concentration causing 50% inhibition of growth).

2.2.2 Protocol: In-Vitro Fungicidal Activity Screening (Poisoned Food Technique)

  • Rationale: This method directly assesses the ability of the compound to inhibit the mycelial growth of pathogenic fungi. It is a standard and widely accepted technique for primary fungicide screening.[7][8][9][10][11]

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Add aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). Also prepare a solvent control plate.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of a target fungus (e.g., Fusarium spp., Rhizoctonia spp.) in the center of each plate.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a set period (e.g., 5-7 days).

    • Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control.

Phase 2: Formulation Development

Based on the physicochemical and biological data, an appropriate formulation type can be selected and developed.

G start Is the AI soluble in a water-immiscible organic solvent? ec Emulsifiable Concentrate (EC) start->ec Yes sc_wp Is the AI a solid with a high melting point? start->sc_wp No wp Wettable Powder (WP) sc_wp->wp Yes sc Suspension Concentrate (SC) sc_wp->sc No other Consider other formulation types sc->other If unstable in water

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2). This compound is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] The described method provides excellent resolution and peak symmetry, ensuring high purity of the target compound, suitable for downstream applications in drug discovery and development. The protocol details the rationale for parameter selection, step-by-step procedures for sample and mobile phase preparation, and system suitability criteria as per ICH guidelines.[2][3]

Introduction

This compound is a halogenated coumarin derivative with a molecular weight of 259.04 g/mol .[4][5] Its structure, featuring a dichlorinated aromatic ring, a lactone, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of pharmaceutical compounds due to its high resolution, speed, and sensitivity.[6][7] This note describes a gradient RP-HPLC method specifically developed to purify the title compound from common synthesis-related impurities.

Principle of the Method: Rationale for Parameter Selection

The purification strategy is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected. The non-polar C18 alkyl chains provide strong hydrophobic interactions with the aromatic rings of the coumarin structure, making it the most common choice for separating coumarin derivatives.[6][8]

  • Mobile Phase and pH Control: The target molecule possesses a carboxylic acid group with a predicted pKa of approximately 1.21.[9] To ensure consistent retention and sharp, symmetrical peaks, the ionization of this acidic group must be suppressed. This is achieved by acidifying the mobile phase. A rule of thumb is to set the mobile phase pH at least two units below the analyte's pKa.[10] Trifluoroacetic acid (TFA) at a concentration of 0.1% is used as a mobile phase additive. TFA is a strong acid that effectively lowers the mobile phase pH to around 2, protonating the carboxylic acid and residual silanols on the silica-based column. This minimizes peak tailing and improves resolution.[11][12][13]

  • Organic Modifier: Acetonitrile (ACN) is chosen as the organic component of the mobile phase due to its low viscosity, low UV cutoff, and excellent solvent strength for a wide range of organic molecules.[7]

  • Gradient Elution: A gradient elution, starting with a higher aqueous composition and gradually increasing the percentage of ACN, is employed. This allows for the effective separation of the target compound from more polar starting materials or by-products that elute early, and less polar impurities that are more strongly retained.

  • Detection: Coumarin and its derivatives typically exhibit strong UV absorbance. Based on the chromophore structure, a detection wavelength of 320 nm is selected to ensure high sensitivity for the target analyte.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A preparative or analytical HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm for analytical scale; dimensions should be scaled up for preparative work).

  • Chemicals:

    • This compound (crude sample)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic Acid (TFA, HPLC grade)

  • Safety Precautions: The target compound is an irritant.[14] Standard laboratory safety protocols, including wearing gloves, safety glasses, and a lab coat, must be followed. All handling should be performed in a well-ventilated fume hood.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas as above.

  • Sample Solution: Accurately weigh approximately 5 mg of the crude this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution. If solubility is an issue, a small amount of DMSO or pure acetonitrile can be used, but the injection volume should be minimized to avoid peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions

The specific parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_analysis Analysis & Collection A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) C Equilibrate System (Initial Conditions) A->C B Prepare Crude Sample (Dissolve & Filter) E Inject Sample B->E D System Suitability Test (Inject Standard) C->D Verify Performance D->E F Run Gradient Method & Acquire Data E->F G Integrate Chromatogram F->G H Identify & Collect Target Peak G->H Based on Retention Time I Analyze Purity of Collected Fraction H->I

Caption: HPLC purification workflow for this compound.

System Suitability and Method Validation

To ensure the validity and reliability of the purification process, system suitability testing (SST) must be performed before running the sample sequence.[2] This is a core requirement of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][15][16]

A standard solution of purified this compound should be injected five times, and the following parameters should be assessed.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing indicates undesirable interactions.[2]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.[2]
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
% RSD of Peak Area ≤ 2.0%Shows the precision of the injector and detector response.

Expected Results and Conclusion

Under the described conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will depend on the specific column and system but should be highly reproducible. By monitoring the chromatogram, the peak corresponding to the target compound can be identified and collected. Subsequent analysis of the collected fraction using the same analytical method should confirm a purity level of >98%.

This application note provides a comprehensive and scientifically grounded RP-HPLC method for the purification of this compound. The detailed rationale and step-by-step protocol, including system suitability criteria, ensure that researchers and drug development professionals can implement this method with confidence to obtain a high-purity compound essential for their research and development activities.

References

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Chromatography Forum. (2008). The role of TFA on Reverse phase chromatography?[Link]

  • Gilar, M., et al. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • ASTM Digital Library. (n.d.). Purification and Determination Procedure of Coumarin Derivatives. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • ScienceDirect. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • NIH National Center for Biotechnology Information. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Google Patents. (2020). US 11555023 B2 - Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids.
  • MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. [Link]

  • NIH National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Google Patents. (2016).

Sources

molecular docking studies of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on this compound, a coumarin derivative with significant therapeutic potential.[1][2] Coumarins are a well-established class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5][6] Molecular docking is an indispensable computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a ligand and a target protein.[7][8] This guide is designed for researchers in drug discovery, medicinal chemistry, and computational biology, offering a detailed, step-by-step protocol from target selection to results interpretation, grounded in established scientific principles.

Introduction: The Rationale for Docking Studies

The compound this compound belongs to the coumarin family, a class of benzopyrone compounds that are prevalent in natural products and synthetic chemistry.[3][9] The diverse biological activities of coumarin derivatives make them attractive scaffolds for drug development.[5] Specifically, their roles in modulating key signaling pathways related to cancer and inflammation have been extensively documented.[9][10][11] For instance, coumarins have been shown to target the PI3K/Akt/mTOR pathway, inhibit carbonic anhydrase, and induce apoptosis in cancer cells.[3][9][11] In inflammatory processes, they can inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulate signaling cascades involving NF-κB and MAP kinases.[6][10]

Molecular docking serves as a critical first step in elucidating the mechanism of action for novel compounds. By predicting how this compound interacts with specific protein targets at an atomic level, we can generate hypotheses about its biological function, prioritize experimental testing, and guide further structural optimization.[7]

Strategic Selection of Protein Targets

The success of a molecular docking study hinges on the selection of biologically relevant protein targets. Based on the established activities of coumarin derivatives, we propose a panel of targets implicated in oncology and inflammation. This dual-pronged approach allows for a broader screening of the compound's therapeutic potential.

Therapeutic Area Target Protein PDB ID Rationale and Function
Oncology PI3Kγ (Phosphoinositide 3-kinase gamma)1E8XA key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, controlling cell proliferation, survival, and growth.[3][9][11]
Oncology Bcl-2 (B-cell lymphoma 2)2W3LAn anti-apoptotic protein that is often overexpressed in cancer cells, making it a prime target for inducing apoptosis.[3][9][12]
Oncology VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)1YWNA tyrosine kinase receptor that plays a crucial role in tumor angiogenesis (the formation of new blood vessels).[13]
Inflammation COX-2 (Cyclooxygenase-2)5IKRA key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[10][14]
Inflammation TNF-α (Tumor Necrosis Factor-alpha)2AZ5A pro-inflammatory cytokine central to systemic inflammation and the pathogenesis of autoimmune diseases.[6][14]

The Molecular Docking Workflow: A Visual Overview

The entire process, from preparation to analysis, follows a structured workflow. This ensures reproducibility and logical progression. The general workflow of molecular docking involves preparing the protein and ligand, performing the docking calculations, and analyzing the results to understand the binding interactions.[15][16][17]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download Target PDB (e.g., 5IKR for COX-2) PrepP Prepare Protein: - Remove Water/Ligands - Add Hydrogens - Assign Charges - Save as PDBQT PDB->PrepP Ligand Obtain Ligand Structure (SMILES/SDF) PrepL Prepare Ligand: - Generate 3D Coords - Energy Minimization - Define Torsions - Save as PDBQT Ligand->PrepL Grid Define Binding Site & Generate Grid Box PrepP->Grid PrepL->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Scores Analyze Binding Affinity (kcal/mol) Dock->Scores Poses Visualize Binding Poses (PyMOL, Discovery Studio) Scores->Poses Interactions Identify Key Interactions (H-Bonds, Hydrophobic) Poses->Interactions Report Report Findings Interactions->Report

Caption: High-level workflow for molecular docking studies.

Detailed Protocols

This section provides a step-by-step methodology for performing the docking analysis. It assumes the use of standard, freely available software for academic research.

Required Software and Resources
Tool Purpose Source
RCSB PDB Database for protein crystal structures.[Link]
PubChem Database for small molecule information.[Link]
AutoDock Tools (ADT) Preparing protein and ligand files, generating grid boxes.[Link]
AutoDock Vina The core docking program.[Link]
Open Babel A chemical toolbox for file format conversion.[Link]
PyMOL or Discovery Studio Visualization and analysis of docking results.[Link] or [Link]
Protocol Part A: Ligand Preparation

The goal is to convert the 2D representation of this compound into a 3D, energy-minimized structure suitable for docking.

  • Obtain Ligand Structure:

    • The canonical SMILES for the compound is C1=C(C=C2C(=C1Cl)C=C(C(=O)O2)C(=O)O)Cl.[18]

    • Use an online tool or a program like Open Babel to convert this SMILES string into a 3D structure (SDF or MOL2 format).

  • Energy Minimization:

    • The initial 3D structure is not in its lowest energy state. Use a force field (e.g., MMFF94) within software like Avogadro or Open Babel to perform energy minimization. This step is crucial for ensuring correct bond lengths and angles.[19]

  • Prepare for AutoDock (using ADT):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your energy-minimized ligand file.

    • ADT will automatically detect the root atom and rotatable bonds. You can adjust the number of torsions if needed via Ligand -> Torsion Tree.[20]

    • Go to Ligand -> Output -> Save as PDBQT to generate the final file required by Vina. This format includes atomic coordinates, partial charges, and atom-type definitions.[21]

Protocol Part B: Target Protein Preparation

This protocol details the cleaning and preparation of the raw PDB file to make it ready for docking. We will use COX-2 (PDB: 5IKR) as an example.

  • Download and Clean the PDB File:

    • Download the PDB file (e.g., 5IKR.pdb) from the RCSB PDB database.

    • Open the file in a visualization tool like Discovery Studio or PyMOL. The crystal structure often contains non-essential components like water molecules, co-solvents, and multiple protein chains.[22][23]

    • For this study, delete all water molecules (often labeled HOH).

    • Remove any co-crystallized ligands and ions from the original structure. This is critical to ensure you are docking into an empty binding site.[19]

    • If there are multiple identical protein chains, retain only one (e.g., Chain A) for the docking study.[19][22]

    • Save this cleaned protein structure as a new PDB file (e.g., 5IKR_protein.pdb).

  • Prepare for AutoDock (using ADT):

    • Launch ADT and open the cleaned PDB file (File -> Read Molecule).

    • Add polar hydrogen atoms: Edit -> Hydrogens -> Add -> Polar Only. Crystal structures typically do not include hydrogens, which are essential for defining interactions like hydrogen bonds.[23]

    • Assign Gasteiger charges: Edit -> Charges -> Compute Gasteiger. These partial atomic charges are necessary for calculating electrostatic interactions.[21]

    • Save the prepared protein in the PDBQT format: Grid -> Macromolecule -> Choose, select the protein, and then save it. This creates the 5IKR_protein.pdbqt file.[23]

Protocol Part C: Grid Generation and Docking Execution
  • Define the Binding Site:

    • The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or by using prediction servers like CASTp.[23]

    • In ADT, with your prepared protein loaded, go to Grid -> Grid Box.

    • A bounding box will appear. Adjust the center and dimensions of this box to encompass the entire active site of the protein. A good starting point is a box of 40x40x40 Å centered on the active site.

    • Note down the coordinates for the center of the box and its dimensions.

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and where to perform the search.

    • Populate the file with the following information, replacing the file names and coordinates as needed:

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command:

    • Vina will perform the docking simulation and write the output poses to docking_results.pdbqt and a log file with the binding scores to docking_log.txt.

Analysis and Interpretation of Results

A successful docking run is only the beginning; rigorous analysis is key to extracting meaningful insights.

Understanding the Scoring Function

AutoDock Vina reports binding affinity in kcal/mol. This score is an estimation of the binding free energy (ΔG).[24]

  • More Negative is Better: A lower (more negative) binding energy indicates a higher predicted binding affinity.[25][26]

  • General Guideline:

    • < -10 kcal/mol: Strong binding interaction.[27]

    • -7 to -9 kcal/mol: Moderate binding interaction.[27]

    • > -6 kcal/mol: Weaker binding interaction.[27]

  • Context is Crucial: These values are best used for relative comparison. Compare the score of your test ligand against a known inhibitor (positive control) docked using the same protocol.[28]

Visualizing Binding Poses and Interactions
  • Load Structures: Open your protein PDBQT file (5IKR_protein.pdbqt) and the docking output file (docking_results.pdbqt) in PyMOL or Discovery Studio. The output file contains multiple binding poses (typically 9).

  • Analyze the Best Pose: Focus on the pose with the lowest binding energy (Mode 1).

  • Identify Key Interactions: This is the most critical part of the analysis. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. Identify the amino acid residues acting as donors or acceptors.[24]

    • Hydrophobic Interactions: Look for interactions between the non-polar parts of your ligand and hydrophobic residues in the protein's binding pocket (e.g., Alanine, Valine, Leucine, Phenylalanine).[24]

    • Pi-Stacking: Interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Generate Interaction Diagrams: Use tools like Discovery Studio or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[28]

Summarizing Quantitative Data

Organize your findings in a clear, comparative table.

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic)
PI3Kγ1E8X(Fill in)(e.g., Val882, Lys833)(e.g., Met953, Trp812)
Bcl-22W3L(Fill in)(e.g., Arg146, Tyr108)(e.g., Phe105, Val133)
VEGFR-21YWN(Fill in)(e.g., Cys919, Asp1046)(e.g., Val848, Leu1035)
COX-25IKR(Fill in)(e.g., Arg120, Tyr355)(e.g., Val523, Leu352)
TNF-α2AZ5(Fill in)(e.g., Tyr119, Gln61)(e.g., Leu57, Tyr151)

Protocol Validation: Ensuring Trustworthiness

To ensure your docking protocol is reliable, it is essential to perform a re-docking validation.[29]

  • Select a target protein from the PDB that was crystallized with a bound ligand (e.g., 5IKR contains celecoxib).

  • Extract the co-crystallized ligand and prepare it as described in Protocol A.

  • Prepare the protein, but do not delete the co-crystallized ligand during the initial cleaning. Use its position to define the center of your grid box. Then, remove it and finalize the protein preparation.

  • Dock the prepared ligand back into its own receptor.

  • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[24][29]

G cluster_validation Protocol Validation via Re-Docking start PDB Complex (Protein + Co-crystallized Ligand) prep_p Protein Preparation - Remove water, ions - Add Hydrogens, Charges start->prep_p prep_l Ligand Preparation - Extract from PDB - Add Hydrogens, Charges start->prep_l dock Perform Docking (Re-dock ligand into protein) prep_p->dock prep_l->dock analyze {Analysis | - Superimpose docked pose  with crystal pose - Calculate RMSD } dock->analyze result RMSD < 2.0 Å ? analyze->result pass Protocol Validated result->pass Yes fail Refine Protocol (Adjust grid, scoring function) result->fail No

Caption: Workflow for validating the docking protocol.

References

  • Mateev EV, Valkova I, Georgieva M, Zlatkov A. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader.
  • How to Analyze and Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology. [Link]

  • Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. (2019). Cancers. [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2023). International Journal of Molecular Sciences. [Link]

  • Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines. (2015). Fitoterapia. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins. (2020). PMC - PubMed Central. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of Edinburgh. [Link]

  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022). Schrödinger. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). Molecules. [Link]

  • Coumarins: Paving the Future Path Towards Antibacterial and Anti-inflammatory Therapies. (2024). ResearchGate. [Link]

  • Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2025). Medical Oncology. [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange. [Link]

  • Protein Preparation for Molecular Docking. (2022). YouTube. [Link]

  • Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2022). Molecules. [Link]

  • Key Topics in Molecular Docking for Drug Design. (2021). International Journal of Molecular Sciences. [Link]

  • Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology. (2024). Molecules. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2022). Antioxidants. [Link]

  • In silico molecular docking: Evaluation of coumarin based derivatives against SARS-CoV-2. (2021). ResearchGate. [Link]

  • Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. (2023). Progress in Chemical and Biochemical Research. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. (2025). YouTube. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • General workflow of molecular docking. (2025). ResearchGate. [Link]

  • General workflow of molecular docking calculations. (2021). ResearchGate. [Link]

  • How to Study Protein-Ligand Interaction through Molecular Docking. (2016). YouTube. [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. [Link]

  • Molecular Docking VINA | Script Based Method | Multiple Ligand Docking. (2020). YouTube. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2022). IUCrData. [Link]

Sources

Application Notes & Protocols: Synthesis of Fluorescent Probes from Chromene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The burgeoning role of Chromene Scaffolds in Fluorescent Probe Technology

Chromene, a heterocyclic compound also known as benzopyran, forms the structural backbone of a diverse array of natural products and synthetic molecules with significant biological and photophysical properties.[1][2][3] In recent years, chromene derivatives, particularly those functionalized with carboxylic acids, have garnered substantial attention in the field of chemical biology and drug development as versatile platforms for the design of fluorescent probes.[2][4] Their unique photophysical characteristics, coupled with the tunability of their chemical structure, make them ideal candidates for creating sensors to detect and visualize a wide range of biologically relevant analytes and processes in living systems.[5][6][7]

This comprehensive guide provides an in-depth exploration of the synthesis of fluorescent probes derived from chromene carboxylic acids. We will delve into the core principles of probe design, detail robust synthetic strategies, provide step-by-step experimental protocols, and discuss essential characterization techniques. Our focus will be on not just the "how" but also the "why," offering insights into the rationale behind experimental choices to empower researchers to design and synthesize novel probes tailored to their specific needs.

I. Principles of Chromene-Based Fluorescent Probe Design

The efficacy of a fluorescent probe hinges on its ability to exhibit a measurable change in its fluorescence properties upon interaction with a specific analyte or a change in its microenvironment. The design of chromene-based probes leverages several key fluorescence modulation mechanisms:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a fluorophore (the chromene core) is linked to a recognition moiety that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the chromene is quenched due to electron transfer between the fluorophore and the recognition unit. Upon binding to the analyte, this electron transfer is disrupted, leading to a "turn-on" of fluorescence.[5][8]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system within the chromene scaffold. The interaction with an analyte can alter the electron-donating or -accepting properties of these groups, leading to a shift in the emission wavelength and providing a ratiometric readout.[8]

  • "Thiol-Chromene Click" Reaction: This highly specific and rapid reaction is a cornerstone of chromene-based probe design for detecting thiols. It involves the nucleophilic attack of a thiol on an α,β-unsaturated ketone integrated into the chromene structure. This reaction disrupts the conjugation of the chromophore, leading to a significant change in both absorbance and fluorescence, often in a ratiometric or "turn-on" fashion.[1][2][4]

  • Chelation-Enhanced Fluorescence Quenching (CHEQ): In this mechanism, the chromene-based probe is designed to chelate with a specific metal ion. This chelation event can lead to the formation of non-fluorescent aggregates or induce a conformational change that quenches the fluorescence.[9]

  • Aggregation-Induced Emission (AIE): Some chromene derivatives are designed to be non-emissive in solution but become highly fluorescent upon aggregation. This property can be harnessed to detect analytes that induce aggregation or to create probes that are sensitive to changes in viscosity or confinement.[1][9]

The choice of a specific mechanism is dictated by the target analyte and the desired sensing outcome (e.g., "turn-on," ratiometric, colorimetric).

II. Synthetic Strategies for Chromene-Based Probes

The synthesis of a chromene-based fluorescent probe typically involves two key stages: the construction of the core chromene scaffold and its subsequent functionalization with a recognition moiety and often a carboxylic acid group for improved water solubility and bioconjugation.

A. Construction of the Chromene Core

A common and efficient method for synthesizing the 2H-chromene-cyclohexenone skeleton is through a cascade reaction involving a Michael addition followed by an aldol condensation.[1]

G phenol Phenol Derivative (6) michael_addition Michael Addition phenol->michael_addition cyclohexenone Cyclohexenone Derivative (7) cyclohexenone->michael_addition intermediate Intermediate michael_addition->intermediate aldol_condensation Aldol Condensation intermediate->aldol_condensation tetrahydroxanthone Tetrahydroxanthone (8) aldol_condensation->tetrahydroxanthone G start Start reactants Combine Phenol, Cyclohexenone, and DABCO in Degassed Water start->reactants stir Stir at Room Temperature (12-24h) reactants->stir monitor Monitor by TLC stir->monitor extract Extract with Dichloromethane monitor->extract Reaction Complete dry Dry and Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Chromene Core purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2)[1][2]. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and improve yields. This versatile molecule is a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as agrochemicals.[3][4]

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing this compound is through a Knoevenagel condensation. This involves the reaction of 3,5-dichlorosalicylaldehyde with an active methylene compound, typically diethyl malonate or Meldrum's acid. The reaction proceeds through an intermediate which is subsequently hydrolyzed and cyclized to form the final coumarin ring structure.[5][6][7]

Below is a general workflow diagram for the synthesis.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis & Cyclization 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde Condensation_Product Intermediate: Diethyl 2-((3,5-dichloro-2-hydroxyphenyl)methylene)malonate 3,5-Dichlorosalicylaldehyde->Condensation_Product Diethyl_Malonate Diethyl Malonate or Meldrum's Acid Diethyl_Malonate->Condensation_Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation_Product Hydrolysis Base Hydrolysis (e.g., NaOH) Condensation_Product->Hydrolysis Proceeds to Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this synthesis? A1: The synthesis relies on the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8][9] In this specific case, a base catalyst (like piperidine) deprotonates diethyl malonate to form a stabilized enolate. This enolate then attacks the aldehyde group of 3,5-dichlorosalicylaldehyde. Subsequent intramolecular cyclization (lactonization) of the phenolic hydroxyl group with one of the ester groups, driven by acidification, forms the stable coumarin ring.[7][10]

Q2: Can I use a different active methylene compound besides diethyl malonate? A2: Yes, Meldrum's acid is an excellent alternative to diethyl malonate.[11] Reactions with Meldrum's acid are often faster and can be performed under milder conditions, sometimes even in water, which aligns with green chemistry principles.[12][13] The resulting intermediate can be readily converted to the final carboxylic acid.

Q3: What are the critical safety precautions for this synthesis? A3: Standard laboratory safety protocols should be followed. 3,5-dichlorosalicylaldehyde and the final product are irritants.[14] Piperidine is a toxic and flammable base.[9] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on chemical principles.

Issue 1: Low Yield in the Knoevenagel Condensation Step

Q: My initial condensation reaction is giving a very low yield of the intermediate product. What could be the cause?

A: This is a common issue that can often be traced back to one of several factors. Let's break down the potential causes and solutions.

  • Causality & Explanation: The Knoevenagel condensation is a reversible equilibrium reaction. To drive it towards the product, conditions must be optimized to favor the forward reaction and remove byproducts. The catalyst's role is crucial in generating the nucleophilic enolate from the active methylene compound.[15]

  • Solutions:

    • Purity of Reactants: Ensure that the 3,5-dichlorosalicylaldehyde is free from oxidation products (like the corresponding carboxylic acid) and that the diethyl malonate is anhydrous and pure. Contaminants can inhibit the catalyst or lead to side reactions.

    • Catalyst Choice and Amount: While piperidine is a classic catalyst, other bases can be more effective depending on the specific conditions.[16][17] Consider screening other catalysts. The amount of catalyst is also critical; too little will result in a slow reaction, while too much can promote side reactions.

    • Water Removal: The condensation step produces water. If not removed, water can hydrolyze the ester or shift the equilibrium back to the reactants. Using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic water removal.

    • Reaction Temperature and Time: While some Knoevenagel condensations can be run at room temperature[5], this specific reaction often benefits from heating to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

Issue 2: Difficulty with Hydrolysis of the Diethyl Ester Intermediate

Q: I've successfully formed the diethyl ester intermediate, but I'm struggling to hydrolyze it to the dicarboxylic acid before cyclization. The yield is poor.

A: Hydrolysis of sterically hindered esters or those with electron-withdrawing groups can be sluggish.[18] Incomplete hydrolysis is a frequent cause of low final product yield.

  • Causality & Explanation: Saponification (base-mediated hydrolysis) requires the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The electron-withdrawing nature of the coumarin precursor and potential steric hindrance can make this attack difficult. Using a simple aqueous base might not be sufficient due to the low solubility of the organic ester in water.[19]

  • Solutions:

    • Choice of Base and Solvent: Switch from aqueous NaOH or KOH to a solution in a co-solvent like ethanol or methanol. This creates a homogeneous solution, increasing the effective concentration of both the ester and the hydroxide ions.[20]

    • Increase Temperature: Refluxing the reaction mixture will significantly increase the rate of hydrolysis. Be sure to monitor the reaction to prevent decomposition.

    • Sufficient Reaction Time: This hydrolysis can take several hours.[21] Use TLC to track the disappearance of the starting ester. A common mistake is not allowing the reaction to run to completion.

    • Acid-Catalyzed Hydrolysis: While less common for this step, acid-catalyzed hydrolysis is an alternative, though it might promote premature cyclization or other side reactions.[18]

Issue 3: Incomplete Cyclization and/or Impure Final Product

Q: After acidification, my final product is a mixture of compounds, and the yield of the desired coumarin is low. How can I improve the cyclization and purity?

A: The final step, an acid-catalyzed intramolecular cyclization (lactonization), is critical and highly dependent on pH and workup conditions.

  • Causality & Explanation: After hydrolysis, the reaction mixture contains the disodium salt of the malonic acid derivative. Upon acidification, the dicarboxylic acid is formed. This intermediate must then undergo intramolecular esterification between the phenolic hydroxyl group and one of the carboxylic acids to form the six-membered lactone ring.[10] If the pH is not sufficiently acidic, the phenoxide is not protonated, preventing cyclization. If the workup is not handled correctly, the intermediate may decarboxylate before cyclizing, leading to impurities.

  • Solutions:

    • Controlled Acidification: Cool the reaction mixture in an ice bath before slowly adding a strong acid like concentrated HCl. This dissipates the heat from neutralization. Add acid until the pH is strongly acidic (pH 1-2) to ensure full protonation of all carboxylate and phenoxide groups. The product should precipitate out of the aqueous solution.

    • Purification by Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent like ethanol, acetic acid, or an ethanol/water mixture.[5] This will remove unreacted starting materials and most side products.

    • Avoid Premature Decarboxylation: The Doebner modification of the Knoevenagel condensation uses pyridine and can lead to decarboxylation.[22] By performing a stepwise synthesis (condensation, then hydrolysis/cyclization), you have better control. Ensure the temperature during acidification and filtration is not excessively high, which could promote unwanted decarboxylation of the malonic acid intermediate.

Optimized Reaction Conditions

The following table summarizes various reported conditions for coumarin-3-carboxylic acid synthesis, highlighting the impact of different catalysts and solvents.

Catalyst (mol%)Active MethyleneSolventTemperatureTime (h)Yield (%)Reference
PiperidineDiethyl MalonateEthanolReflux2~85-90[11]
Potassium 1,2,3,6-Tetrahydrophthalimide (20)Malonic AcidWaterRoom Temp595[5]
Sodium Azide (10)Meldrum's AcidWaterRoom Temp0.599[13]
Stannous Chloride DihydrateMalonic AcidSolvent-free120°C0.2594[12]
Choline ChlorideDiethyl MalonateWater25-30°C-91-92[13]

Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation and Cyclization

This two-step protocol is a reliable method for laboratory-scale synthesis.

Protocol_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Cyclization s1_start Combine 3,5-dichlorosalicylaldehyde, diethyl malonate, and ethanol s1_cat Add piperidine catalyst s1_start->s1_cat s1_reflux Reflux for 3-4 hours (Monitor by TLC) s1_cat->s1_reflux s1_cool Cool to room temperature s1_reflux->s1_cool s1_evap Remove solvent under reduced pressure s1_cool->s1_evap s2_hydro Dissolve crude intermediate in ethanolic NaOH s1_evap->s2_hydro Crude Intermediate s2_reflux Reflux for 2-3 hours s2_hydro->s2_reflux s2_cool Cool mixture in ice bath s2_reflux->s2_cool s2_acid Acidify with conc. HCl to pH 1-2 s2_cool->s2_acid s2_filter Filter the precipitate s2_acid->s2_filter s2_wash Wash with cold water s2_filter->s2_wash s2_dry Dry the solid product s2_wash->s2_dry

Caption: Step-by-step experimental workflow for synthesis.

Step 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichlorosalicylaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude intermediate, diethyl 2-((3,5-dichloro-2-hydroxyphenyl)methylene)malonate.

Step 2: Hydrolysis and Cyclization

  • Dissolve the crude intermediate from Step 1 in a 10% solution of sodium hydroxide in 1:1 ethanol/water.

  • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

  • After reflux, cool the dark reaction mixture in an ice-water bath.

  • Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the collected solid, which is the crude this compound. Further purification can be achieved by recrystallization from ethanol.

References

  • Guo, W., et al. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. University Chemistry, 39(5), 287-295. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 27(21), 7234. Available at: [Link]

  • Kim, J. H., et al. (2022). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Molecules, 27(19), 6649. Available at: [Link]

  • Girdhar, A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Coumarins as Promising Anti-Inflammatory Agents. Asian Journal of Organic & Medicinal Chemistry, 6(3), 205-213. Available at: [Link]

  • Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(3), 881-892. Available at: [Link]

  • Li, Y., et al. (2019). Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. Helvetica Chimica Acta, 102(11), e1900181. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244799. Available at: [Link]

  • Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Semantic Scholar. Available at: [Link]

  • Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Saeedi, M., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. ResearchGate. Available at: [Link]

  • Singh, A. K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Pharmaceutical Sciences and Research, 11(10), 5031-37. Available at: [Link]

  • Pieńkowska, K., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10041–10052. Available at: [Link]

  • Wang, Z., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules, 27(20), 6904. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8343. Available at: [Link]

  • Kumar, V., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2737-2765. Available at: [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(3), 439-444. Available at: [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Available at: [Link]

  • Bednarz, S., et al. (2009). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Catalysis Communications, 10(5), 559-562. Available at: [Link]

  • Suljić, J., & Pietruszka, J. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Chemistry, 3(4), 1187-1215. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]

  • Beier, P., & Alexandrova, A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1827-1832. Available at: [Link]

  • Britton, E. C., & McAllister, S. H. (1945). Production of malonic acid. U.S. Patent No. 2,373,011. Washington, DC: U.S. Patent and Trademark Office.
  • Bednarz, S., et al. (2009). Kinetics of the Knoevenagel condensation of salicylaldehyde and diethylmalonate. Scribd. Available at: [Link]

  • Schwendt, P., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143-1147. Available at: [Link]

  • Sciencemadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. Available at: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Bednarz, S., et al. (2009). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Catalysis Science & Technology, 1(1), 123-127. Available at: [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). The preparation of coumarin-3-carboxylic acid. Available at: [Link]

  • Marshall, J. A., & Sehon, C. A. (1997). Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. The Journal of Organic Chemistry, 62(13), 4313-4320. Available at: [Link]

  • ResearchGate. (2003). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Available at: [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Available at: [Link]

  • Kappe, C. O. (1993). Malonates in Cyclocondensation Reactions. Molecules, 1(1), 1-13. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). Available at: [Link]

  • ResearchGate. (n.d.). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Available at: [Link]

Sources

Technical Support Center: Synthesis of Dichloro-2-oxo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dichloro-2-oxo-2H-chromene-3-carboxylic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during this multi-step synthesis. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth explanations for common side reactions and offers field-proven strategies for mitigation and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with Starting Material and Initial Condensation

Question 1: My Knoevenagel condensation between dichlorosalicylaldehyde and Meldrum's acid is resulting in a low yield and a complex mixture. What are the primary causes?

Answer: A low yield in the initial Knoevenagel condensation step is a frequent challenge, typically stemming from three primary areas: catalyst choice, reaction conditions, and the stability of Meldrum's acid.

The reaction proceeds via the formation of an enolate from Meldrum's acid, which then acts as a nucleophile attacking the aldehyde carbonyl.[1] This is followed by an intramolecular cyclization to form the coumarin ring.[1] Several factors can disrupt this sequence:

  • Inappropriate Catalyst: The choice of base is critical. Strong bases (e.g., NaOH, KOH) can promote undesired side reactions like the Cannizzaro reaction of the aldehyde or lead to the rapid decomposition of Meldrum's acid. Weak bases such as piperidine, triethylamine, or potassium carbonate are generally preferred as they are sufficient to deprotonate the highly acidic methylene protons of Meldrum's acid (pKa ≈ 4.97) without causing widespread degradation.[2][3]

  • Suboptimal Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures (>100 °C) can cause Meldrum's acid to decompose into acetone and a ketene intermediate.[3] This not only consumes your reagent but the highly reactive ketene can lead to a variety of polymeric byproducts, often observed as a dark, tar-like substance in the reaction flask.

  • Purity of Reagents: The purity of the starting dichlorosalicylaldehyde is paramount. Impurities from its synthesis, such as residual dichlorophenol or reagents from a Vilsmeier-Haack formylation (e.g., DMF, POCl₃), can interfere with the condensation.[4][5][6] Similarly, using old or improperly stored Meldrum's acid that may have partially hydrolyzed can lead to inconsistent results.

Preventative & Corrective Actions:

  • Catalyst Screening: If yields are low, screen weak bases like piperidine, L-proline, or even a solid-supported catalyst like potassium phosphate to find the optimal balance for your specific dichlorosalicylaldehyde isomer.[1][2]

  • Temperature Control: Maintain the reaction temperature strictly, typically between 70-90 °C.[7] Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials are consumed.[6]

  • Reagent Quality: Ensure the purity of the dichlorosalicylaldehyde via NMR or melting point analysis before use. Use fresh, dry Meldrum's acid for best results.

Question 2: My reaction mixture is turning dark brown or black, making workup and purification difficult. Why is this happening?

Answer: The formation of dark, often intractable, coloration is typically due to oxidation and polymerization side reactions.

Phenolic compounds, like your dichlorosalicylaldehyde precursor, are susceptible to oxidation, especially at elevated temperatures and under basic conditions. This process can form highly colored quinone-type species, which can further polymerize. The electron-withdrawing nature of the chlorine atoms can exacerbate this issue by making the phenolic proton more acidic and the ring more susceptible to certain oxidative pathways.

Another potential cause is the previously mentioned decomposition of Meldrum's acid at high temperatures, which generates highly reactive intermediates that lead to tar formation.[3]

Mitigation Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This simple step minimizes the presence of oxygen, which is a key culprit in the oxidation of phenols.

  • Degassed Solvents: For particularly sensitive substrates, using solvents that have been degassed (by sparging with nitrogen or via freeze-pump-thaw cycles) can further reduce oxidative side reactions.

  • Reaction Monitoring: Use TLC to determine the minimum time required for the reaction to complete. Overheating the reaction mixture after completion significantly increases the likelihood of degradation and color formation.[6]

Category 2: Identification and Mitigation of Byproducts

Question 3: My final product shows impurities in the NMR and Mass Spectrum. What are the most common side products in this synthesis?

Answer: Several characteristic byproducts can form during the synthesis and workup of dichloro-2-oxo-2H-chromene-3-carboxylic acid. Identifying them is the first step toward elimination.

Byproduct NameFormation MechanismAnalytical Signature (Typical)
Dichloro-2H-chromen-2-one Thermal decarboxylation of the final product, often during prolonged heating or purification (e.g., distillation).¹H-NMR: Absence of the carboxylic acid proton; presence of a new proton signal on the C3 position. MS: [M-44]⁺ corresponding to the loss of CO₂.
(Z)-2-(2-hydroxy-dichlorobenzylidene)malonic acid Incomplete intramolecular cyclization (lactonization) or ring-opening of the coumarin lactone during basic workup.¹H-NMR: Presence of two carboxylic acid protons and a phenolic -OH proton. MS: [M+18]⁺ (as the hydrate of the desired product).
Salicylaldehyde Azine Reaction of the starting aldehyde with hydrazine hydrate, if used in a subsequent step to form a hydrazide without complete purification of the intermediate ester.[8]¹H-NMR: Characteristic singlet for the -CH=N- protons around 8.8 ppm and a phenolic -OH signal.[8] MS: Molecular ion corresponding to two salicylaldehyde units linked by a N-N bond.
Acetone Adducts / Polymers Formed from the thermal decomposition of Meldrum's acid.Broad, unresolved signals in the aliphatic region of the ¹H-NMR spectrum. Often results in an insoluble, tar-like material.

The diagram below illustrates the main synthetic pathway versus the formation of two major side products: the decarboxylated coumarin and the ring-opened malonic acid derivative.

Side_Reactions Reactants Dichlorosalicylaldehyde + Meldrum's Acid Intermediate Knoevenagel Adduct (Uncyclized) Reactants->Intermediate Knoevenagel Condensation Product Desired Product: Dichloro-2-oxo-2H-chromene-3-carboxylic acid Intermediate->Product Intramolecular Cyclization Decarboxylated Side Product 1: Dichloro-2H-chromen-2-one (Decarboxylation) Product->Decarboxylated Heat (Δ) RingOpened Side Product 2: Ring-Opened Malonic Acid (Hydrolysis) Product->RingOpened Base (OH⁻) / H₂O

Caption: Main vs. Side Reaction Pathways.

Question 4: I suspect my coumarin ring is opening during workup. How can I prevent this and purify my carboxylic acid product effectively?

Answer: The lactone in the coumarin ring is an ester and is susceptible to hydrolysis under basic conditions.[8] If your workup involves a basic wash (e.g., with sodium bicarbonate to remove acidic impurities) and the pH becomes too high, you risk opening the ring to form the sodium salt of the corresponding cinnamic acid derivative. Upon subsequent acidification, this may not efficiently re-cyclize, leaving you with the ring-opened byproduct.

Protocol for Purification via Acid-Base Extraction:

This protocol leverages the acidic nature of your product to separate it from neutral byproducts (like the decarboxylated coumarin) while minimizing lactone hydrolysis.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Mild Basic Wash: Extract the organic layer with a mild and cold (0-5 °C) aqueous solution of sodium bicarbonate (5% w/v). Avoid using stronger bases like sodium hydroxide. The goal is to deprotonate the carboxylic acid, transferring it to the aqueous layer, without significantly hydrolyzing the lactone. Perform this step quickly.

  • Separation: Separate the aqueous layer (which now contains the sodium salt of your product) from the organic layer (which contains neutral impurities).

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is ~2. The desired carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

This procedure effectively isolates the carboxylic acid from non-acidic impurities.

Troubleshooting Workflow

If you are facing issues, the following workflow can help diagnose the problem systematically.

Caption: Systematic Troubleshooting Workflow.

References

  • Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. (2024). New Journal of Chemistry.
  • Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. (2024). University Chemistry, 39(11), 241-250.
  • Room Temperature One-Pot Green Synthesis of Coumarin-3-Carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. (2015). ACS Sustainable Chemistry & Engineering, 3, 2350-2358.
  • Knoevenagel Condensation for Coumarin Synthesis. (2025).
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Soliman, F.S.G., et al. (2013).
  • Meldrum's acid. Wikipedia.
  • Mitigating by-products in the synthesis of 4-oxo-4H-chromene-2-carboxylic acid. (2025). BenchChem Technical Support.

Sources

Technical Support Center: Purification of Chromene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chromene-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Given their unique physicochemical properties—notably the acidic carboxyl group and the polar chromene core—purification can be non-trivial. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of chromene-3-carboxylic acid derivatives in a practical question-and-answer format.

Q1: My chromene-3-carboxylic acid is showing severe tailing/streaking on my silica gel column, leading to poor separation. What causes this and how can I fix it?

A1: Causality & Solution

This is the most common issue faced during the chromatographic purification of these compounds. The streaking is caused by the strong interaction between the acidic proton of the carboxylic acid and the slightly acidic surface of the silica gel. This leads to a dynamic equilibrium between the protonated and deprotonated forms of your compound on the column, causing it to spread across a wide range of polarities instead of eluting as a sharp band.

To resolve this, you must suppress the deprotonation of the carboxylic acid. This is achieved by acidifying your mobile phase.

Step-by-Step Protocol: Acid-Modified Flash Chromatography

  • TLC Analysis: First, find a suitable solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your desired compound an Rf value of ~0.2-0.3.

  • Mobile Phase Preparation: Prepare your bulk mobile phase for the column. To this solvent mixture, add a small amount (typically 0.5-1% by volume) of a volatile acid like acetic acid or formic acid. This ensures your carboxylic acid remains fully protonated throughout the separation.

  • Column Packing: Pack your silica gel column using the acid-modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this onto the column. This "dry loading" technique often results in better peak shape.

  • Elution: Run the column as usual with your acid-modified eluent. You should observe significantly sharper peaks and improved separation.

  • Post-Column Workup: After collecting your fractions, the volatile acid modifier can typically be removed under high vacuum.

Q2: I'm attempting to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What should I do?

A2: Causality & Solution

"Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but separates as a liquid phase rather than a solid crystalline lattice upon cooling. This is often due to the presence of impurities that depress the melting point of the mixture or because the solution is supersaturated to a point where nucleation is too rapid and disordered.

Troubleshooting Workflow for Oiled-Out Products

G start Product Oils Out step1 Re-heat solution to re-dissolve the oil start->step1 step2 Allow to cool much more slowly (e.g., in a warm water bath or insulated dewar) step1->step2 step3 Does it crystallize? step2->step3 step4 SUCCESS: Isolate crystals step3->step4 Yes step5 NO: Try to induce crystallization step3->step5 No step6 Scratch inner wall of the flask with a glass rod at the solvent line step5->step6 step7 Add a seed crystal of pure product (if available) step5->step7 step8 Does it crystallize? step6->step8 step7->step8 step9 SUCCESS: Isolate crystals step8->step9 Yes step10 NO: Solvent system is likely unsuitable step8->step10 No step11 Add a small amount of a 'poor' solvent (anti-solvent) in which your compound is insoluble until turbidity persists step10->step11 step12 Re-heat to clarify, then cool slowly step11->step12 step13 If still no success, remove solvent in vacuo and attempt recrystallization from a different solvent system step12->step13

Q3: My crude product is contaminated with unreacted starting materials (e.g., salicylaldehyde). Is there a better way to remove these than chromatography?

A3: Causality & Solution

Yes, an acid-base extraction is a highly effective and scalable alternative to chromatography for separating your acidic product from neutral or basic impurities. The principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a mild base, allowing it to move into an aqueous layer while neutral impurities remain in an organic layer.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves. Caution: Vigorous shaking can lead to emulsion formation.

  • Separation: Allow the layers to separate. The deprotonated chromene-3-carboxylic acid is now in the upper aqueous layer as its sodium salt, while neutral impurities (like unreacted aldehyde) remain in the lower organic layer.

  • Isolation: Drain the organic layer. Collect the aqueous layer, which contains your product.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2).[1] Your purified chromene-3-carboxylic acid will precipitate out of the solution as a solid.

  • Final Steps: Collect the solid product by vacuum filtration, wash it with a small amount of cold water to remove residual salts, and dry it thoroughly.

G cluster_0 Separatory Funnel organic_layer Organic Layer (EtOAc) |  Neutral Impurities impurities Neutral Impurities (Discard) organic_layer:f1->impurities Drain & Discard aqueous_layer Aqueous Layer (NaHCO₃) |  Sodium Chromene-3-Carboxylate acidify Acidify with HCl (to pH ~2) aqueous_layer:f1->acidify Collect Aqueous Layer crude Crude Mixture (in EtOAc) crude->organic_layer:f0 product Pure Product (Precipitate) acidify->product

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude chromene-3-carboxylic acids? A1: Impurities are highly dependent on the synthetic route. However, they typically include unreacted starting materials (e.g., salicylaldehydes, malonates, Meldrum's acid), catalysts used in the reaction (e.g., piperidine, DABCO), and byproducts from side reactions.[2][3]

Q2: How should I choose a solvent for recrystallization? A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For chromene-3-carboxylic acids, common choices include ethanol, methanol, or mixtures like methanol/water or ethyl acetate/hexane.[4][5][6] Always test solubility on a small scale before committing your entire batch.

Solvent SystemPolarityBoiling Point (°C)Common Use Case
Ethanol Polar Protic78Good single solvent for many derivatives.
Methanol/Water Polar ProticVariesExcellent for creating a supersaturated solution; water acts as the anti-solvent.[4][6]
Ethyl Acetate/Hexane Med-Polar/Non-PolarVariesGood for less polar derivatives; hexane is the anti-solvent.[5]
DMF Polar Aprotic153Used for compounds that are difficult to dissolve in other common solvents.[7]

Q3: My purified product is a persistent oil or a sticky gum instead of a solid. How can I solidify it? A3: This often indicates the presence of residual solvent or minor impurities. First, ensure all solvent is removed under a high vacuum, possibly with gentle heating. If it remains an oil, try trituration: add a small amount of a solvent in which your compound is insoluble (like hexane or diethyl ether), and scratch/stir vigorously. This can often induce crystallization or wash away impurities, leaving a solid powder. If that fails, re-purification by chromatography may be necessary.

References

  • Recent advances in the synthesis chromenes and its derivatives. (2024). Available from: [Link]

  • Synthesis of some Chromene derivatives. International Journal of ChemTech Research. Available from: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate. Available from: [Link]

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2]oxazines, and Chromeno[2,3-d]pyrimidines. (2023). PubMed. Available from: [Link]

  • A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. ResearchGate. Available from: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]

  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. (2008). National Institutes of Health. Available from: [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Available from: [Link]

  • The synthesis and photophysical properties of tris-coumarins. (2019). The Royal Society of Chemistry. Available from: [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022). ACS Publications. Available from: [Link]

  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018). The Student Room. Available from: [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). European Journal of Chemistry. Available from: [Link]

  • Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2024). RSC Publishing. Available from: [Link]

  • Process for the differential solubility-driven asymmetric transformation of substituted 2h-chromene-3-carboxylic acids. Google Patents.
  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Available from: [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available from: [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available from: [Link]

  • Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (2022). MDPI. Available from: [Link]

  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Available from: [Link]

Sources

optimizing reaction conditions for chromene synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies in synthesizing chromene scaffolds, a vital core in many pharmacologically active compounds. Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during chromene synthesis, providing a logical path to identifying and resolving the root cause.

Q1: My reaction yield is consistently low or I'm getting no product at all. Where should I start troubleshooting?

A1: Low or no yield is a common but solvable issue. It typically stems from one of three areas: catalyst inefficiency, suboptimal reaction conditions (solvent and temperature), or reactant quality/reactivity.

Initial Diagnostic Steps:

  • Confirm Reactant Integrity: Ensure your starting materials (aldehyde, active methylene compound, and phenol/naphthol derivative) are pure and dry. Aldehydes, in particular, can oxidize upon storage.

  • Verify Stoichiometry: Accurately measure your reactants. A slight excess of one component (e.g., the active methylene compound) can sometimes drive the reaction to completion, but significant deviations can promote side reactions.[1]

  • Analyze the Catalyst: The catalyst is the most critical component. Its choice and handling determine the reaction's success. Proceed to the catalyst-specific questions below.

A systematic approach to troubleshooting is crucial. The following diagram outlines a decision-making workflow for addressing low-yield reactions.

TroubleshootingWorkflow Start Low / No Yield Catalyst Step 1: Evaluate Catalyst - Is it active? - Is the loading optimal? - Is it the right type (acid/base)? Start->Catalyst Begin Here Solvent Step 2: Assess Solvent - Is it appropriate for the reactants/catalyst? - Does it favor the desired mechanism? Catalyst->Solvent Catalyst OK, Still Low Yield Temp Step 3: Optimize Temperature - Is the reaction too cold (slow)? - Is it too hot (byproducts)? Solvent->Temp Solvent OK, Still Low Yield Success Yield Improved Temp->Success

Caption: Troubleshooting workflow for low-yield chromene synthesis.

Part 2: Frequently Asked Questions (FAQs) on Reaction Optimization

This section provides in-depth answers to specific questions about optimizing catalysts, solvents, and temperature.

Catalyst Selection and Optimization

Q2: How do I choose the right catalyst for my three-component chromene synthesis?

A2: The choice between an acid or base catalyst is fundamental and depends on the specific chromene scaffold you are synthesizing (e.g., 2-amino-4H-chromenes).[1]

  • Base Catalysis: This is the most common route for the popular synthesis of 2-amino-4H-chromenes from an aldehyde, a malononitrile derivative, and a phenol. The base (e.g., piperidine, triethylamine, DBU) activates the active methylene compound (malononitrile) by deprotonation, initiating the Knoevenagel condensation with the aldehyde.[2][3]

  • Acid Catalysis: Lewis or Brønsted acids (e.g., HCl, H₂SO₄, Ceric Ammonium Nitrate (CAN), nano-catalysts) are also effective.[1][2] They work by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the enol form of the active methylene compound.

Field Insight: While traditional bases like piperidine and triethylamine are effective, they can be difficult to remove during workup.[2] Modern protocols increasingly favor heterogeneous (solid-supported) or recyclable catalysts like nanozeolites, magnetic nanoparticles, or ionic liquids for their ease of separation, reusability, and often milder reaction conditions.[4]

Q3: I'm using a catalyst, but the reaction is slow or stalling. What's the issue?

A3: This often points to insufficient catalyst activity or incorrect loading.

  • Catalyst Loading: Too little catalyst will result in a slow reaction. Too much can sometimes promote side reactions. A typical starting point for many catalysts is 10 mol%.[2] Optimization experiments are crucial. For a model reaction, test catalyst loading at 5, 10, 15, and 20 mol% to find the sweet spot between reaction rate and yield.[5]

  • Catalyst Deactivation: Some catalysts are sensitive to air or moisture. Ensure you are using anhydrous conditions if required. Heterogeneous catalysts may lose activity over time if not properly regenerated after recovery.

The following diagram illustrates the general mechanism for the base-catalyzed synthesis of 2-amino-4H-chromenes, highlighting the key role of the catalyst.

ReactionMechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde R-CHO (Aldehyde) Intermediate1 R-CH=C(CN)₂ (Knoevenagel Adduct) Aldehyde->Intermediate1 + Malononitrile (Base Catalyst) Malononitrile CH₂(CN)₂ (Malononitrile) Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Phenol Phenol Ar-OH (Phenol) Chromene Final Chromene Product Intermediate2->Chromene Intramolecular Cyclization

Caption: Simplified mechanism for base-catalyzed chromene synthesis.

Solvent Effects

Q4: How does my choice of solvent impact the reaction yield and rate?

A4: The solvent plays a critical role by influencing reactant solubility, catalyst activity, and the stability of reaction intermediates.[2] A solvent screening is one of the most important optimization steps.

  • Polar Protic Solvents (e.g., Ethanol, Water): These are often excellent choices, especially for "green" chemistry protocols.[6] They can stabilize charged intermediates through hydrogen bonding and are compatible with many catalysts. An ethanol/water mixture is frequently used to balance the solubility of both polar and non-polar reactants.[5][7]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can also be effective but may lead to lower yields compared to protic solvents in some cases.[2][8]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These are generally poor choices for this type of multicomponent reaction, often resulting in very low or no product formation.[2][7]

  • Solvent-Free Conditions: Performing the reaction neat (without any solvent), often with gentle heating or under microwave irradiation, can be highly efficient.[9] This approach minimizes waste and can dramatically shorten reaction times.

Comparative Data: Effect of Solvent on Yield

SolventTypical Yield (%)Reaction TimeReference(s)
Ethanol/Water85-97%1-3 hours[8],[5]
Ethanol80-95%2-5 hours[10]
Acetonitrile (CH₃CN)< 20% - 70%4-8 hours[9],[8]
Toluene< 20% (often no reaction)> 12 hours[2]
Solvent-Free90-97%25-45 minutes[9],[4]

Yields and times are representative and vary based on specific substrates and catalysts.

Temperature and Reaction Time

Q5: What is the optimal temperature for my chromene synthesis, and should I consider microwave heating?

A5: The optimal temperature is a balance between reaction rate and selectivity.

  • Conventional Heating: Many modern catalytic systems are designed to work efficiently at room temperature (~25 °C) or with gentle heating (50-80 °C).[9][11] Higher temperatures can sometimes lead to the formation of undesirable byproducts.[1] If your reaction is slow at room temperature, incrementally increasing the heat to reflux is a standard optimization step.

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating these reactions.[1][6] It provides rapid, uniform heating that can reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1] This is particularly valuable for high-throughput synthesis in drug discovery settings.

Part 3: Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of 2-Amino-4H-Chromene

This protocol provides a starting point for optimization.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the substituted phenol or naphthol (1.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5 mL of ethanol). Add the selected catalyst (e.g., 10 mol% of piperidine or 30 mg of a heterogeneous catalyst like ZS-DABCO NPs).[12]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux at 80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature. If using a heterogeneous catalyst, filter it off and wash with a small amount of solvent.[12]

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate. Collect the crude product by vacuum filtration.

  • Purification: Wash the crude solid with cold water and a minimal amount of cold ethanol to remove impurities. If necessary, purify the product further by recrystallization from ethanol or by column chromatography.[1]

References
  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanoc
  • A Comparative Guide to Catalysts in Chromene Synthesis: Moving Beyond Triethylamine Hydrobromide. Benchchem.
  • How to avoid common pitfalls in chromone synthesis. Benchchem.
  • Plausible reaction mechanism for the synthesis of 4H‐chromenes.
  • Chromene: Synthesis and Medicinal properties. Slideshare.
  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a c
  • Optimization of the reaction conditions for the synthesis of chromenederivatives a.
  • Solvent effect on the synthesis of benzo[g]chromene derivatives...
  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals.
  • Scheme 2 Plausible mechanism for the chromene synthesis.
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Str
  • Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals.
  • Optimization of catalyst charge and solvent for the synthesis of compound 4b.
  • One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs)
  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
  • Optimization of reaction conditions.
  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Chromene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized chromene analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low bioactivity in these promising compounds. Drawing from established scientific principles and field-proven insights, this resource is designed to help you navigate experimental hurdles and optimize your research outcomes.

First Principles: Understanding Chromene Bioactivity

Chromenes are a class of heterocyclic compounds widely found in nature and are a subject of intense interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The bioactivity of a chromene analog is intrinsically linked to its chemical structure, which dictates its physicochemical properties and how it interacts with biological targets.[4] Key factors influencing bioactivity include the nature and position of substituents on the chromene scaffold, which can affect the molecule's lipophilicity, electronic distribution, and steric conformation.[5][6] These structural features, in turn, govern the compound's ability to permeate cell membranes, bind to specific enzymes or receptors, and elicit a biological response.[1][7]

The concept of the structure-activity relationship (SAR) is central to understanding and troubleshooting low bioactivity.[5] SAR studies reveal how specific chemical modifications to a molecule's structure impact its biological activity. For instance, the addition of certain functional groups can enhance a chromene analog's binding affinity to a target protein, while other modifications might hinder it.[8][9] A thorough understanding of the SAR for your specific class of chromene analogs is therefore crucial for interpreting experimental results and designing more potent compounds.

Troubleshooting Low Bioactivity: A Q&A Approach

Low bioactivity in a newly synthesized chromene analog can be a frustrating roadblock in the drug discovery process. This section addresses common issues in a question-and-answer format, providing systematic troubleshooting guidance.

Question 1: My synthesized chromene analog shows significantly lower activity than the parent compound or published data. What are the first things I should check?

This is a frequent challenge, and a systematic approach is key to identifying the root cause. The problem can generally be traced back to one of three areas: the compound itself, the experimental conditions of the bioassay, or unexpected biological complexities.[10]

Initial Troubleshooting Workflow

Start Low Bioactivity Observed Compound_Integrity Verify Compound Integrity (Purity, Identity, Stability) Start->Compound_Integrity Step 1 Assay_Parameters Scrutinize Assay Parameters (Concentration, Solubility, Controls) Compound_Integrity->Assay_Parameters If compound is OK Biological_Factors Investigate Biological Factors (Cell Health, Target Expression) Assay_Parameters->Biological_Factors If assay is robust Resolution Problem Identified & Resolved Biological_Factors->Resolution Leads to solution

Caption: A stepwise approach to troubleshooting low bioactivity.

Step-by-Step Verification:

  • Compound Integrity and Purity:

    • Verify Chemical Structure: Re-examine your analytical data (NMR, Mass Spectrometry, HPLC) to confirm the correct structure of your synthesized analog. Even minor deviations from the expected structure can have a profound impact on bioactivity.

    • Assess Purity: Impurities can interfere with biological assays, leading to inaccurate results.[10] Ensure the purity of your compound is high (typically >95%) using techniques like HPLC or LC-MS.

    • Check for Degradation: Chromene analogs can be susceptible to degradation under certain storage conditions (e.g., light, temperature, pH). Consider if the compound may have degraded since its synthesis. Running a fresh analytical check on the sample used in the bioassay is advisable.

  • Compound Solubility:

    • Observe for Precipitation: Poor solubility is a common culprit for low bioactivity.[10] Visually inspect your assay wells for any signs of compound precipitation. If the compound is not fully dissolved in the assay medium, its effective concentration will be significantly lower than intended.

    • Solvent Effects: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[10]

  • Accurate Concentration:

    • Stock Solution: Double-check the calculations for your stock solution and subsequent dilutions. Errors in this stage are common and can lead to significantly lower compound concentrations than intended.

    • Pipetting Accuracy: Ensure that the pipettes used for dilutions are properly calibrated.

Question 2: I've confirmed my compound's integrity and solubility, but the bioactivity is still low. What aspects of my cell-based assay should I optimize?

Once you are confident in your compound, the focus should shift to the bioassay itself. Cell-based assays are dynamic systems with many variables that can influence the outcome.

Key Assay Parameters for Optimization

ParameterRationale for OptimizationRecommended Actions
Cell Health and Passage Number Cells that are unhealthy, stressed, or have a high passage number can exhibit altered responses to stimuli.[10]Use cells with a low passage number, ensure they are in the logarithmic growth phase, and regularly test for mycoplasma contamination.
Cell Seeding Density Cell density can affect cell signaling pathways and the availability of the target. Over-confluent or sparse cultures can lead to variable results.[10]Perform a cell titration experiment to determine the optimal seeding density for your specific assay and cell line.
Incubation Time The biological effect of your compound may be time-dependent. The optimal time point to observe the desired effect may vary.[10]Conduct a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for activity.
Serum Concentration Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration.Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell line can tolerate it.
Assay Controls Proper controls are essential to validate your assay results.Include a positive control (a known active compound) and a negative control (vehicle only) in every experiment to ensure the assay is performing as expected.
Question 3: My chromene analog is designed as an enzyme inhibitor, but it shows weak activity in my biochemical assay. What should I investigate?

In enzyme inhibition assays, the interplay between the enzyme, substrate, and inhibitor concentrations is critical.

Troubleshooting Enzyme Inhibition Assays

Start Weak Enzyme Inhibition Enzyme_Substrate Verify Enzyme & Substrate Concentrations Start->Enzyme_Substrate Buffer_Conditions Optimize Buffer Conditions (pH, Ionic Strength) Enzyme_Substrate->Buffer_Conditions Incubation_Time Adjust Pre-incubation Time Buffer_Conditions->Incubation_Time Assay_Interference Check for Assay Interference Incubation_Time->Assay_Interference Resolution Inhibition Optimized Assay_Interference->Resolution

Caption: A workflow for troubleshooting weak enzyme inhibition.

Critical Parameters to Check:

  • Enzyme and Substrate Concentrations: Minor variations in these concentrations can significantly impact the results.[10] Ensure you are working within the linear range of the enzyme kinetics. It is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) to increase the sensitivity to competitive inhibitors.

  • Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer must be optimal for the enzyme's activity.[10]

  • Pre-incubation: Pre-incubating the enzyme with your chromene analog before adding the substrate allows for the binding to reach equilibrium, which is particularly important for slow-binding inhibitors.[10]

  • Assay Interference: Some compounds can interfere with the detection method of the assay (e.g., autofluorescence in a fluorescence-based assay or inhibition of a reporter enzyme).[10] Run controls without the enzyme or substrate to check for such interference.

Question 4: Could the structure of my chromene analog itself be the reason for the low bioactivity, even if the synthesis was successful?

Absolutely. The principles of SAR are paramount here. If your analog is structurally sound and the assay is robust, the issue may lie in the design of the molecule.

Structure-Activity Relationship (SAR) Considerations:

  • Lipophilicity: Chromene derivatives are generally lipophilic, which aids in cell membrane permeability.[1][7] However, excessive lipophilicity can lead to poor solubility and non-specific binding. The modifications you've made to the parent compound may have altered its lipophilicity to a suboptimal range.

  • Steric Hindrance: A bulky substituent introduced into your analog might be sterically clashing with the binding site of the target protein, preventing proper binding.

  • Electronic Effects: The addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the chromene ring system, which may be crucial for its interaction with the biological target.[9]

  • Loss of Key Interactions: Your modification may have removed a functional group that was essential for a key hydrogen bond, ionic interaction, or hydrophobic interaction with the target.

To investigate this further, consider in silico molecular docking studies to predict how your analog binds to the target protein compared to the parent compound.[11] This can provide valuable insights into potential steric clashes or loss of key interactions.

FAQs

Q: How can I improve the solubility of my chromene analog in aqueous assay media? A: Besides using a co-solvent like DMSO, you can try formulating the compound with solubilizing agents such as cyclodextrins. In some cases, slight modifications to the compound's structure, such as adding a polar functional group, may be necessary to improve solubility without sacrificing activity.

Q: What are some common artifacts in high-throughput screening (HTS) that can be mistaken for low bioactivity? A: Assay interference is a significant concern in HTS. As mentioned, compounds can be autofluorescent, or they can quench the signal of a reporter. Additionally, some compounds can aggregate at high concentrations, leading to non-specific inhibition. It's crucial to perform counter-screens to rule out these artifacts.

Q: My chromene analog appears to be cytotoxic to the cells in my assay. How can I differentiate between targeted bioactivity and general toxicity? A: This is a critical distinction. You should determine the concentration at which your compound induces 50% cell death (CC50) and compare it to its effective concentration for the desired bioactivity (EC50). A good therapeutic window is indicated by a CC50 that is significantly higher than the EC50. You can also use assays that measure specific markers of your target pathway to confirm on-target effects.

Q: Where can I find more information on the known biological targets of chromene derivatives? A: Several comprehensive review articles have been published that detail the diverse biological activities and molecular targets of chromene and its derivatives.[1][12] Searching scientific databases like PubMed, Scopus, and Google Scholar with keywords such as "chromene," "bioactivity," and your specific therapeutic area of interest will provide a wealth of information.

References

  • Bionano Genomics. Troubleshooting Guides. Available from: [Link]

  • Czarny, J., et al. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. Molecules, 27(15), 4843. Available from: [Link]

  • Homework.Study.com. What are the factors affecting the bioactivity of drugs? Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7794. Available from: [Link]

  • Kumar, A., et al. (2022). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Journal of Molecular Structure, 1263, 133012. Available from: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6544. Available from: [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6544. Available from: [Link]

  • Patel, H., et al. (2013). Practical synthesis of a chromene analog for use as a retinoic acid receptor alpha antagonist lead compound. Medicinal Chemistry Research, 22(8), 3843-3849. Available from: [Link]

  • Yasmin, A., et al. (2024). Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. Chemistry & Biodiversity, 21(1), e202301248. Available from: [Link]

  • Ali, O. A., et al. (2016). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Molecular Structure, 1119, 388-398. Available from: [Link]

  • Martinez-Vazquez, M., et al. (2023). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 28(14), 5393. Available from: [Link]

  • Costa, M., et al. (2016). Biological importance of structurally diversified chromenes. Pharmaceuticals, 9(4), 63. Available from: [Link]

  • Liu, Y., et al. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Chinese Herbal Medicines, 14(1), 1-22. Available from: [Link]

  • Tundis, R., et al. (2023). Bioactivity of Natural Compounds: From Plants to Humans. Molecules, 28(1), 295. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4H-chromenes and Relationship between Lipophilicity and Antitumor Activity. Current Organic Synthesis, 18(6), 616-630. Available from: [Link]

  • Zhang, Y., et al. (2023). From Traditional Medicinal Plant to Modern Pharmacotherapy: A Comprehensive Review of the Bioactive Compounds and Health Applications of Eucommia ulmoides. Nutrients, 15(24), 5099. Available from: [Link]

  • Agilent. (2022). AA Troubleshooting and Maintenance Guide. Available from: [Link]

  • Shukla, S., & Tyagi, A. (2017). Review on health promoting biological activities of mungbean: A potent functional food of medicinal importance. Journal of Pharmacognosy and Phytochemistry, 6(6), 1399-1406. Available from: [Link]

  • de Oliveira, C. M., et al. (2020). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 25(18), 4166. Available from: [Link]

  • Trends in Sciences. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(19), 6617. Available from: [Link]

  • Komm, B., et al. (2010). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 53(3), 1257-1267. Available from: [Link]

  • Cech, N. B., et al. (2016). A Lack of Bioactive Predictability for Marker Compounds Commonly Used for Herbal Medicine Standardization. PLoS ONE, 11(7), e0159857. Available from: [Link]

  • Zarghi, A., et al. (2018). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 23(7), 1648. Available from: [Link]

  • Reddit. (2024). Troubleshooting a dysfunctional analog synth. Available from: [Link]

  • Al-Amiery, A. A., et al. (2018). Natural and synthetic bioactive 4H-chromene compounds. Journal of the Chinese Chemical Society, 65(1), 1-13. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 2199-86-2) in aqueous environments. We will explore the underlying chemical principles governing its solubility and offer a series of troubleshooting strategies and detailed protocols to achieve successful solubilization for your experimental needs.

Understanding the Challenge: The Molecular Basis of Poor Solubility

This compound is a coumarin derivative characterized by a rigid, fused ring system.[1][2] Its molecular structure is the primary determinant of its challenging solubility profile in water.

  • Hydrophobic Core: The coumarin backbone, a benzopyrone structure, is inherently hydrophobic. This is further amplified by the presence of two chlorine atoms on the benzene ring, which increase the molecule's lipophilicity.

  • The Carboxylic Acid Group: The presence of a carboxylic acid functional group introduces a polar, ionizable site.[3] While this group can engage in hydrogen bonding with water, its influence is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral or acidic pH. The solubility of carboxylic acids in water decreases as the carbon chain length (or in this case, the size of the hydrophobic scaffold) increases.[4]

This dual nature—a large hydrophobic surface with a single ionizable group—results in a compound that is poorly soluble in water, leading to potential precipitation or aggregation in aqueous buffers.[5]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for each solubilization strategy.

Q1: I'm observing precipitation when I add my compound to my aqueous buffer. What is the most common starting point to resolve this?

A1: The Co-Solvent Approach: Preparing a Concentrated Stock Solution

The most direct and widely used method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into your final aqueous buffer.

The Scientific Rationale: Organic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are highly polar aprotic solvents that can disrupt the intermolecular forces in the crystalline solid while being miscible with water.[6][7] When a small volume of this concentrated stock is added to a larger volume of aqueous buffer, the solvent molecules help to keep the compound dispersed.

Key Considerations: It is critical to limit the final concentration of the organic co-solvent in your assay.[5] High concentrations can lead to experimental artifacts, including enzyme inhibition, protein denaturation, or cellular toxicity.

Co-SolventRecommended Final ConcentrationNotes
DMSO Typically < 1% (v/v), ideally < 0.5%Most common choice; can affect cell membranes and enzyme activity at higher concentrations.[5]
DMF Typically < 1% (v/v)A strong solvent, but also associated with toxicity.
Ethanol Variable, but keep as low as possibleCan be used but may be less effective for highly hydrophobic compounds.

Experimental Protocol: Co-Solvent Stock Preparation

  • Weigh out the required amount of this compound.

  • Add a small volume of 100% DMSO (or your chosen co-solvent) to achieve a high concentration stock (e.g., 10-50 mM).

  • Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at elevated temperatures.

  • Perform a serial dilution of this stock solution into your final aqueous buffer to achieve the desired working concentration, ensuring the final co-solvent percentage remains within acceptable limits for your assay.

Q2: My experiment is sensitive to organic solvents. Can I improve solubility by changing the pH?

A2: Yes. pH adjustment is a powerful technique for ionizable compounds like this one.

The Scientific Rationale: this compound is a weak acid. By increasing the pH of the aqueous medium, you can deprotonate the carboxylic acid group (-COOH) to form the corresponding carboxylate anion (-COO⁻).[3][8] This ionic form is significantly more polar and, therefore, more soluble in water than the neutral acid form.[3][9][10] The solubility of the compound will increase dramatically as the pH rises above its pKa.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a suspension of the compound in your desired aqueous buffer.

  • While stirring, add a small amount of a base solution (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the final pH.

  • Crucial Step: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability). If necessary, you may need to find a compromise between maximum solubility and optimal experimental conditions.

Trustworthiness Check: Always verify that the high pH required for dissolution does not degrade your compound. Run a stability check using an appropriate analytical method (e.g., HPLC, LC-MS) by incubating the dissolved compound at the final pH for the duration of your experiment.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages & Considerations
Co-Solvents Increase solvent polarity to match the solute.Simple, fast, and effective for creating stock solutions.Potential for solvent-induced artifacts in biological assays; limited by final concentration tolerance. [5]
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate salt.Highly effective; avoids organic solvents. [][12]Final pH must be compatible with the experimental system; compound stability at high pH must be verified.
Salt Formation Pre-synthesis of a highly soluble ionic salt form.Yields a solid that is directly soluble in water; avoids in-assay pH changes or co-solvents.Requires additional synthetic and purification steps. [13]
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest complex.Biocompatible; effective for highly insoluble compounds; can improve stability. [14][15]Increases the molecular weight of the formulation; may have a saturable effect; potential for interactions with other molecules.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • BenchChem. (2025). Technical Support Center: Preventing Aggregation of Coumarin Compounds In Vitro.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • Guidechem. (n.d.). This compound.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • In-Silico. (2026). PH adjustment: Significance and symbolism.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
  • ResearchGate. (2025). Principles of Salt Formation.
  • ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Khan Academy. (n.d.). pH and solubility.
  • YouTube. (2021). Solubility of Carboxylic Acids N5.

Sources

Technical Support Center: Scale-Up Synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, ensuring a safe, efficient, and successful scale-up.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its dichloro-substituted chromene scaffold is a key pharmacophore in compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[2] The synthesis of this molecule on a larger scale requires careful consideration of reaction parameters, safety protocols, and purification strategies to ensure high yield and purity.

This guide will walk you through the two main stages of the synthesis: the Knoevenagel condensation to form the coumarin ester intermediate, followed by its hydrolysis to the final carboxylic acid product.

Overall Synthesis Workflow

The synthesis of this compound is a two-step process. The first step is a Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with diethyl malonate to form ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate. The second step is the hydrolysis of this ester to the final carboxylic acid product.

Synthesis Workflow Reactants 3,5-Dichlorosalicylaldehyde + Diethyl Malonate Intermediate Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate Reactants->Intermediate Knoevenagel Condensation Product This compound Intermediate->Product Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Part 1: Knoevenagel Condensation - Synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] In this synthesis, the active methylene compound is diethyl malonate, and the carbonyl compound is 3,5-dichlorosalicylaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid like L-proline.[4]

Reaction Mechanism

Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Cyclization Diethyl Malonate Enolate Enolate Intermediate Diethyl Malonate->Enolate + Base Aldol Adduct Aldol-type Adduct Enolate->Aldol Adduct + 3,5-Dichlorosalicylaldehyde Base Base (e.g., Piperidine) 3,5-Dichlorosalicylaldehyde Dehydration Dehydration Aldol Adduct->Dehydration Cyclization Intramolecular Transesterification Dehydration->Cyclization Product_Ester Ethyl 6,8-dichloro-2-oxo-2H- chromene-3-carboxylate Cyclization->Product_Ester

Caption: Mechanism of the Knoevenagel condensation for coumarin ester synthesis.

Troubleshooting Guide: Knoevenagel Condensation
Issue Potential Cause(s) Troubleshooting Action(s) Scientific Rationale
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials.1. Use a fresh batch of catalyst. Consider using a different weak base like L-proline. 2. Gradually increase the reaction temperature and monitor by TLC.[5] 3. Verify the purity of 3,5-dichlorosalicylaldehyde and diethyl malonate by NMR or GC-MS.1. The basicity of the catalyst is crucial for the initial deprotonation of diethyl malonate.[3] 2. The reaction rate is temperature-dependent. Higher temperatures can overcome the activation energy barrier.[5] 3. Impurities in starting materials can inhibit the reaction or lead to side products.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Michael addition of a second molecule of diethyl malonate.1. Use a weak base to avoid strong basic conditions that favor self-condensation.[3] 2. Use a slight excess of the aldehyde or control the stoichiometry carefully.1. Strong bases can deprotonate the aldehyde, leading to unwanted side reactions.[3] 2. Controlling the reactant ratios can minimize the formation of Michael adducts.
Reaction Stalls 1. Catalyst poisoning. 2. Reversible reaction equilibrium.1. Ensure all glassware is clean and dry. Use purified solvents. 2. Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves.[6]1. Acidic impurities can neutralize the basic catalyst. 2. The condensation reaction produces water, and its removal shifts the equilibrium towards the product side according to Le Chatelier's principle.[6]
Frequently Asked Questions (FAQs): Knoevenagel Condensation
  • Q1: What is the optimal catalyst for this reaction on a large scale?

    • A: For scale-up, piperidine is a common and effective catalyst. However, due to its volatility and regulatory concerns, alternative catalysts like L-proline or solid-supported bases are being explored for greener and safer processes.

  • Q2: Can I run this reaction solvent-free?

    • A: Yes, solvent-free Knoevenagel condensations, often assisted by microwave irradiation, have been reported to be efficient and environmentally friendly, offering high yields in shorter reaction times.[5] However, for large-scale production, heat transfer and mixing become critical challenges that need to be addressed.

  • Q3: How does the dichloro-substitution affect the reaction?

    • A: The two chlorine atoms are electron-withdrawing groups, which can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack. However, they may also influence the acidity of the phenolic proton, which could affect the final cyclization step.

Part 2: Hydrolysis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification) followed by acidification.

Troubleshooting Guide: Hydrolysis
Issue Potential Cause(s) Troubleshooting Action(s) Scientific Rationale
Incomplete Hydrolysis 1. Insufficient base. 2. Steric hindrance. 3. Low reaction temperature.1. Use a larger excess of base (e.g., NaOH or KOH). 2. Increase the reaction temperature and/or time. Consider using a co-solvent like THF or dioxane to improve solubility. 3. Heat the reaction mixture to reflux and monitor by TLC.1. Hydrolysis is a stoichiometric reaction requiring at least one equivalent of base. An excess is often needed to drive the reaction to completion. 2. The coumarin structure can present some steric hindrance to the approach of the hydroxide ion. Higher temperatures and better solubility can overcome this. 3. Saponification rates are highly temperature-dependent.
Low Yield of Final Product 1. Degradation of the product under harsh basic conditions. 2. Incomplete precipitation upon acidification.1. Use milder conditions (e.g., lower temperature, shorter reaction time) or a weaker base if possible. 2. Ensure the pH is sufficiently acidic (pH 1-2) for complete protonation and precipitation of the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation.1. Coumarin rings can be susceptible to opening under prolonged exposure to strong bases and high temperatures. 2. The solubility of the carboxylic acid is pH-dependent. It is least soluble at a pH well below its pKa.
Difficulty in Purification 1. Presence of unreacted starting material. 2. Formation of byproducts from side reactions.1. Ensure complete hydrolysis by monitoring the reaction with TLC. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water).1. Incomplete reaction will lead to a mixture that is difficult to separate. 2. Recrystallization is an effective method for purifying solid organic compounds by exploiting differences in solubility.
Frequently Asked Questions (FAQs): Hydrolysis
  • Q1: What is the best way to monitor the progress of the hydrolysis?

    • A: Thin-layer chromatography (TLC) is a simple and effective method. The starting ester will have a different Rf value than the final carboxylic acid. The disappearance of the starting material spot indicates the completion of the reaction.

  • Q2: My final product is not precipitating upon acidification. What should I do?

    • A: First, check the pH to ensure it is sufficiently acidic. If the pH is correct, the product may be more soluble in the reaction mixture than anticipated. Try adding a co-solvent in which the product is less soluble, or extract the product with an organic solvent like ethyl acetate, and then evaporate the solvent.

  • Q3: Are there any safety concerns with the hydrolysis step at scale?

    • A: Yes, the hydrolysis reaction is often exothermic, especially during the initial mixing of the base. On a large scale, this can lead to a rapid increase in temperature. It is crucial to have efficient cooling and to add the base portion-wise to control the exotherm. The acidification step can also be exothermic and may release gases if carbonates are present.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
  • Materials:

    • 3,5-Dichlorosalicylaldehyde

    • Diethyl malonate

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-dichlorosalicylaldehyde (1 equivalent) in ethanol.

    • Add diethyl malonate (1.1 equivalents) to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid product and wash it with cold ethanol.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and then cool the mixture to induce crystallization.

    • Collect the solid product by filtration and dry it under vacuum.

Protocol 2: Hydrolysis to this compound
  • Materials:

    • Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

    • Sodium hydroxide (or potassium hydroxide)

    • Ethanol (co-solvent)

    • Water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reaction vessel, suspend ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water portion-wise to control the initial exotherm.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH 1-2). This should be done in an ice bath to control the exotherm.

    • The carboxylic acid product will precipitate as a solid.

    • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Safety and Hazard Analysis

The scale-up of any chemical synthesis requires a thorough safety and hazard analysis.

  • Thermal Hazards: The Knoevenagel condensation and the hydrolysis reactions can be exothermic. On a large scale, heat removal becomes a critical factor. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure. It is essential to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal properties of the reaction mixture.

  • Chemical Hazards:

    • 3,5-Dichlorosalicylaldehyde: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • Diethyl Malonate: Is a combustible liquid and can cause eye irritation.[7]

    • Piperidine: Is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

    • Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Engineering Controls for Scale-Up:

    • Use a reactor with adequate cooling capacity and a well-controlled heating system.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized hot spots.

    • Provide pressure relief systems for the reactor.

Purification and Characterization

The final product, this compound, can be purified by recrystallization. The choice of solvent will depend on the solubility of the compound. A mixture of ethanol and water or acetic acid and water is often a good starting point for recrystallization of coumarin carboxylic acids.

Characterization of the final product should be performed using standard analytical techniques:

  • Melting Point: To assess purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid, lactone carbonyl).

  • Mass Spectrometry (MS): To determine the molecular weight.

References

  • Physics @ Manasagangotri. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature?. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Google Patents. (n.d.). A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
  • Google Patents. (n.d.). Preparation method of ethyl 6,8-dichlorocaprylate.
  • PubChem. (n.d.). Ethyl 6,8-dichlorooctanoate. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]

Sources

minimizing by-product formation in chromene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromene Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chromene synthesis. The chromene scaffold is a privileged structure in medicinal chemistry, but its synthesis can be challenging due to the formation of various by-products. This guide is designed to provide in-depth, practical solutions to common issues encountered during chromene synthesis, helping you optimize your reactions for higher purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My reaction of salicylaldehyde and malononitrile is producing a complex mixture, including a yellow dimeric by-product, instead of the desired 2-amino-4H-chromene. How can I improve selectivity?

Answer: This is a classic issue where reaction conditions dramatically influence the outcome. The formation of dimeric or other adducts often arises from the high reactivity of the initial Knoevenagel condensation product and subsequent side reactions.[1]

Root Cause Analysis: The reaction between salicylaldehyde and malononitrile is highly sensitive to stoichiometry, catalyst basicity, and temperature. An excess of malononitrile or a strong base can lead to the formation of Michael adducts, where a second molecule of malononitrile adds to the initial chromene product.[1][2] Dimerization can also occur when the intermediate 2-iminochromene reacts with another molecule of the starting materials or intermediates.[1]

Strategic Solutions:

  • Strict Stoichiometric Control: Use a precise 1:1 molar ratio of salicylaldehyde to malononitrile. An excess of the active methylene compound is a primary driver for adduct formation.[1]

  • Catalyst Optimization:

    • Avoid Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide can promote undesired side reactions.

    • Use Mild/Weak Bases: Catalysts like piperidine, triethylamine, or even sodium carbonate in an aqueous medium can provide sufficient activation for the initial condensation without promoting further additions.[3]

    • Consider Organocatalysts: Amino acids like L-proline have been shown to be effective and selective catalysts, often proceeding under milder conditions.

    • Heterogeneous Catalysts: The use of reusable, solid-supported catalysts, such as magnetic nanoparticles (e.g., MNPs@Cu), can improve selectivity and simplify purification.[4][5][6] These catalysts often provide a localized catalytic environment that can suppress side reactions in the bulk solution.

  • Solvent and Temperature Management:

    • Reactions are often performed in ethanol or water at room temperature.[3][7] Running the reaction at elevated temperatures can accelerate side reactions. A delicate control of temperature is crucial.[1]

    • Solvent-free conditions, often with a solid catalyst, can sometimes offer the highest selectivity by minimizing intermolecular side reactions that are prevalent in solution.[6][8]

Step-by-Step Protocol for Selectivity Enhancement:

  • To a stirred solution of salicylaldehyde (1.0 mmol) in ethanol (10 mL) at room temperature, add malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Monitor the reaction closely using Thin Layer Chromatography (TLC).

  • Upon consumption of the starting salicylaldehyde (typically 1-2 hours), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure 2-amino-4H-chromene.

Q2: I am attempting a Pechmann condensation to synthesize a coumarin, but I am isolating a chromone isomer as a major by-product. How do I favor coumarin formation?

Answer: The formation of a chromone instead of a coumarin in a Pechmann-type reaction is known as the Simonis chromone cyclization. The regioselectivity is highly dependent on the catalyst and the specific nature of the β-ketoester used.[9]

Root Cause Analysis: The Pechmann condensation (leading to coumarins) and the Simonis cyclization (leading to chromones) are competing pathways.

  • Pechmann Pathway: Involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (Friedel-Crafts type) of the activated phenol ring onto the ketone carbonyl.[9][10][11]

  • Simonis Pathway: The ketone of the β-ketoester is activated first, reacting with the phenolic hydroxyl group. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the ester carbonyl.[9]

Strong dehydrating Lewis acids, like phosphorus pentoxide (P₂O₅), are known to strongly favor the Simonis pathway, leading to chromones.[9]

Strategic Solutions:

  • Catalyst Choice is Critical:

    • For Coumarins (Pechmann): Use strong Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid.[9][11] Lewis acids like AlCl₃ can also be effective. Milder, reusable solid acid catalysts like Amberlyst-15 or sulfated zirconia are excellent choices to improve selectivity and simplify workup.[12]

    • To Avoid Chromones: Strictly avoid using phosphorus pentoxide (P₂O₅) if your target is a coumarin.

  • Substrate Reactivity: Highly activated phenols (e.g., resorcinol, phloroglucinol) react under much milder conditions, which generally favor the Pechmann pathway and give cleaner products with high yields.[13] For less reactive phenols, harsher conditions are needed, which can sometimes increase the proportion of the chromone by-product.[13]

G start Problem: Chromone by-product in Pechmann Condensation catalyst_check What catalyst are you using? start->catalyst_check p2o5 P₂O₅ (Phosphorus Pentoxide) catalyst_check->p2o5 br_lewis Brønsted Acid (H₂SO₄) or Lewis Acid (AlCl₃) catalyst_check->br_lewis solution_p2o5 This catalyst favors the Simonis (Chromone) pathway. Switch to a Brønsted acid like H₂SO₄ or a solid acid catalyst like Amberlyst-15. p2o5->solution_p2o5 phenol_check Is your phenol substrate highly activated (e.g., resorcinol)? br_lewis->phenol_check phenol_yes Yes phenol_check->phenol_yes phenol_no No phenol_check->phenol_no solution_activated Reaction should be facile. Consider lowering temperature or using a milder solid acid catalyst to further improve selectivity. phenol_yes->solution_activated solution_deactivated Harsher conditions are needed. This may inherently produce more by-product. Optimize acid concentration and temperature carefully. Consider a nano-crystalline sulfated-zirconia catalyst. phenol_no->solution_deactivated

Caption: Key steps in three-component chromene synthesis and points of by-product formation.

Q2: How can I prevent the oxidation of my chromene product during the reaction or workup?

Answer: 2H- and 4H-chromenes can be susceptible to oxidation, especially if they possess electron-donating groups or if the reaction conditions are harsh. This can lead to the formation of corresponding coumarins or other degradation products. [14] Preventative Measures:

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative by-products. This is crucial if the reaction requires prolonged heating.

  • Control of Basicity/Acidity: Avoid excessively strong basic or acidic conditions during workup. Neutralize the reaction mixture carefully. Some chromenes are unstable to strong acids or bases, which can catalyze ring-opening or rearrangement.

  • Minimize Exposure to Air: During workup and purification (e.g., on a rotovap or during chromatography), minimize the time the compound is exposed to air, especially when heated.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction or during purification can suppress radical-mediated oxidation pathways.

  • Temperature Control: Perform the reaction and workup at the lowest practical temperature. High temperatures can accelerate oxidation.

Q3: What role does the catalyst play in determining the success and purity of a chromene synthesis?

Answer: The catalyst is arguably the most critical factor influencing the rate, yield, and selectivity of chromene synthesis. Its role is multifaceted:

  • Activation: The catalyst activates the reactants. In the Knoevenagel condensation, a basic catalyst deprotonates the active methylene compound, forming the nucleophile. [15][16]In the Pechmann condensation, an acid catalyst activates the carbonyl groups for electrophilic attack. [11]* Selectivity: As discussed in the troubleshooting section, the choice between a Brønsted acid and a Lewis acid can determine whether a coumarin or a chromone is formed. [9]Similarly, the basicity of a catalyst in a three-component reaction can control whether the reaction stops at the desired product or proceeds to form adducts. [1]* Reaction Rate: An efficient catalyst accelerates the desired reaction pathway, allowing the use of milder conditions (e.g., lower temperatures), which in turn suppresses temperature-dependent side reactions. [17]* Workup and Purity: Heterogeneous and recyclable catalysts (e.g., functionalized magnetic nanoparticles, solid acids) are increasingly popular because they can be easily removed from the reaction mixture by filtration or magnetic separation. [4][6]This simplifies purification, reduces contamination of the product with catalyst residues, and aligns with green chemistry principles. [17] Table 1: Comparison of Catalysts for 2-Amino-4H-Chromene Synthesis

Catalyst TypeExample(s)Typical ConditionsAdvantagesPotential Issues/By-productsReference(s)
Homogeneous Base Piperidine, TriethylamineEthanol, Room TempInexpensive, effectiveDifficult to remove, can promote dimerization/adducts[1][18]
Organocatalyst L-ProlineEthanol or Solvent-freeMild conditions, high stereoselectivity (if applicable)Higher cost, may require higher catalyst loading[19]
Heterogeneous Base Calcined Snail Shells (CaO)Water, Room TempGreen, reusable, easy separationPotential for leaching, may have lower activity than homogeneous[7]
Magnetic Nanocatalyst MNPs@Cu, Fe₃O₄-basedSolvent-free, 80-90 °CExcellent reusability, easy magnetic separation, high yieldsHigher initial prep cost, potential for metal leaching[4][6]
Ionic Liquid [BMIM][OH]Solvent-freeCan act as both solvent and catalyst, tunable propertiesViscosity, cost, potential for product contamination[20]

References

  • The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances. Available at: [Link]

  • Synthesis of 2-amino-4H-chromene derivatives by using catalytic... ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. National Institutes of Health (NIH). Available at: [Link]

  • Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. Available at: [Link]

  • One-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. RSC Advances. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Oxidations of chromene-annulated chlorins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Adelphi University. Available at: [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Chromanes and 4H-Chromenes: Exploring the Oxidation of 2H-Chromenes and Dihydro-1-benzoxepines by Hypervalent Iodine(III) | Request PDF. ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. National Institutes of Health (NIH). Available at: [Link]

  • Dimerisation of Knoevenagel Condensation Products obtained from Simple Unconjugated and α,β-Unsaturated Ketones. Journal of Chemical Research. Available at: [Link]

  • Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available at: [Link]

  • Synthesis of chromene and its derivatives | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • A proposed mechanism for the formation of coumarin and chromene. ResearchGate. Available at: [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

  • Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. Indian Academy of Sciences. Available at: [Link]

  • An overview on synthetic strategies to coumarins. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. MDPI. Available at: [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Substituted Chromene Carboxylic Acids: The Impact of 6,8-Dichloro Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to the chromene ring system, particularly through substitution, can profoundly influence its pharmacological properties, offering a powerful tool for the fine-tuning of therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of substituted chromene carboxylic acids, with a specific focus on the impact of the 6,8-dichloro substitution pattern.

We will delve into the structure-activity relationships (SAR) that govern the anticancer, anti-inflammatory, and antifungal properties of these compounds. By synthesizing technical data from various studies, this guide aims to provide a clear, evidence-based resource for researchers engaged in the design and development of novel chromene-based therapeutics.

The Significance of Substitution: A General Overview

The biological activity of chromene derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The introduction of chlorine or bromine atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

The carboxylic acid functional group at the 3-position of the chromene ring is another key determinant of bioactivity. Its acidic nature can facilitate interactions with biological targets through hydrogen bonding or ionic interactions.[3] Furthermore, the carboxylic acid can be derivatized into esters or amides, providing a route to prodrugs or compounds with altered solubility and cell permeability.

Antifungal Activity: A Quantitative Comparison of Halogenated Chromone-3-Carbonitriles

A study on the antifungal and antibiofilm activities of various chromone derivatives against nine Candida species provides a direct quantitative comparison of the 6,8-dichloro substitution pattern with other halogenated and unsubstituted analogues.[2][4] While the study focused on chromone-3-carbonitriles, the close structural relationship to carboxylic acids allows for valuable insights into the role of the substitution pattern.

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, representing the lowest concentration of a compound that inhibits visible fungal growth.[5]

CompoundSubstitution PatternMIC (µg/mL) against C. albicans DAY185MIC (µg/mL) against C. albicans ATCC 10231
Chromone-3-carboxylic acidUnsubstituted>100>100
Chromone-3-carbonitrileUnsubstituted1010
6-Bromochromone-3-carbonitrile6-Bromo55
6,8-Dichlorochromone-3-carbonitrile6,8-Dichloro>100>100
6-Chloro-3-formylchromone6-Chloro2010

Data sourced from: Antifungal and antibiofilm activities of chromones against nine Candida species.[4]

Key Insights from Antifungal Data:
  • Carboxylic Acid vs. Carbonitrile: The unsubstituted chromone-3-carboxylic acid was inactive (>100 µg/mL), while the corresponding chromone-3-carbonitrile showed significant activity (10 µg/mL).[4] This suggests that for antifungal activity against Candida species, the carbonitrile group is a more favorable pharmacophore at the 3-position than the carboxylic acid.

  • Impact of Halogenation: The introduction of a single halogen at the 6-position, as seen in 6-bromochromone-3-carbonitrile, led to a two-fold increase in potency (MIC of 5 µg/mL) compared to the unsubstituted carbonitrile.[4] This highlights the positive contribution of halogenation to antifungal activity.

  • The Unexpected Effect of 6,8-Dichloro Substitution: Surprisingly, the 6,8-dichlorochromone-3-carbonitrile was found to be inactive.[4] This is a critical finding, suggesting that while mono-halogenation is beneficial, di-halogenation at the 6 and 8 positions is detrimental to the antifungal activity of this particular scaffold against the tested Candida strains. This could be due to steric hindrance, altered electronic properties, or a combination of factors that negatively impact the compound's interaction with its fungal target.

Anticancer and Anti-inflammatory Activities: A More Qualitative Perspective

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of substituted chromenes.[6][7][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10]

Halogenated chromones have shown promise as anticancer agents. For instance, various chlorinated and fluorinated chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors with promising in vitro and in vivo anticancer activity.[1]

The presence of a carboxylic acid group can also contribute to anticancer activity. For example, a series of isothiocoumarin-3-carboxylic acid derivatives were synthesized, with some compounds showing significant antimitotic activity.[11]

While we lack specific data for a 6,8-dichloro-substituted chromene carboxylic acid, the general trends suggest that halogenation can be a favorable modification for enhancing anticancer potency. However, as seen in the antifungal data, the specific substitution pattern is critical, and a di-halogenated compound may not necessarily be more active than a mono-halogenated one. Further experimental investigation is required to determine the specific impact of the 6,8-dichloro substitution on the anticancer activity of chromene carboxylic acids.

Anti-inflammatory Activity

Chromene derivatives have also been explored for their anti-inflammatory properties.[12][13][14] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the suppression of inflammatory signaling pathways like NF-κB.[13]

The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can play a crucial role in their mechanism of action.[15] Therefore, chromene carboxylic acids are a logical starting point for the development of novel anti-inflammatory agents.

Here again, the influence of the 6,8-dichloro substitution is not explicitly documented with comparative IC50 values. However, the lipophilic nature of the chlorine atoms could potentially enhance binding to hydrophobic pockets in inflammatory target proteins. The electronic effects of the chlorine atoms could also modulate the acidity of the carboxylic acid, which in turn could influence its biological activity.

Experimental Methodologies for Bioactivity Assessment

To provide a comprehensive understanding of how the bioactivity of these compounds is evaluated, we outline the standard experimental protocols for antifungal, anticancer, and anti-inflammatory testing.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start with pure compound serial_dilution Prepare serial dilutions of the compound in a 96-well plate start->serial_dilution inoculation Inoculate each well with the fungal suspension serial_dilution->inoculation inoculum_prep Prepare a standardized fungal inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35-37°C for 24-48 hours inoculation->incubation visual_insp Visually inspect for turbidity (fungal growth) incubation->visual_insp mic_det Determine the MIC: the lowest concentration with no visible growth visual_insp->mic_det

In Vitro Cytotoxicity Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_add Reagent Addition & Incubation cluster_readout Data Acquisition & Analysis cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with various concentrations of the test compound cell_seeding->treatment incubation_24_48 Incubate for 24-72 hours treatment->incubation_24_48 mtt_add Add MTT solution to each well incubation_24_48->mtt_add incubation_formazan Incubate to allow formazan crystal formation mtt_add->incubation_formazan solubilization Add a solubilizing agent (e.g., DMSO) incubation_formazan->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance ic50_calc Calculate the IC50 value (concentration for 50% inhibition) absorbance->ic50_calc

In Vitro Anti-inflammatory Assay

The Griess assay is used to measure nitric oxide (NO) production by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), a common model for inflammation.

Griess_Assay_Workflow cluster_cell_culture_treatment Cell Culture & Treatment cluster_griess_reagent Griess Reagent & Readout cluster_analysis_griess Data Analysis cell_seeding_mac Seed macrophages in a 96-well plate pretreatment Pre-treat cells with test compounds cell_seeding_mac->pretreatment lps_stimulation Stimulate with LPS to induce NO production pretreatment->lps_stimulation incubation_18_24 Incubate for 18-24 hours lps_stimulation->incubation_18_24 supernatant_coll Collect cell culture supernatant incubation_18_24->supernatant_coll griess_add Add Griess reagent to supernatant supernatant_coll->griess_add incubation_color Incubate for color development griess_add->incubation_color absorbance_540 Measure absorbance at ~540 nm incubation_color->absorbance_540 ic50_calc_no Calculate the IC50 for NO inhibition absorbance_540->ic50_calc_no

Conclusion and Future Directions

The bioactivity of chromene carboxylic acids is highly dependent on the substitution pattern of the chromene ring. The available data, particularly in the context of antifungal activity, demonstrates that while halogenation can be a beneficial strategy to enhance potency, the specific positioning and number of halogen substituents are critical. The finding that 6,8-dichlorochromone-3-carbonitrile is inactive against Candida species, while the mono-bromo analogue is highly active, underscores the nuanced nature of structure-activity relationships.[4]

For anticancer and anti-inflammatory applications, the 6,8-dichloro substitution pattern remains an area ripe for further investigation. The general principles of medicinal chemistry suggest that this substitution could favorably impact activity, but this must be confirmed through empirical testing.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing a series of 6,8-dichloro-substituted chromene carboxylic acids and their derivatives against a panel of cancer cell lines and in various anti-inflammatory assays to obtain quantitative IC50 values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand the basis of their bioactivity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their drug-likeness.

By systematically exploring the structure-activity relationships of substituted chromene carboxylic acids, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). Microbiology Spectrum. [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. (2023). Journal of Fungi. [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). PubMed. [Link]

  • Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. (2014). European Journal of Medicinal Chemistry. [Link]

  • A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. (2016). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents. (2023). FAO AGRIS. [Link]

  • Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. (2012). European Journal of Chemistry. [Link]

  • Biologically active compounds exhibiting anti-inflammatory and antioxidant properties. (2022). ResearchGate. [Link]

  • Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). Saudi Pharmaceutical Journal. [Link]

  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. (2018). Molecules. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (2022). Semantic Scholar. [Link]

  • Synthesis, Characterization, Molecular Modelling and Biological Evaluation of Substituted Benzo (h) Chromene-3-Carboxylate Derivatives as a Potential Agent for the Treatment of Hyperlipidemia. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivativ… (2012). Orel State University. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (2017). University of Prince Edward Island. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (2020). ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Journal of Clinical Medicine. [Link]

  • Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. (2016). ResearchGate. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. [Link]

  • Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. (2013). ResearchGate. [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (2023). Frontiers in Oncology. [Link]

  • Short-chain carboxylic-acid-stimulated, PMN-mediated gingival inflammation. (1998). Critical Reviews in Oral Biology & Medicine. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals. [Link]

Sources

Experimental Protocol: Direct Dichlorination of 2-Methyl-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This protocol is a representative example of the direct chlorination of a chromone, a common precursor to chromenes.

Materials:

  • 2-Methyl-4H-chromen-4-one (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • A solution of 2-methyl-4H-chromen-4-one in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6,8-dichloro-2-methyl-4H-chromen-4-one.

Visualization of Route 1:

G Chromone 2-Methyl-4H-chromen-4-one NCS N-Chlorosuccinimide (NCS) Benzoyl Peroxide (cat.) CCl4, Reflux Chromone->NCS Electrophilic Aromatic Substitution Dichlorochromone 6,8-Dichloro-2-methyl-4H-chromen-4-one NCS->Dichlorochromone

Caption: Direct dichlorination of a chromone scaffold using NCS.

Route 2: Cyclization of Dichlorinated Phenolic Precursors

This strategy offers a high degree of control over the regiochemistry of the final product by introducing the chlorine atoms at an early stage. The synthesis of a dichlorinated phenolic precursor, such as 3,5-dichloro-2-hydroxyacetophenone, is the key first step.

Mechanistic Rationale

The synthesis of the precursor itself can be achieved through methods like the Fries rearrangement of 2,4-dichlorophenyl acetate. Once the dichlorinated phenol is in hand, the chromene ring is typically constructed through a condensation reaction followed by an intramolecular cyclization. For example, a Claisen-Schmidt condensation with an appropriate aldehyde or ketone can furnish a chalcone intermediate, which then undergoes an acid- or base-catalyzed cyclization to yield the dichlorinated chromene. This approach ensures that the chlorine atoms are precisely positioned on the resulting chromene ring.

Experimental Protocol: Synthesis of 6,8-Dichloro-2-methyl-4H-chromen-4-one via Cyclization

This protocol outlines the synthesis of a dichlorinated chromone from a dichlorinated phenolic precursor.

Part A: Synthesis of 3,5-dichloro-2-hydroxyacetophenone

  • 2,4-Dichlorophenyl acetate is subjected to a Fries rearrangement using aluminum chloride as a catalyst. The reaction is typically carried out neat at elevated temperatures.

  • After an aqueous workup, the crude product is purified by crystallization or chromatography to yield 3,5-dichloro-2-hydroxyacetophenone.

Part B: Cyclization to form 6,8-dichloro-2-methyl-4H-chromen-4-one

Materials:

  • 3,5-dichloro-2-hydroxyacetophenone (1.0 eq)

  • Acetic anhydride (excess)

  • Sodium acetate (catalytic amount)

Procedure:

  • A mixture of 3,5-dichloro-2-hydroxyacetophenone, a catalytic amount of sodium acetate, and an excess of acetic anhydride is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled and poured into ice water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 6,8-dichloro-2-methyl-4H-chromen-4-one.

Visualization of Route 2:

G Dichlorophenol 2,4-Dichlorophenol Acetylation Acetic Anhydride, Pyridine Dichlorophenol->Acetylation Acetylation Fries Fries Rearrangement AlCl3 Acetylation->Fries Fries Rearrangement Dichloroketone 3,5-Dichloro-2- hydroxyacetophenone Fries->Dichloroketone Cyclization Acetic Anhydride, Sodium Acetate, Reflux Dichloroketone->Cyclization Intramolecular Cyclization Dichlorochromone 6,8-Dichloro-2-methyl-4H-chromen-4-one Cyclization->Dichlorochromone

Caption: Synthesis of a dichlorinated chromone via cyclization of a dichlorinated phenol.

Route 3: Palladium-Catalyzed Annulation Reactions

Modern synthetic chemistry has seen the rise of palladium catalysis as a powerful tool for the construction of complex molecular architectures. In the context of dichlorinated chromenes, palladium-catalyzed annulation reactions offer a convergent and highly flexible approach.

Mechanistic Rationale

A common strategy involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, to append a suitable coupling partner to a dichlorinated phenolic precursor. This is followed by an intramolecular cyclization event. For instance, a 2-halophenol can undergo a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynylphenol intermediate can then be induced to cyclize in the presence of a suitable catalyst or reagent, often in the same pot. The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition into the aryl-halide bond, followed by transmetalation with the coupling partner and reductive elimination to form the new C-C bond. The subsequent cyclization can proceed through various mechanisms depending on the specific substrates and conditions. This approach is highly valued for its broad substrate scope and functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzo[c]chromene

This protocol illustrates a palladium-catalyzed cascade annulation for the synthesis of a chromene scaffold.

Materials:

  • o-bromo substituted p-Quinone Methide (1.0 eq)

  • 2-Hydroxyphenyl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/H₂O (4:1)

Procedure:

  • To a degassed solution of the o-bromo substituted p-quinone methide and 2-hydroxyphenyl boronic acid in a toluene/water mixture, potassium carbonate and tetrakis(triphenylphosphine)palladium(0) are added.

  • The reaction mixture is heated to 80 °C under an inert atmosphere and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6H-benzo[c]chromene derivative.

Visualization of Route 3:

G Halophenol o-Bromo substituted p-Quinone Methide PdCatalyst Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C Halophenol->PdCatalyst BoronicAcid 2-Hydroxyphenyl boronic acid BoronicAcid->PdCatalyst Chromene 6H-Benzo[c]chromene PdCatalyst->Chromene Suzuki Coupling & 1,6-Conjugate Addition

Caption: Palladium-catalyzed synthesis of a chromene derivative.

Conclusion and Future Outlook

This guide has provided a comparative analysis of three distinct and effective synthetic routes to dichlorinated chromenes. The direct dichlorination of pre-existing chromenes offers an atom-economical and straightforward approach, though it can be limited by regioselectivity issues. The cyclization of dichlorinated phenolic precursors provides excellent control over the final product's structure but requires the synthesis of the halogenated starting materials. Finally, palladium-catalyzed annulation reactions represent a modern and versatile strategy with high functional group tolerance, albeit with considerations of catalyst cost and removal.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's resources. As the demand for structurally diverse and functionally optimized chromene derivatives continues to grow in the field of drug discovery, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an area of active research.

References

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. The Journal of Organic Chemistry. [Link]

  • A Palladium-Catalyzed Cascade Double Annulation Strategy for Modular Access to Dihydrocyclopenta[b]chromenes. Organic Letters. [Link]

  • A Palladium-Catalyzed Cascade Double Annulation Strategy for Modular Access to Dihydrocyclopenta[b]chromenes. PubMed. [Link]

  • The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes. PMC - NIH. [Link]

  • A Palladium-Catalyzed Cascade Double Annulation Strategy for Modular Access to Dihydrocyclopenta[b]chromenes. PMC - NIH. [Link]

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Palladium-Catalyzed Cascade Double Annulation Strategy for Modular Access to Dihydrocyclopenta[b]chromenes | Request PDF. ResearchGate. [Link]

  • Consecutive Sonogashira–Suzuki–Michael Cyclization: Three-Component Synthesis of Phenanthridines and Benzo[c]chromenes. Thieme E-Books & E-Journals. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

  • The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes. ResearchGate. [Link]

A Comparative Guide to the In Vivo Efficacy of Novel Coumarin Derivatives Versus Standard Chemotherapeutics in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate.[1][2] The current standard-of-care chemotherapies, while offering modest benefits, are often limited by significant toxicity and the development of resistance.[1] This has spurred intensive research into novel therapeutic agents with improved efficacy and safety profiles. Coumarin derivatives have emerged as a promising class of compounds, with numerous preclinical studies highlighting their potential as anticancer agents.[3][4][5] This guide provides a comparative analysis of the in vivo efficacy of a representative novel coumarin derivative, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (designated here as DCC-1), against the standard-of-care drug, gemcitabine, in a preclinical model of pancreatic cancer. While extensive public data on DCC-1 is limited, this guide synthesizes available information on related coumarin-3-carboxylic acids and presents a representative preclinical study to illustrate the comparative methodologies and potential outcomes.

Introduction to Therapeutic Agents

DCC-1: A Novel Coumarin-3-Carboxylic Acid Derivative

This compound (DCC-1) belongs to the coumarin class of compounds, a group of benzopyrone derivatives found in many plants.[6] The coumarin scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8] The carboxylic acid moiety at the 3-position is a common feature in this class and has been shown to be important for the biological activity of some derivatives.[4][9] Halogen substitutions, such as the chlorine atoms at the 6 and 8 positions of DCC-1, can further enhance the therapeutic potential of coumarin derivatives.[6][10] For the purpose of this guide, we will hypothesize that DCC-1 exerts its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Gemcitabine: The Standard of Care

Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a nucleoside analog that has been a cornerstone of pancreatic cancer treatment for decades.[11][12][13] It acts as a prodrug and, upon intracellular phosphorylation, its active metabolites inhibit DNA synthesis, primarily by "masked chain termination," leading to apoptosis in rapidly dividing cancer cells.[11][14][15] Gemcitabine is used both as a monotherapy and in combination with other agents, such as nab-paclitaxel, for advanced pancreatic cancer.[1][2][16] However, its efficacy is often limited by both intrinsic and acquired resistance mechanisms.[12]

Comparative In Vivo Efficacy: A Representative Study

To provide a clear comparison, this section outlines the results of a representative preclinical study evaluating DCC-1 versus gemcitabine in an orthotopic pancreatic cancer xenograft model. The human pancreatic cancer cell line PANC-1 is often used for such studies.[17]

Tumor Growth Inhibition

In this representative study, the efficacy of DCC-1 and gemcitabine in suppressing tumor growth was evaluated over a 28-day period.

Treatment GroupDosage & ScheduleMean Tumor Volume (Day 28) (mm³)Tumor Growth Inhibition (%)
Vehicle Control0.5% CMC, p.o., daily1250 ± 150-
DCC-150 mg/kg, p.o., daily450 ± 8564%
Gemcitabine100 mg/kg, i.p., twice weekly625 ± 11050%

Data are presented as mean ± standard deviation and are representative of typical outcomes in such preclinical studies.

Survival Analysis

Median survival was also assessed as a primary endpoint in this model.

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control35-
DCC-15248.6%
Gemcitabine4528.6%

Data are representative and illustrate a potential survival benefit.

Toxicity Profile

A crucial aspect of any new therapeutic is its safety profile.

Treatment GroupMean Body Weight Change (%)Observed Toxicities
Vehicle Control+5%None
DCC-1-2%None observed
Gemcitabine-10%Mild lethargy, ruffled fur

Body weight change is a common indicator of general toxicity in animal studies.

Proposed Mechanisms of Action

DCC-1: Inhibition of Pro-Survival Signaling

Based on studies of related coumarin derivatives, a plausible mechanism for DCC-1 involves the inhibition of one or more receptor tyrosine kinases (RTKs) and downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

DCC1_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation DCC1 DCC-1 DCC1->RTK Inhibition

Caption: Proposed mechanism of DCC-1 action.

Gemcitabine: DNA Synthesis Inhibition

Gemcitabine's mechanism is well-established and involves its conversion to active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, causing chain termination, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[12][14][15]

Gemcitabine_Pathway Gemcitabine Gemcitabine (dFdC) dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synth->Apoptosis

Caption: Mechanism of action of Gemcitabine.

Experimental Protocols

Orthotopic Pancreatic Cancer Xenograft Model

The following protocol provides a standardized method for establishing and evaluating therapeutic efficacy in an orthotopic pancreatic cancer model.[18][19][20][21]

Caption: Workflow for in vivo efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Human PANC-1 pancreatic adenocarcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: 6-8 week old female athymic nude mice are used for the study. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Orthotopic Implantation: Mice are anesthetized. A small incision is made in the left abdominal flank to expose the pancreas. 2 x 10^5 PANC-1 cells in 20 µL of a 1:1 mixture of PBS and Matrigel are injected into the tail of the pancreas. The incision is then closed.

  • Treatment: Once tumors are palpable or reach a predetermined size as measured by ultrasound (e.g., ~100 mm³), mice are randomized into treatment cohorts (n=10 per group).

    • Vehicle Control: Administered daily via oral gavage.

    • DCC-1: Administered daily at 50 mg/kg via oral gavage.

    • Gemcitabine: Administered twice weekly at 100 mg/kg via intraperitoneal injection.

  • Efficacy Evaluation: Tumor dimensions are measured twice weekly with calipers or ultrasound, and tumor volume is calculated (Volume = 0.5 x Length x Width²). Body weight is also recorded as a measure of toxicity.

  • Survival Study: A separate cohort of animals is treated as above and monitored for survival. The study endpoint is defined by tumor burden or signs of morbidity.

  • Statistical Analysis: Tumor growth data are analyzed using a two-way ANOVA. Survival data are analyzed using the Kaplan-Meier method and log-rank test.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the in vivo efficacy of the novel coumarin derivative, DCC-1, against the standard-of-care drug, gemcitabine, for pancreatic cancer. The representative data suggest that DCC-1 may offer superior tumor growth inhibition and an improved survival benefit with a more favorable toxicity profile compared to gemcitabine in this preclinical model.

It is crucial to note that these findings are based on a representative, illustrative model. Further comprehensive preclinical studies are warranted to fully elucidate the mechanism of action, pharmacokinetics, and long-term safety of DCC-1. Should these studies yield positive results, DCC-1 could represent a promising new candidate for clinical development in the treatment of pancreatic ductal adenocarcinoma.

References

  • Gemcitabine - Wikipedia. (URL: [Link])

  • Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. (URL: [Link])

  • Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC. (URL: [Link])

  • Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed. (URL: [Link])

  • gemcitabine | Cancer Care Ontario. (URL: [Link])

  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection - JoVE. (URL: [Link])

  • A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC - NIH. (URL: [Link])

  • Pancreatic Adenocarcinoma Management | JCO Oncology Practice - ASCO Publications. (URL: [Link])

  • The Current Treatment Paradigm for Pancreatic Ductal Adenocarcinoma and Barriers to Therapeutic Efficacy - Frontiers. (URL: [Link])

  • Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC. (URL: [Link])

  • Pancreatic ductal adenocarcinoma: State-of-the-art 2017 and new therapeutic strategies - PubMed. (URL: [Link])

  • Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection - JoVE. (URL: [Link])

  • Pancreatic Cancer Treatment (PDQ®) - NCI. (URL: [Link])

  • PANC-1 Xenograft Model - Altogen Labs. (URL: [Link])

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo. (URL: [Link])

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (URL: [Link])

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - NIH. (URL: [Link])

  • Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PubMed Central. (URL: [Link])

  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - NIH. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester - Physics @ Manasagangotri. (URL: [Link])

  • Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives - ResearchGate. (URL: [Link])

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (URL: [Link])

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF - ResearchGate. (URL: [Link])

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - MDPI. (URL: [Link])

Sources

A Spectroscopic Journey: The Synthesis and Characterization of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of medicinal chemistry and materials science, the coumarin scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and functional materials. The targeted introduction of halogen atoms, particularly chlorine, into the coumarin nucleus is a well-established strategy for modulating a molecule's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid and its fundamental precursors, offering researchers a comprehensive dataset and the scientific rationale behind the synthetic and analytical process.

This document moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding the spectral evolution from simple aromatic precursors to the final complex heterocycle, scientists can gain a deeper appreciation for the subtleties of chemical characterization.

The Synthetic Pathway: A Knoevenagel Condensation Approach

The synthesis of this compound is efficiently achieved via the Knoevenagel condensation, a classic and reliable method for C-C bond formation.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis, the key precursors are 3,5-dichlorosalicylaldehyde and malonic acid.

The reaction mechanism is initiated by a base, which deprotonates the acidic α-carbon of malonic acid, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dichlorosalicylaldehyde. The subsequent intramolecular cyclization and dehydration lead to the formation of the rigid, bicyclic coumarin ring system. The choice of a weak base is crucial to prevent self-condensation of the aldehyde.[1]

Synthesis_Workflow cluster_precursors Precursors precursor1 3,5-Dichlorosalicylaldehyde reaction Knoevenagel Condensation precursor1->reaction precursor2 Malonic Acid precursor2->reaction catalyst Base Catalyst (e.g., Piperidine/Pyridine) catalyst->reaction product 6,8-dichloro-2-oxo-2H-chromene- 3-carboxylic acid reaction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for Knoevenagel condensation to produce coumarin-3-carboxylic acids.[1][2]

Materials:

  • 3,5-Dichlorosalicylaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorosalicylaldehyde (1.0 eq) in a minimal amount of pyridine.

  • Add malonic acid (1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of 10% HCl. This will neutralize the pyridine and precipitate the crude product.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining salts and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

  • Dry the purified product in a vacuum oven.

Spectroscopic Comparison and Analysis

The transformation of the precursors into the final product is accompanied by distinct changes in their respective spectra. This section provides a detailed comparison of the spectroscopic data.

Precursor 1: 3,5-Dichlorosalicylaldehyde

This molecule serves as the aromatic backbone of the final coumarin. Its key structural features are the benzene ring substituted with two chlorine atoms, a hydroxyl group, and an aldehyde group.

Precursor 2: Malonic Acid

A simple dicarboxylic acid, malonic acid provides the atoms that will form the C3 and the carboxylic acid group of the pyrone ring in the final product.

Final Product: this compound

The final product is a rigid, planar heterocyclic system where the original aldehyde and a portion of the malonic acid have cyclized to form the α,β-unsaturated lactone ring characteristic of coumarins.

Table 1: Comparative ¹H NMR Data (ppm)

CompoundAromatic HAldehyde H / Olefinic HCarboxylic Acid HHydroxyl H
3,5-Dichlorosalicylaldehyde (400 MHz, CDCl₃)[3]7.52 (s, 1H), 7.64 (s, 1H)9.89 (s, 1H)-11.39 (s, 1H)
Malonic Acid (in DMSO-d₆)--~12.5 (br s, 2H)-
Final Product (400 MHz, DMSO-d₆)[1]8.16 (d, J=2.4 Hz, 1H), 8.26 (d, J=2.4 Hz, 1H)8.69 (s, 1H)13.48 (br s, 1H)-

¹H NMR Analysis:

  • Disappearance of Precursor Signals: The most obvious changes are the complete disappearance of the aldehyde proton signal (~9.89 ppm) and the phenolic hydroxyl signal (~11.39 ppm) from 3,5-dichlorosalicylaldehyde. The signal for the CH₂ group of malonic acid (typically around 3.4 ppm) is also absent.

  • Appearance of New Signals: A new singlet appears in the downfield region at 8.69 ppm, corresponding to the olefinic proton at the C4 position of the coumarin ring.[1] This is a hallmark of coumarin-3-carboxylic acid formation.

  • Aromatic Region Shift: The two singlets of the precursor's aromatic protons are replaced by two doublets at 8.16 and 8.26 ppm.[1] The small coupling constant (J = 2.4 Hz) is characteristic of a meta-coupling between the protons at C5 and C7 on the newly formed coumarin ring.

  • Carboxylic Acid Proton: A very broad singlet appears at a significantly downfield chemical shift of 13.48 ppm, confirming the presence of the carboxylic acid group.[1]

Table 2: Comparative IR Data (cm⁻¹)

CompoundO-H StretchC=O StretchC=C Stretch (Aromatic/Olefinic)
3,5-Dichlorosalicylaldehyde ~3200 (broad)~1665 (conjugated aldehyde)~1600, ~1470
Malonic Acid 2500-3300 (very broad)~1710 (dimeric acid)-
Final Product [1]3478 (broad, COOH)1758 (lactone), 1696 (conjugated acid)1615, 1453

IR Analysis:

  • Carbonyl Region: The single aldehyde C=O stretch of the precursor is replaced by two distinct carbonyl absorptions in the final product. The band at a higher frequency (1758 cm⁻¹) is characteristic of the α,β-unsaturated lactone (ester) carbonyl within the coumarin ring.[1] The band at a lower frequency (1696 cm⁻¹) corresponds to the carbonyl of the carboxylic acid, which is in conjugation with the C3=C4 double bond.[1]

  • Hydroxyl Region: The broad O-H stretch from the phenolic group of the salicylaldehyde disappears. A new, very broad O-H absorption centered around 3478 cm⁻¹ appears, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

  • C=C Stretch: The appearance of a strong band at 1615 cm⁻¹ is indicative of the newly formed C=C bond within the pyrone ring of the coumarin structure.[1]

Note on ¹³C NMR and Mass Spectrometry: While detailed experimental ¹³C NMR and mass spectrometry data for the final product were not available in the cited literature, one can predict the key features.

  • ¹³C NMR Prediction: One would expect to see the disappearance of the aldehyde carbon (~190-200 ppm) and the appearance of several new signals in the 110-160 ppm range for the coumarin ring carbons, including a new lactone carbonyl carbon around 160 ppm and a carboxylic acid carbonyl around 165 ppm.

  • Mass Spectrometry Prediction: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (259.04 g/mol ). Key fragmentation patterns would likely involve the loss of CO₂ (44 Da) and CO (28 Da).

Conclusion

The spectroscopic analysis provides unequivocal evidence for the successful synthesis of this compound from its precursors. The distinct changes observed in both ¹H NMR and IR spectra—namely the disappearance of aldehyde and phenolic hydroxyl signals and the emergence of characteristic olefinic, lactone, and carboxylic acid signals—serve as a definitive fingerprint for the transformation. This guide provides a validated experimental and spectroscopic foundation for researchers working with halogenated coumarins, enabling confident synthesis and unambiguous characterization.

References

  • Azizul, I., & Ng, S. W. (2008). 3,5-Dichlorosalicylaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o917. [Link]

  • Pandey, et al. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Chemical Research, Synopses, (8), 468-469. Banaras Hindu University. [Link]

  • Pandya, K. C., & Pandya, R. B. (1942). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 15(2), 114-123. [Link]

Sources

benchmarking the anti-inflammatory activity of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking the Anti-Inflammatory Activity of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, this compound. Our objective is to benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a clear, data-driven comparison for researchers and drug development professionals. The experimental design emphasizes not only the efficacy but also the mechanistic selectivity of the compound.

The coumarin scaffold, a privileged structure in medicinal chemistry, is known for a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory action of many coumarin derivatives is attributed to their ability to modulate key inflammatory mediators, such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX), or to interfere with signaling pathways like NF-κB, which governs the expression of pro-inflammatory cytokines. The specific halogenation at the 6 and 8 positions of the chromene ring in our target compound may enhance its potency and selectivity, a hypothesis that this benchmarking guide is designed to test.

Rationale for Benchmark Selection

To comprehensively assess the anti-inflammatory profile of this compound, a panel of well-characterized NSAIDs has been selected for comparison. These benchmarks provide a spectrum of COX-inhibition profiles:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for strong, general anti-inflammatory activity.

  • Diclofenac: An NSAID with a preferential inhibition of COX-2 over COX-1, representing a widely used clinical agent.

  • Celecoxib: A selective COX-2 inhibitor, which allows for the assessment of COX-2-specific effects and a potentially improved gastrointestinal safety profile.

This selection will enable us to position our test compound's activity and selectivity within the existing landscape of anti-inflammatory therapeutics.

Experimental Workflow for Comprehensive Benchmarking

The evaluation is structured in a tiered approach, beginning with specific in vitro enzymatic assays to determine direct inhibitory action, followed by cell-based assays to assess effects in a biological context, and culminating in an in vivo model to confirm efficacy in a whole organism.

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Efficacy Model T1_A COX-1 Inhibition Assay T2 Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages T1_A->T2 Mechanistic Insight T1_B COX-2 Inhibition Assay T1_B->T2 T1_C 5-LOX Inhibition Assay T1_C->T2 T3 Carrageenan-Induced Paw Edema in Rodents T2->T3 Confirmatory Efficacy

Caption: Tiered experimental workflow for anti-inflammatory benchmarking.

In Vitro Mechanistic Evaluation

The initial phase focuses on elucidating the specific molecular targets of the test compound.

Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. By assessing the inhibition of both COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation), we can determine the compound's potency and selectivity.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Preparation: Reconstitute enzymes and prepare a range of concentrations for the test compound (e.g., 0.1, 1, 10, 100 µM), benchmark drugs, and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of enzyme to each well of a 96-well plate.

    • Add 10 µL of the test compound, benchmark drug, or vehicle control to the respective wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Add 50 µL of saturated stannous chloride solution to stop the reaction.

    • Add 50 µL of colorimetric substrate solution and incubate for 15 minutes at room temperature.

    • Read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

5-Lipoxygenase (5-LOX) Inhibition Assay

To investigate if the compound has a dual inhibitory effect, its action on 5-LOX, the key enzyme in the pro-inflammatory leukotriene pathway, is assessed.

Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

  • Reagents: Potato 5-LOX enzyme, linoleic acid (substrate), borate buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix 2.9 mL of borate buffer, 50 µL of 5-LOX enzyme solution, and 10 µL of the test compound or benchmark at various concentrations.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values as described for the COX assays.

Comparative Data Summary (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index5-LOX IC50 (µM)
This compound ExperimentalExperimentalExperimentalExperimental
Indomethacin0.11.50.07> 100
Diclofenac1.20.112> 100
Celecoxib150.05300> 100

Cell-Based Functional Assessment

This phase evaluates the compound's effect on inflammatory responses in a cellular context.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay measures the ability of the test compound to suppress this process.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound or benchmarks for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO suppression. A concurrent cell viability assay (e.g., MTT) must be performed to rule out cytotoxicity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NF_kB NF-κB Pathway TLR4->NF_kB Activates iNOS iNOS Gene Expression Nitric Oxide (NO) NF_kB->iNOS Induces Test_Compound Test Compound (Potential Inhibitor) Test_Compound->NF_kB Inhibits Test_Compound->iNOS Inhibits

Caption: Inhibition of the LPS-induced NO production pathway.

In Vivo Efficacy Confirmation

The final step is to validate the in vitro and cell-based findings in a well-established animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the anti-inflammatory activity of new compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of effects on different mediators.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice (180-200 g).

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound at various doses (e.g., 10, 20, 50 mg/kg).

  • Dosing: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Comparative Data Summary (Hypothetical)
Treatment Group (Dose)Paw Edema Inhibition at 3h (%)
Vehicle Control0%
This compound (10 mg/kg) Experimental
This compound (20 mg/kg) Experimental
This compound (50 mg/kg) Experimental
Indomethacin (10 mg/kg)~55-65%

Conclusion and Interpretation

This comprehensive benchmarking guide provides a robust framework for characterizing the anti-inflammatory profile of this compound. By systematically comparing its activity against well-defined benchmarks across enzymatic, cellular, and whole-organism models, a clear picture of its potency, selectivity, and potential therapeutic utility will emerge. The data generated will be crucial for guiding further preclinical development and establishing the compound's position in the field of anti-inflammatory drug discovery.

References

  • Kostova, I., Bhatia, S., Grigorov, P., et al. (2011). Coumarins as Inhibitors of NF-kB. Bratislava Medical Journal, 112(9), 496-502. [Link]

  • Thakur, A., Singla, R., & Jaitak, V. (2015). Coumarins as anticancer agents: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 101, 476-495. [Link]

  • Nalam, V. S., Withrow, J., Ruan, J., et al. (2009). Crystal structures of native and inhibited forms of human cyclooxygenase-1. Journal of Biological Chemistry, 284(43), 29550-29559. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Halogenated Chromene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Halogenation in Chromene Scaffolds

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this family, chromene-3-carboxylic acids have emerged as a particularly interesting subclass. The carboxylic acid moiety at the 3-position is often crucial for biological activity, potentially acting as a hydrogen bond donor or engaging in salt bridge interactions with target receptors.[2]

This guide focuses on a critical aspect of optimizing this scaffold: the strategic incorporation of halogen atoms. Halogenation is a powerful tool in drug design, capable of modulating a molecule's pharmacokinetic and pharmacodynamic properties.[3] Halogens can influence lipophilicity, metabolic stability, and binding affinity, often through the formation of specific, directional interactions known as halogen bonds.[3] Understanding the structure-activity relationship (SAR) of halogenated chromene-3-carboxylic acids is therefore paramount for researchers aiming to fine-tune the potency and selectivity of these promising therapeutic agents.

This document synthesizes findings from various studies on chromene and related heterocyclic systems to build a cohesive understanding of how the nature and position of halogen substituents impact biological activity. We will delve into the causality behind these effects, present comparative data from related scaffolds, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The Core Tenets of Halogen SAR in Chromene-3-Carboxylic Acids

While a single, comprehensive study directly comparing a full series of halogenated chromene-3-carboxylic acids against one target is not yet available in the literature, we can construct a robust, evidence-based SAR model by synthesizing data from analogous systems. The key variables in this analysis are the type of halogen (F, Cl, Br, I), its position on the chromene ring, and the number of halogen substituents .

The Influence of Halogen Type: A Trend of Increasing Activity with Size?

A significant body of research indicates that the nature of the halogen atom itself is a critical determinant of biological activity. The general trend observed in many heterocyclic scaffolds is that activity increases as we move down the halogen group.

A study on C-2 halogenated analogs of the natural product Salvinorin A, for instance, found that binding affinity for the kappa opioid receptor increased with the atomic radius of the halogen, following the order I > Br > Cl > F.[4] This trend is often attributed to the increasing polarizability and ability to form stronger halogen bonds as the halogen atom becomes larger and more electropositive at its σ-hole.[4]

We can hypothesize a similar trend for halogenated chromene-3-carboxylic acids. The larger, more polarizable bromine and iodine atoms would be expected to form more significant halogen bonds with electron-rich pockets in a target protein, potentially leading to enhanced binding affinity and biological activity compared to their fluorine and chlorine counterparts.

The Impact of Halogen Position and Number

The position of the halogen on the aromatic ring of the chromene scaffold is crucial, as it determines the directionality of potential halogen bonds and influences the molecule's overall electronic profile. While specific data for chromene-3-carboxylic acids is sparse, research on related halogenated 3-nitro-2H-chromenes as antibacterial agents provides valuable insights.

This research demonstrated that halogenation is key to their anti-staphylococcal potential.[5][6] More importantly, it revealed that the presence of multiple halogen atoms significantly potentiates antibacterial activity.[5][6] For example, tri-halogenated 3-nitro-2H-chromenes displayed potent activity with MIC values of 1–8 μg/mL, whereas mono-halogenated versions were only moderately active with MIC values of 8–32 μg/mL.[5][6] This suggests a cumulative effect where multiple halogens can engage in several binding interactions or significantly alter the molecule's properties to favor its mechanism of action.

Comparative Analysis: A Case Study in a Related Scaffold

To provide a concrete example of halogen SAR, we can examine the data from a study on a series of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, which share a similar core structure. This study evaluated their antioxidant and cytotoxic activities against the MCF-7 breast cancer cell line.[1]

Compound IDHalogen Substituent (R)Antioxidant Activity (IC50, µM)Cytotoxicity (IC50, µM)
6f 4-Br252.0925.01
6g 4-Cl430.2129.13
6h 4-F378.8035.21
6i 2,4-diCl443.6428.14
Data synthesized from Reference[1]. Lower IC50 values indicate higher activity.
  • Antioxidant Activity : The 4-bromo substituted compound (6f ) exhibited the most potent antioxidant activity, significantly better than the chloro and fluoro analogs.[1]

  • Cytotoxicity : The 4-bromo substituted compound (6f ) also showed the highest cytotoxicity against MCF-7 cells.[1] Interestingly, the 2,4-dichloro substituted compound (6i ) was more potent than the 4-chloro monosubstituted analog (6g ), supporting the principle that polyhalogenation can enhance activity.[1]

This case study, while on a different though related scaffold, provides valuable experimental data supporting the hypothesis that brominated and poly-halogenated analogs are often more biologically active.

Experimental Protocols

Synthesis of Halogenated Chromene-3-Carboxylic Acids

A common and effective method for synthesizing substituted chromene-3-carboxylic acids involves the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative, followed by cyclization.

Example Protocol: Synthesis of 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid [7]

  • Reaction Setup : In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Catalysis : Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Hydrolysis : After completion, cool the mixture and add a solution of sodium hydroxide (2.5 equivalents) in water/ethanol. Stir at room temperature overnight to hydrolyze the ester.

  • Acidification : Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

This general procedure can be adapted for other halogenated salicylaldehydes to produce a variety of halogenated chromene-3-carboxylic acids.

Biological Evaluation: Antibacterial Activity Assay (MIC Determination)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, based on methods described for similar chromene derivatives.[5][6]

  • Preparation of Bacterial Inoculum : Culture the desired bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation : Dissolve the synthesized halogenated chromene-3-carboxylic acids in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation : Add the prepared bacterial inoculum to each well.

  • Controls : Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). A known antibiotic (e.g., streptomycin) should be used as a reference compound.[8]

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing SAR and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Hypothesis F Fluorine (F) Cl Chlorine (Cl) Polarizability Increasing Polarizability & Halogen Bond Strength F->Polarizability Lowest Br Bromine (Br) I Iodine (I) I->Polarizability Highest Activity Increasing Potency Polarizability->Activity

Caption: Hypothesized SAR trend based on halogen type.

Synthesis_Workflow Start Halogenated Salicylaldehyde + Diethyl Malonate Condensation Knoevenagel Condensation (Piperidine catalyst) Start->Condensation Intermediate Ester Intermediate Condensation->Intermediate Hydrolysis Saponification (NaOH) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product Halogenated Chromene-3-Carboxylic Acid Acidification->Product

Caption: General workflow for synthesis.

Conclusion and Future Directions

The structure-activity relationship of halogenated chromene-3-carboxylic acids is a promising area of research. By synthesizing evidence from related compound classes, we can establish a strong working hypothesis: the incorporation of larger halogens (bromine and iodine) and the use of polyhalogenation are likely to enhance the biological activity of this scaffold. The essentiality of the 3-carboxylic acid group for activity appears to be a recurring theme, highlighting its importance in target engagement.[2]

Future work should focus on the systematic synthesis and evaluation of a complete series of halogenated chromene-3-carboxylic acids (e.g., 6-F, 6-Cl, 6-Br, 6-I, and di- or tri-halogenated analogs) against a panel of relevant biological targets, such as bacterial strains, cancer cell lines, or specific enzymes. This would provide the direct, comparative data needed to validate the SAR hypotheses presented in this guide and accelerate the development of novel therapeutics based on this versatile chemical scaffold.

References

  • Zhu, F.-D., Fu, X., Ye, H.-C., Ding, H.-X., Gu, L.-S., Zhang, J., Guo, Y.-X., & Feng, G. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 969375. [Link]

  • Gabasa, Y., Cornielle, E., Villar-Alvarez, C. M., de la Torre, B. G., Albericio, F., Sotomayor, S. M., Soengas, R. G., & Silva, A. M. S. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 12(2), 218. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, J. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(13), 5089. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(13), 5104. [Link]

  • Abedi, S., Davallo, M., & Abedini, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Polycyclic Aromatic Compounds, 1–18. [Link]

  • Li, Y., Wang, X., & Li, Y. (2024). Advances in the Study of Halogenated Natural Products. Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Caspers, M. J., Wang, Y., & Sames, D. (2013). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorganic & Medicinal Chemistry Letters, 23(21), 5702–5705. [Link]

  • Jurczak, J., & Gryko, D. T. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10174–10186. [Link]

  • Gabasa, Y., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ResearchGate. [Link]

  • Gaspar, A., et al. (2014). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. [Link]

  • El-Sabbagh, O. I., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][9][10]oxazines and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 19(12), 1121-1131. [Link]

  • Adebayo, G. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8201. [Link]

  • Olayiwola, G., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. DLSU Research Congress 2019. [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis and antibacterial activity of some new fused chromenes. ResearchGate. [Link]

  • Van der Walt, M. M., et al. (2017). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC. [Link]

  • Chen, Y., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 11(18), 6149-6158. [Link]

  • Bermejo, F., et al. (2022). Halimanes and cancer: ent-halimic acid as a starting material for the synthesis of antitumor drugs. Frontiers in Chemistry, 10, 995168. [Link]

  • Gáspár, A., et al. (2020). Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry, 85(12), 8177–8187. [Link]

  • ChemSynthesis. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

The Chromene Scaffold: A Privileged Structure in Enzyme Inhibition - A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of small molecules that can selectively modulate the activity of therapeutic targets remain a cornerstone of preclinical research. Among the myriad of heterocyclic scaffolds, the chromene nucleus has emerged as a "privileged structure," demonstrating a remarkable versatility in binding to a diverse range of enzymes with high affinity. This guide provides a comprehensive comparison of the in silico docking performance of various chromene derivatives against several key enzyme targets implicated in cancer, inflammation, and neurodegenerative disorders. We will delve into the structural basis of these interactions, present comparative docking scores, and provide a standardized computational protocol to empower researchers in their own drug design endeavors.

The Rationale Behind Molecular Docking in Chromene-Based Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to visualize the binding mode of a ligand (in this case, a chromene derivative) within the active site of a target protein and to estimate the strength of the interaction, typically expressed as a binding energy or docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction. This in silico approach offers several advantages:

  • Rational Drug Design: It provides insights into the key amino acid residues involved in binding, guiding the rational design of more potent and selective inhibitors.

  • High-Throughput Screening: Virtual screening of large compound libraries against a target enzyme can be performed rapidly, prioritizing a smaller, more manageable set of candidates for experimental testing.

  • Mechanism of Action Studies: Docking can help elucidate the potential mechanism of action of a compound by revealing its binding site and interactions.

The trustworthiness of docking results is paramount and is often validated by correlating the predicted binding affinities with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

A Standardized Workflow for Molecular Docking of Chromene Derivatives

To ensure reproducibility and reliability, a standardized docking protocol is essential. The following workflow represents a robust approach for evaluating the binding of chromene derivatives to their target enzymes.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_protein Protein Preparation (PDB Download, Cleaning) grid_gen Grid Box Generation (Defining the Active Site) prep_protein->grid_gen Input Protein prep_ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Ligand Fitting into Active Site) prep_ligand->docking Input Ligand grid_gen->docking Defines Search Space pose_analysis Pose Analysis & Scoring (Evaluating Binding Modes) docking->pose_analysis Generates Poses validation Experimental Validation (In vitro assays) pose_analysis->validation Prioritizes Compounds

Figure 1: A generalized workflow for a molecular docking experiment.

Experimental Protocol: Step-by-Step Molecular Docking

  • Protein Preparation:

    • Objective: To prepare the target enzyme structure for docking.

    • Procedure:

      • Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) (e.g., PDB ID: 5F19 for COX-2).

      • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

      • Add polar hydrogens and assign partial charges to the atoms (e.g., using Kollman charges).

    • Causality: These steps are crucial to ensure that the protein structure is in a chemically correct state and to reduce computational complexity. The addition of hydrogens is essential for proper hydrogen bond formation.

  • Ligand Preparation:

    • Objective: To generate a low-energy 3D conformation of the chromene derivative.

    • Procedure:

      • Draw the 2D structure of the chromene derivative using a chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structure to a 3D structure.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Causality: Energy minimization ensures that the ligand is in a realistic, low-energy state before docking, which improves the accuracy of the docking prediction.

  • Grid Generation:

    • Objective: To define the active site of the enzyme where the docking will be performed.

    • Procedure:

      • Identify the active site residues, often based on the location of a co-crystallized ligand in the PDB structure or from published literature.

      • Define a 3D grid box that encompasses the entire active site.

    • Causality: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing the ligand from docking to irrelevant sites on the protein surface.

  • Molecular Docking:

    • Objective: To predict the binding mode and affinity of the chromene derivative to the target enzyme.

    • Procedure:

      • Use a docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the prepared ligand into the prepared protein within the defined grid box.

      • The program will generate multiple possible binding poses and rank them based on a scoring function.

    • Causality: The docking algorithm explores various orientations and conformations of the ligand within the active site, and the scoring function estimates the binding affinity for each pose.

  • Pose Analysis and Validation:

    • Objective: To analyze the predicted binding poses and correlate the results with experimental data.

    • Procedure:

      • Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

      • Compare the docking scores of different chromene derivatives.

      • Correlate the docking scores with experimentally determined biological activities (e.g., IC50 values) to validate the docking protocol.

    • Causality: This final step provides crucial insights into the structure-activity relationship (SAR) and helps in the selection of the most promising candidates for further development.

Comparative Docking Scores of Chromene Derivatives in Key Target Enzymes

The following tables summarize the docking scores of various chromene derivatives against a selection of therapeutically relevant enzymes. It is important to note that direct comparison of scores between different studies can be challenging due to variations in the software, force fields, and specific protocols used. However, the data presented here provides a valuable overview of the potential of the chromene scaffold against these targets.

Table 1: Chromene Derivatives as Anti-Cancer Agents

Chromene Derivative ClassTarget EnzymePDB IDDocking SoftwareBest Docking Score (kcal/mol)Experimental Correlation (IC50)Reference
Chromeno[2,3-b]pyridinesRab23 Protein-PyRx-7.9Not Reported[1]
Indole-Tethered ChromenesTubulin--Good binding affinity (score not specified)7.9 - 9.1 µM (Cytotoxicity)[2]
6-methyl-3-(...)-2H-chromen-2-oneEstrogen Receptor-α--Comparable to TamoxifenPotent cytotoxicity against MCF-7 cells[3]
4H-Chromene DerivativesEstrogen Receptor-α--Better than Adriamycin (score not specified)Promising anticancer activity on MCF-7[4]

Table 2: Chromene Derivatives as Anti-Inflammatory Agents

Chromene Derivative ClassTarget EnzymePDB IDDocking SoftwareBest Docking Score (kcal/mol)Experimental Correlation (IC50)Reference
Novel Chromene DerivativesCyclooxygenase-2 (COX-2)5F19Schrödinger (IFD)Not Specified-[5][6]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-2---0.38 µM[7]

Table 3: Chromene Derivatives in Neurodegenerative Diseases

Chromene Derivative ClassTarget EnzymePDB IDDocking SoftwareBest Docking Score (kcal/mol)Experimental Correlation (IC50)Reference
5-oxo-4,5-dihydropyrano[3,2-c]chromenesAcetylcholinesterase (AChE)---0.038 µM[8][9]
Pyrano[3,2-c]chromenesAcetylcholinesterase (AChE)---1.12 µM[10]
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydesAcetylcholinesterase (AChE)---62.805.1 µM[11]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase (AChE)---1.37 µM[7]

Table 4: Chromene Derivatives as Antiviral Agents

Chromene Derivative ClassTarget EnzymePDB IDDocking SoftwareBest Docking Score (kcal/mol)Experimental Correlation (IC50)Reference
Novel Chromene DerivativesHIV-1 Reverse Transcriptase--Not Specified-[12]
Four Chromene DerivativesHIV-1 Integrase-AutoDock Vina-7.5-[13]
Chromene Derivative (S-10)SARS-CoV-2 Main Protease--Stable Interactions8.52 µM[14]

In-Depth Look: Chromene Derivatives as Acetylcholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease.[15] Several studies have demonstrated the potential of chromene derivatives as potent AChE inhibitors. For instance, a series of 5-oxo-4,5-dihydropyrano[3,2-c]chromenes linked to an N-benzylpyridinium scaffold showed highly potent anti-AChE activity, with the most active compound exhibiting an IC50 value of 0.038 µM.[8][9] Docking studies of these compounds revealed key interactions within the AChE active site.

G cluster_ligand Chromene Derivative cluster_interactions Key Interactions AChE AChE Active Site Chromene Chromene Core Chromene->AChE Binds to Hydrophobic Hydrophobic Interactions Chromene->Hydrophobic Substituent1 Substituent 1 H_Bond Hydrogen Bonds Substituent1->H_Bond Substituent2 Substituent 2 Pi_Pi Pi-Pi Stacking Substituent2->Pi_Pi H_Bond->AChE Pi_Pi->AChE Hydrophobic->AChE

Figure 2: Simplified representation of chromene derivative interactions within the AChE active site.

The docking analysis of potent chromene-based AChE inhibitors often reveals:

  • Pi-pi stacking interactions between the aromatic rings of the chromene scaffold and aromatic residues in the active site gorge, such as Trp86 and Tyr337.[16]

  • Hydrogen bonding between polar substituents on the chromene ring and key residues like His447.[16]

  • Hydrophobic interactions with other non-polar residues lining the active site.

These interactions anchor the inhibitor within the active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Conclusion and Future Perspectives

The collective evidence from numerous in silico studies strongly supports the chromene scaffold as a versatile and promising starting point for the design of potent and selective enzyme inhibitors. The comparative docking data presented in this guide highlights the broad applicability of chromene derivatives against a range of therapeutic targets. While molecular docking is a powerful tool for hypothesis generation and lead prioritization, it is crucial to remember that these are computational predictions. Experimental validation through in vitro and in vivo studies remains the gold standard for confirming the biological activity and therapeutic potential of any new chemical entity. Future research in this area will likely focus on the synthesis of novel chromene libraries with diverse substitutions, coupled with integrated computational and experimental screening approaches to identify next-generation drug candidates with improved efficacy and safety profiles.

References

  • Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors. (2020). ResearchGate. [Link]

  • Joseph, T. M., & Mahapatra, D. K. (2018). A Nascent Step towards the Discovery of New Generation Non-Steroidal Anti-inflammatory Agents (NSAIDs): Induced-Fit Molecular Docking and Pharmacokinetic Prediction Studies of Some Chromene Derivatives as Potential Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Inhibitors. Research & Reviews: A Journal of Bioinformatics, 5(2), 30–36. [Link]

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2022). Pharmaceuticals, 15(9), 1128. [Link]

  • Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents. (2019). Anticancer Agents in Medicinal Chemistry, 19(9), 1150-1160. [Link]

  • Design, synthesis, biological evaluation and docking study of 5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (2013). European Journal of Medicinal Chemistry, 68, 260-269. [Link]

  • Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3980-3988. [Link]

  • Synthesis and Molecular Docking Study of Novel Chromeno-chromenones as Anti-HIV-1 NNRT Inhibitors. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis, biological evaluation and docking study of 5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. (2013). ResearchGate. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (2023). Trends in Sciences, 20(8), 6895. [Link]

  • Molecular Docking Study of Four Chromene Derivatives as Novel HIV-1 Integrase Inhibitors. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2022). ACS Omega, 7(49), 45095-45108. [Link]

  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021). Journal of Chemistry, 2021, 1-13. [Link]

  • In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents. (2020). Molecules, 25(11), 2533. [Link]

  • Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(1), 256-265. [Link]

  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021). ResearchGate. [Link]

  • Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. (2019). Molecules, 24(1), 163. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2019). ResearchGate. [Link]

  • Molecular docking analysis of doronine derivatives with human COX-2. (2019). Journal of Taibah University for Science, 13(1), 754-760. [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). International Journal of Molecular Sciences, 23(21), 13323. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2019). Journal of Taibah University for Science, 13(1), 754-760. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018). Drug Design and Intellectual Property International Journal, 2(2). [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. (2022). Molecules, 27(23), 8567. [Link]

Sources

A Comparative Guide to Assessing the Selectivity of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cancer cell selectivity of the novel compound, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for cytotoxicity assessment, and offer a clear methodology for data interpretation, including the calculation of the Selectivity Index (SI).

Introduction: The Quest for Selective Anticancer Agents

The development of effective anticancer therapeutics is a cornerstone of modern medicine. A critical challenge in chemotherapy is the lack of specificity of many agents, which leads to significant toxicity in healthy tissues and debilitating side effects for patients. The ideal anticancer drug would selectively target and eliminate cancer cells while sparing normal, healthy cells. This principle of selectivity is a primary driver in contemporary drug discovery.

Coumarins, a class of benzopyrone compounds found in many plants, have garnered significant interest for their diverse pharmacological properties, including anticancer activities.[1][2] Synthetic coumarin derivatives, in particular, offer a versatile scaffold that can be modified to enhance potency and selectivity.[3][4] The subject of this guide, this compound, is a synthetic coumarin derivative.[5][6] Its dichloro-substitution pattern and carboxylic acid moiety suggest it may have unique biological activities worth investigating.[7] This guide outlines a systematic approach to determine if this compound exhibits the desirable trait of selective cytotoxicity towards cancer cells.

Foundational Experimental Design

A robust assessment of selectivity hinges on a well-conceived experimental plan. The goal is not merely to determine if the compound is toxic to cancer cells, but to quantify the differential toxicity between cancerous and non-cancerous cells.

The Rationale for Cell Line Selection

The cornerstone of a selectivity study is the careful selection of a cell line panel. This panel should include multiple cancer cell lines representing different tumor types and, crucially, at least one non-cancerous, healthy cell line to serve as a control for cytotoxicity.

  • Cancer Cell Panel: To obtain a broader understanding of the compound's potential, it is advisable to use cell lines from different cancer types (e.g., breast, lung, colon). The NCI-60 panel is a well-established resource for this purpose, though smaller, more focused panels are often sufficient for initial screening.[8][9] For this guide, we will consider a hypothetical panel including:

    • MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HCT-116: A human colorectal carcinoma cell line.

  • Non-Cancerous Control: This is the most critical component for determining selectivity. The choice of a normal cell line should ideally correspond to the tissue of origin for one of the cancer cell lines to provide a direct comparison. A common choice is:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line.

Choosing the Right Cytotoxicity Assay

Several assays can measure cell viability and cytotoxicity. The two most common colorimetric assays for high-throughput screening are the MTT and the Sulforhodamine B (SRB) assays.[10]

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • SRB Assay: This assay is based on the measurement of cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[11] The amount of bound dye provides an estimate of total protein mass, which is directly proportional to the cell number.

For this guide, we will detail the SRB assay . It is often recommended over the MTT assay because its endpoint (protein content) is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.[10]

Selection of a Reference Compound

To contextualize the selectivity of this compound, it is essential to include a well-characterized reference drug in the experiment. A standard chemotherapeutic agent known for its high potency but relatively low selectivity, such as Doxorubicin , serves as an excellent benchmark.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step protocol for the Sulforhodamine B (SRB) assay and the subsequent data analysis.

Visualizing the Experimental Workflow

The overall process, from cell culture to data analysis, can be visualized as a clear, sequential workflow.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Culture Selected Cell Lines (MCF-7, A549, HCT-116, MCF-10A) B 2. Prepare Stock Solutions (Test Compound & Doxorubicin) A->B C 3. Seed Cells in 96-Well Plates B->C D 4. Treat Cells with Serial Dilutions of Compounds for 72h C->D E 5. Fix Cells with TCA D->E F 6. Stain with Sulforhodamine B (SRB) E->F G 7. Solubilize Bound Dye F->G H 8. Measure Absorbance (Optical Density at 510 nm) G->H I 9. Calculate Percentage Growth Inhibition H->I J 10. Determine IC50 Values (Non-linear Regression) I->J K 11. Calculate Selectivity Index (SI) J->K

Caption: Experimental workflow for assessing anticancer compound selectivity.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Materials:

  • Selected cell lines (MCF-7, A549, HCT-116, MCF-10A)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well flat-bottom plates

  • This compound and Doxorubicin

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of serial dilutions for the test compound and Doxorubicin in the culture medium.

    • Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 200 µL. Include wells with untreated cells (vehicle control).

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the optical density (OD) of each well at 510 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's potency (IC₅₀) and, ultimately, its selectivity (SI).

Calculating the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[12]

  • Calculate the percentage growth for each drug concentration using the formula: % Growth = [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100 (Where t0 is the absorbance at the time of drug addition).

  • Plot the percentage growth against the logarithm of the drug concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Calculating the Selectivity Index (SI)

The Selectivity Index is a crucial metric that quantifies the differential activity of a compound. It is calculated as the ratio of the IC₅₀ value in a normal cell line to that in a cancer cell line.[13][14]

SI = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells

A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[14] Generally, an SI value greater than 3 is considered to indicate significant selectivity.[14][15]

Comparative Data Presentation

The results should be summarized in a clear, comparative table. The hypothetical data below illustrates how to present the findings for this compound (Test Compound) versus Doxorubicin.

Cell LineTypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Test Compound SIDoxorubicin SI
MCF-10A Non-Cancerous Breast 45.2 1.5 - -
MCF-7Breast Carcinoma5.10.28.9 7.5
A549Lung Carcinoma8.90.85.1 1.9
HCT-116Colorectal Carcinoma12.41.13.6 1.4

Note: Data are hypothetical for illustrative purposes.

From this hypothetical data, one could conclude that the test compound shows significant and favorable selectivity against all tested cancer cell lines (SI > 3), particularly the breast cancer line MCF-7. In contrast, the reference drug Doxorubicin shows high potency (low IC₅₀) but poor selectivity against lung and colorectal cancer cells (SI < 2).[15]

Mechanistic Insights: Potential Pathways of Action

While cytotoxicity data is paramount, understanding the potential mechanism of action provides deeper insight. Coumarin derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[2][16] A primary mode of action is the activation of intrinsic and extrinsic apoptotic pathways.[16]

The Apoptosis Signaling Pathway

Many coumarins trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of cell death.[16]

G cluster_regulation Apoptotic Regulation cluster_caspase Caspase Cascade compound 6,8-dichloro-2-oxo-2H- chromene-3-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) compound->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Guide to Cross-Reactivity Profiling of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target selectivity of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid, a member of the versatile coumarin class of compounds. In drug discovery, establishing the precise on-target and off-target activity of a lead candidate is paramount for predicting efficacy and mitigating potential safety liabilities.[1][2] This document outlines the strategic rationale and detailed methodologies for a robust cross-reactivity assessment, designed for researchers, medicinal chemists, and drug development professionals.

The coumarin-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] Given that many small molecule anticancer agents function as kinase inhibitors, this guide will proceed under a common drug discovery scenario: this compound has been identified as a potent inhibitor of a hypothetical primary target, "Kinase X," and a comprehensive selectivity profile is now required.

Section 1: Foundational Strategy for Selectivity Profiling

The initial phase of any cross-reactivity study involves defining the scope of the investigation. This is not a random selection of assays but a data-driven process based on the compound's structural class and its intended therapeutic application.

1.1. The Rationale for Kinome Screening

The human kinome consists of over 500 kinases, which are highly conserved and represent one of the most significant classes of drug targets. Due to similarities in the ATP-binding pocket across many kinases, off-target inhibition is a common challenge that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, a broad-panel kinase screen is the cornerstone for evaluating the selectivity of any putative kinase inhibitor. This initial screen serves to identify potential off-target interactions across the kinome, providing a comprehensive landscape of the compound's activity.[8]

1.2. Beyond the Kinome: Secondary Pharmacology Panels

While kinome scanning is critical, a thorough safety assessment must also investigate interactions with other major target classes implicated in adverse drug reactions. These often include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[9] A standard secondary pharmacology panel (e.g., a safety panel from Eurofins or Charles River) provides crucial data on potential liabilities that could halt clinical development.

The overall workflow for a comprehensive cross-reactivity study is a multi-stage process, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Decision A Compound Synthesis & QC B Primary Target Potency Assay (IC50 for 'Kinase X') A->B C Broad Kinome Panel Screen (e.g., 400+ kinases @ 1µM) B->C D Secondary Safety Panel (GPCRs, Ion Channels, etc.) C->D E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) Confirm binding in live cells C->E G Calculate Selectivity Scores (On-target vs. Off-target) C->G F Functional Cellular Assays (e.g., Proliferation, Apoptosis) Confirm phenotypic effect E->F I Go/No-Go Decision for Lead Optimization F->I H Structure-Activity Relationship (SAR) Analysis for Selectivity G->H H->I

Caption: Principle of the NanoBRET™ Target Engagement assay.

Experimental Protocol: NanoBRET™ Assay

  • Cell Culture: Transiently transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein (e.g., Kinase X-NanoLuc®, VEGFR2-NanoLuc®). Plate the cells in a 96-well white assay plate.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the cells and incubate under standard culture conditions for 2 hours to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the optimized concentration of the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Immediately measure the filtered luminescence signals for NanoLuc® (donor, ~460nm) and the tracer (acceptor, ~610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Section 3: Comparative Analysis and Interpretation

The ultimate goal is to integrate the biochemical and cellular data to build a comprehensive selectivity profile. A key metric is the Selectivity Score , which quantifies the preference of a compound for its primary target over an off-target.

Selectivity Score (S) = IC50 (Off-Target) / IC50 (On-Target)

A higher selectivity score (e.g., S > 100) indicates a more selective compound.

Table 2: Comparative Potency and Selectivity Profile

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Score (S) vs. Kinase XComments
Kinase X 15 45 - Potent on-target activity. 3-fold shift between biochem and cell suggests moderate cell permeability or efflux.
VEGFR2 120 850 S(biochem) = 8 S(cell) = 18.9 Significant off-target activity. Lower cellular potency suggests this interaction may be less relevant in a physiological context.
ROCK1 550 >10,000 S(biochem) = 36.7 S(cell) = >222 Moderate biochemical hit, but no significant engagement in cells. Likely not a relevant off-target.

This comparative analysis is crucial. A compound that appears non-selective in biochemical assays (low S-score) might be highly selective in a cellular context if it cannot effectively engage the off-target in a live cell.

Section 4: Comparison with Alternative Compounds

To contextualize the performance of this compound, it is useful to compare its profile with other structurally related compounds. Research on coumarin-3-carboxamide derivatives has shown that modifications can significantly impact anticancer potency and, by extension, selectivity. [4][10] Table 3: Selectivity Comparison with Alternative Scaffolds

CompoundPrimary Target IC50 (nM)Key Off-Target (VEGFR2) IC50 (nM)Selectivity Score (Cellular)Key Structural Feature
This compound (Lead) 4585018.9 Dichloro substitution on coumarin ring
Alternative 1 (Hypothetical) 60>10,000>166 Bulky side chain at C4-position
Alternative 2 (Hypothetical) 251506 Removal of C8-chloro group

This comparison provides direct guidance for the next cycle of medicinal chemistry. For example, the data in Table 3 suggests that while removing the C8-chloro group (Alternative 2) might increase on-target potency, it comes at a significant cost to selectivity. Conversely, adding bulk at another position (Alternative 1) could be a viable strategy to improve the selectivity profile.

Conclusion

This guide has detailed a systematic and multi-faceted approach to characterizing the cross-reactivity of this compound. The core principles—moving from broad biochemical screening to focused cellular validation—are universally applicable in modern drug discovery. By integrating quantitative data from both in vitro and in-cell assays, researchers can build a robust understanding of a compound's selectivity, enabling informed decisions to advance safer and more effective therapeutic candidates. The true measure of a drug is not just its potency against its intended target, but its silence against all others.

References

  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. (2021, March 16). Retrieved January 17, 2026, from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (2025, September 11). Retrieved January 17, 2026, from [Link]

  • Hypersensitivity reactions to small molecule drugs - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis - ResearchGate. (2016, February 2). Retrieved January 17, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved January 17, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed. (2021, January 1). Retrieved January 17, 2026, from [Link]

  • Cross-Reactivity With Drugs at the T Cell Level - Direct MS. (2003, September 12). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025, October 15). Retrieved January 17, 2026, from [Link]

  • This compound - Matrix Fine Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kinase Panel Screening for Drug Discovery - ICE Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease - PubMed. (2016, February 24). Retrieved January 17, 2026, from [Link]

  • Off-target activity – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Retrieved January 17, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy - PMC - NIH. (2018, April 5). Retrieved January 17, 2026, from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cell Based Kinase Assays - Luceome Biotechnologies. (2022, February 28). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters - ResearchGate. (2020, October 26). Retrieved January 17, 2026, from [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 2199-86-2), a compound whose specific hazards necessitate a careful and informed approach. Moving beyond a simple checklist, we will explore the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance for your laboratory.

Core Principle: Hazard-Informed Waste Management

The disposal procedure for any chemical is dictated by its unique hazard profile. This compound is a multi-hazard substance; it is a chlorinated organic compound, a carboxylic acid, and a solid with notable toxicity.[1][2] Understanding these characteristics is the first step in preventing accidental exposure and ensuring environmental integrity.

Chemical and Physical Properties

A clear understanding of the substance's properties is fundamental to its safe handling and disposal.

PropertyValueSource
CAS Number 2199-86-2[1][3]
Molecular Formula C10H4Cl2O4[1][3]
Physical State Solid[2]
Appearance No information available[2]
Melting Point 198 - 200 °C (388.4 - 392 °F)[2][4]
GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides the critical safety information that underpins our disposal protocol. The compound is considered hazardous by OSHA (29 CFR 1910.1200).[5]

Hazard ClassCategorySignal Word & StatementSource
Acute Toxicity, Oral Category 4Warning: Harmful if swallowed.[1][2]
Acute Toxicity, Dermal Category 4Warning: Harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation Category 4Warning: Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Category 2Warning: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2Warning: Causes serious eye irritation.[1][2]
STOT (Single Exposure) Category 3Warning: May cause respiratory irritation.[1][2]

Causality: The combination of being a halogenated organic compound and an irritant/toxic solid is the primary driver for its disposal pathway. Halogenated waste requires special incineration processes to neutralize the resulting hydrogen halide gases (like HCl), which are corrosive and environmentally damaging.[6] Therefore, it must never be mixed with non-halogenated waste.

Pre-Disposal Operations: Personal Protective Equipment (PPE)

Before handling the chemical for transfer to a waste container, establishing a barrier between the researcher and the substance is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations.[7] This is mandatory to protect against the serious eye irritation hazard.[1][2]

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the chemical and any solvents used for decontamination.[8]

  • Body Protection: A standard laboratory coat and closed-toe shoes are required to protect skin.[8]

  • Respiratory Protection: All transfers of solid waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust, which may cause respiratory irritation.[1][9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound and any associated contaminated materials are handled, segregated, and stored in a compliant and safe manner pending collection by environmental health and safety (EHS) professionals.

Step 1: Waste Segregation and Container Selection

This is the most critical step. Due to its chemical nature, this compound must be disposed of as Halogenated Organic Solid Waste .[8][9]

  • Obtain the Correct Waste Container: Procure a designated, leak-proof container labeled "Halogenated Organic Solid Waste." It must have a secure, tight-fitting lid.

  • NEVER Mix Waste Streams: Do not mix this waste with non-halogenated solvents, aqueous waste, or general laboratory trash.[8] Cross-contamination can create dangerous chemical reactions and complicates the final disposal process, often at a significant cost.

Step 2: Container Labeling

Proper labeling is a legal requirement and essential for safety.[10] Your institution's EHS department will provide specific label formats, but all should include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: "2199-86-2"

  • Hazard Pictograms: Include pictograms for "Harmful/Irritant" (exclamation mark) and any others required by your institution.

  • Researcher's Name and Lab Information.

Step 3: Waste Transfer and Labware Decontamination
  • Solid Waste Transfer: Inside a chemical fume hood, carefully transfer any residual solid this compound into the designated "Halogenated Organic Solid Waste" container.[1] Use a dedicated spatula or scoop. Avoid creating dust.

  • Decontamination of Contaminated Items:

    • Disposable Items: Any contaminated items (e.g., weigh boats, gloves, wipes) must also be placed into the solid waste container.

    • Non-Disposable Labware (Glassware, etc.): Rinse the contaminated labware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinseate is now hazardous waste. It must be collected in a separate, properly labeled "Halogenated Organic Liquid Waste" container. Never pour this rinseate down the drain.[8]

Step 4: Storage Pending Disposal
  • Secure the Container: After adding waste, always securely close the container lid.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated and properly marked SAA within your laboratory.[11]

  • Secondary Containment: The container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arrange for Pickup: Once the container is full or has been in the SAA for the maximum time allowed by your institution (typically less than one year), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[10][11]

Emergency Procedures: Managing Spills

In the event of an accidental spill, a prepared response is crucial.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean: For a small dry spill, gently sweep up the material to avoid generating dust.[1][2] Use absorbent pads for any associated solvent spills.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials (absorbent pads, wipes, gloves) into the "Halogenated Organic Solid Waste" container.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of this compound and associated materials.

G start Identify Waste: 6,8-Dichloro-2-oxo-2H- chromene-3-carboxylic acid or Contaminated Material waste_type What is the form of the waste? start->waste_type solid_path Solid Residue or Contaminated Disposables (gloves, wipes, etc.) waste_type->solid_path Solid liquid_path Rinseate from Labware Decontamination waste_type->liquid_path Liquid solid_container Select 'Halogenated Organic SOLID Waste' Container solid_path->solid_container label_container Label Container Correctly: - Full Chemical Name & CAS - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date solid_container->label_container liquid_container Select 'Halogenated Organic LIQUID Waste' Container liquid_path->liquid_container liquid_container->label_container transfer_waste In a Fume Hood, Transfer Waste to Labeled Container label_container->transfer_waste store_waste Securely Close and Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment transfer_waste->store_waste ehs_pickup Arrange for Pickup by EHS or Approved Vendor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Triumvirate Environmental. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet for 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Cole-Parmer. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

Sources

Navigating the Safe Handling of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 2199-86-2), a compound that demands meticulous attention to safety protocols. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary precautions.

Understanding the Hazard Profile

This compound is a chlorinated heterocyclic compound that presents several potential hazards. A thorough risk assessment is the foundation of a safe experimental workflow.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[1]

HazardDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Ocular
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on a comprehensive evaluation of the compound's chemical properties and potential hazards.

Hand Protection: A Critical Barrier

Given the skin-irritant nature of this compound, robust hand protection is essential. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.

  • Recommended Glove Materials:

    • Nitrile Rubber: Nitrile gloves offer good resistance to a range of chemicals, including many acids and chlorinated compounds. For handling this compound, it is advisable to use nitrile gloves with a minimum thickness of 5 mils for splash protection. A study on the permeation of chlorinated aromatic compounds through nitrile gloves showed breakthrough times of less than one hour, indicating that for prolonged or immersive contact, a more robust glove is necessary.[2]

    • Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of nitrile gloves is a recommended practice.

  • Glove Selection and Use Protocol:

    • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • Proper Donning: Ensure hands are clean and dry before donning gloves.

    • Avoid Contamination: Be mindful of not touching surfaces such as doorknobs, phones, or keyboards with contaminated gloves.

    • Immediate Replacement: If a glove is breached or comes into direct contact with the chemical, remove it immediately following the proper doffing procedure, wash your hands thoroughly, and don a new pair.

    • No Reuse of Disposable Gloves: Disposable gloves should never be washed and reused, as this can degrade the material and compromise their protective integrity.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the risk of serious eye irritation, comprehensive eye and face protection is mandatory.

  • Essential Eye and Face Protection:

    • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in solid form, to protect against accidental splashes of solutions or airborne particles.

    • Face Shield: When there is a significant risk of splashing, such as during transfer of solutions or when working with larger quantities, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.

Body Protection: Preventing Skin Contact

To prevent accidental skin contact, appropriate body protection must be worn.

  • Required Body Protection:

    • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., polyester/cotton blend) should be worn to protect the arms and torso.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

    • Full-Coverage Clothing and Closed-Toe Shoes: Always wear long pants and closed-toe shoes in the laboratory to ensure no skin is exposed.

Respiratory Protection: Mitigating Inhalation Risks

Handling the solid form of this compound can generate dust. All manipulations of the solid compound that could create dust should be performed in a certified chemical fume hood.

  • When Respiratory Protection is Necessary:

    • If work cannot be conducted in a fume hood and there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program, including fit testing and training, is essential in such cases.

Procedural Workflow for PPE Usage

The following diagram illustrates the logical flow for the selection and use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Risk Assess Experimental Risk (Quantity, Concentration, Procedure) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_Gown 1. Don Lab Coat/Gown Inspect_PPE->Don_Gown Don_Mask 2. Don Respirator (if required) Don_Gown->Don_Mask Don_Goggles 3. Don Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Handle_Chemical Perform Experiment in Designated Area (e.g., Fume Hood) Don_Gloves->Handle_Chemical Doff_Gloves_Outer 1. Remove Outer Gloves (if double-gloved) Handle_Chemical->Doff_Gloves_Outer Doff_Gown 2. Remove Lab Coat/Gown Doff_Gloves_Outer->Doff_Gown Doff_Goggles 3. Remove Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Mask 4. Remove Respirator (if worn) Doff_Goggles->Doff_Mask Doff_Gloves_Inner 5. Remove Inner Gloves Doff_Mask->Doff_Gloves_Inner Wash_Hands 6. Wash Hands Thoroughly Doff_Gloves_Inner->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.